molecular formula C9H11ClN2O2 B1440868 6-Aminomethyl-4h-benzo[1,4]oxazin-3-one hydrochloride CAS No. 916211-06-8

6-Aminomethyl-4h-benzo[1,4]oxazin-3-one hydrochloride

Cat. No.: B1440868
CAS No.: 916211-06-8
M. Wt: 214.65 g/mol
InChI Key: WRIQHIMRFLPXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminomethyl-4H-benzo[1,4]oxazin-3-one hydrochloride is a key synthetic intermediate in constructing complex molecules for pharmaceutical research. The benzo[1,4]oxazin-3-one core is a privileged scaffold in medicinal chemistry, recognized for its diverse biological properties. This includes significant potential in neurodegenerative disease research, as related benzoxazine derivatives have shown promise in providing neuroprotection and are investigated for applications in combating conditions like Alzheimer's disease . Furthermore, the benzoxazinone structure is associated with a broad spectrum of other biological activities. Researchers are exploring this core for its anticancer, antibacterial, and antiviral properties, making it a versatile compound for developing new therapeutic agents . For instance, structural analogs have demonstrated the ability to suppress the growth of specific cancer cell lines, such as A549 lung cancer cells, by inducing autophagy and cell cycle arrest . As a building block containing this multifunctional heterocycle, this compound offers researchers a valuable tool for drug discovery and the synthesis of novel bioactive molecules.

Properties

IUPAC Name

6-(aminomethyl)-4H-1,4-benzoxazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8;/h1-3H,4-5,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIQHIMRFLPXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Aminomethyl-4H-benzooxazin-3-one Hydrochloride: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Aminomethyl-4H-benzooxazin-3-one hydrochloride (CAS No: 916211-06-8), a heterocyclic compound of significant interest in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes the available data on its chemical properties, outlines a plausible synthetic pathway, and explores its potential therapeutic applications based on the broader class of benzoxazinones.

Introduction: The Benzoxazinone Scaffold in Drug Discovery

The 4H-benzooxazin-3-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[3] The introduction of an aminomethyl group at the 6-position, as seen in the title compound, is anticipated to enhance aqueous solubility and provide a handle for further chemical modification, potentially modulating its biological activity and pharmacokinetic profile.[4] This guide will delve into the specific attributes of 6-Aminomethyl-4H-benzooxazin-3-one hydrochloride, providing a foundational understanding for its application in research and development.

Chemical and Physical Properties

PropertyValueSource
CAS Number 916211-06-8[5]
Molecular Formula C9H11ClN2O2[4][5]
Molecular Weight 214.65 g/mol [4][5]
Appearance White Solid[5]
InChI InChI=1S/C9H10N2O2.ClH/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8;/h1-3H,4-5,10H2,(H,11,12);1H[4]
SMILES C1C(=O)NC2=C(O1)C=CC(=C2)CN.Cl[4]

Note: Specific quantitative data like melting point, solubility, and pKa require experimental determination.

Synthesis and Purification: A Proposed Pathway

A definitive, step-by-step synthesis protocol for 6-Aminomethyl-4H-benzooxazin-3-one hydrochloride is not publicly documented. However, based on established synthetic routes for related benzoxazinone derivatives, a plausible multi-step synthesis can be proposed.[4] The general strategy involves the cyclization of a substituted anthranilic acid precursor.

Proposed Synthetic Scheme:

The synthesis would likely commence with a suitably protected 4-amino-3-hydroxybenzoic acid derivative. The aminomethyl group could be introduced via various synthetic strategies, such as a reductive amination or nucleophilic substitution, on a precursor with a suitable leaving group. The final cyclization to form the benzoxazinone ring is often achieved by treatment with an appropriate reagent like phosgene or a phosgene equivalent.

Synthetic_Pathway cluster_0 Starting Material Preparation cluster_1 Core Scaffold Formation cluster_2 Final Product Generation A 4-Amino-3-hydroxybenzoic acid derivative B Introduction of protected aminomethyl group A->B Multi-step functional group manipulation C Protected 6-(aminomethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one B->C Cyclization (e.g., with phosgene equivalent) D 6-Aminomethyl-4H-benzooxazin-3-one C->D Deprotection E 6-Aminomethyl-4H-benzooxazin-3-one hydrochloride D->E Salt formation with HCl

Caption: Proposed synthetic pathway for 6-Aminomethyl-4H-benzooxazin-3-one hydrochloride.

Experimental Considerations:
  • Protection Strategy: The choice of protecting groups for the amino and hydroxyl functionalities on the starting material is critical to prevent side reactions.

  • Cyclization Conditions: The cyclization step often requires careful control of temperature and pH to maximize yield and minimize by-product formation.[4]

  • Purification: Purification of the final product would likely involve recrystallization or column chromatography to achieve the desired purity for biological testing.

Potential Applications and Mechanism of Action

While specific biological data for 6-Aminomethyl-4H-benzooxazin-3-one hydrochloride is scarce, the broader class of benzoxazinone derivatives has shown promise in several therapeutic areas. The aminomethyl substituent may enhance the interaction with biological targets and improve pharmacokinetic properties.

Anticancer Activity:

Several benzoxazinone derivatives have demonstrated potent anticancer activity against various cancer cell lines, including liver, breast, and colon cancer.[3] The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest. Some derivatives have also been shown to downregulate the expression of the c-Myc oncogene by stabilizing G-quadruplex structures in its promoter region.[6]

Anticancer_Mechanism Compound 6-Aminomethyl-4H-benzooxazin-3-one hydrochloride Target c-Myc Promoter G-quadruplex Compound->Target Binds to Effect1 Stabilization of G-quadruplex Target->Effect1 Leads to Effect2 Downregulation of c-Myc mRNA expression Effect1->Effect2 Outcome1 Inhibition of Cancer Cell Proliferation Effect2->Outcome1 Outcome2 Induction of Apoptosis Effect2->Outcome2

Sources

An In-Depth Technical Guide to 6-Aminomethyl-4H-benzooxazin-3-one Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

An In-Depth Technical Guide to 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride, identified by CAS number 916211-06-8, is a heterocyclic compound belonging to the benzoxazinone class.[3] This class of molecules has garnered significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.[3] The presence of an aminomethyl group on the benzoxazine core suggests potential for enhanced biomolecular interactions, making it a compound of interest for further investigation.[3] This technical guide provides a comprehensive overview of 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride, including its chemical properties, a representative synthesis protocol, and an exploration of its potential mechanisms of action and therapeutic applications based on studies of related benzoxazinone derivatives.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride are summarized in the table below.

PropertyValueSource
CAS Number 916211-06-8Sigma-Aldrich
Molecular Formula C₉H₁₁ClN₂O₂J&W Pharmlab
Molecular Weight 214.65 g/mol J&W Pharmlab
Appearance White SolidSigma-Aldrich
Purity Typically ≥96%Sigma-Aldrich
InChI Key WRIQHIMRFLPXRI-UHFFFAOYSA-NSigma-Aldrich

Synthesis and Characterization

Representative Synthesis Workflow

The following diagram illustrates a plausible synthetic route, starting from a substituted 2-aminophenol. This process involves N-protection, nitration, reduction, and subsequent cyclization to form the benzoxazinone core, followed by deprotection to yield the final hydrochloride salt.

Synthesis_WorkflowRepresentative Synthesis of 6-Aminomethyl-4H-benzo[1,4]oxazin-3-one HClASubstituted 2-AminophenolBN-Protected AminophenolA->BProtection (e.g., Boc)CNitrated IntermediateB->CNitration (HNO3/H2SO4)DAmino IntermediateC->DReduction (e.g., H2/Pd-C)ECyclized BenzoxazinoneD->ECyclization (e.g., Chloroacetyl chloride)F6-Aminomethyl-4H-benzo[1,4]oxazin-3-one HClE->FDeprotection & HCl Salt Formation

Caption: A plausible multi-step synthesis pathway for 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on general laboratory procedures for the synthesis of benzoxazinone derivatives and should be optimized for the specific target molecule.

Step 1: N-Protection of a Substituted 2-Aminophenol

  • Dissolve the starting substituted 2-aminophenol in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) and the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture to isolate the N-protected product.

Step 2: Nitration

  • Dissolve the N-protected aminophenol in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the low temperature.

  • Allow the reaction to proceed until completion (monitored by TLC).

  • Carefully pour the reaction mixture onto ice and extract the product.

Step 3: Reduction of the Nitro Group

  • Dissolve the nitrated intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalyst (e.g., palladium on carbon).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reduction is complete.

  • Filter off the catalyst and concentrate the filtrate to obtain the amino intermediate.

Step 4: Cyclization to Form the Benzoxazinone Ring

  • Dissolve the amino intermediate in a suitable solvent (e.g., chloroform).

  • Add a base (e.g., sodium bicarbonate) and slowly add chloroacetyl chloride.[4]

  • Stir the mixture at room temperature for several hours.[4]

  • The resulting chloroacetamide derivative is then treated with a base like sodium hydroxide to induce cyclization, forming the 2H-1,4-benzoxazin-3(4H)-one.[4]

Step 5: Deprotection and Hydrochloride Salt Formation

  • Dissolve the protected benzoxazinone derivative in a suitable solvent (e.g., dioxane).

  • Add a solution of hydrochloric acid in dioxane.

  • Stir the mixture until deprotection is complete.

  • Isolate the final product, 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride, by filtration and dry under vacuum.

Characterization Techniques

The synthesized compound should be thoroughly characterized using a variety of analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the aminomethyl protons, the methylene protons of the oxazine ring, and the N-H proton.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon of the lactam, the methylene carbons, and the aminomethyl carbon.
IR Spectroscopy Characteristic absorption bands for the N-H and C=O stretching of the lactam ring, as well as aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the mass of the free base or the hydrochloride salt.
Elemental Analysis The percentage composition of C, H, N, O, and Cl should be in close agreement with the calculated values for the molecular formula.

Potential Mechanism of Action and Therapeutic Applications

While specific biological data for 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride is limited, the broader class of benzoxazinone derivatives has been extensively studied, revealing a wide range of pharmacological activities. These studies provide a strong basis for postulating the potential therapeutic applications of the title compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzoxazinone derivatives. One proposed mechanism involves the targeting of c-Myc G-quadruplex structures.[1] Certain benzoxazinone compounds have been shown to downregulate the expression of c-Myc mRNA in cancer cells, leading to the inhibition of cell proliferation and migration.[1]

Anticancer_MechanismPostulated Anticancer Mechanism of Benzoxazinone DerivativesABenzoxazinone DerivativeBc-Myc Promoter RegionA->BBinds toCG-Quadruplex FormationB->CInducesDDownregulation of c-Myc mRNAC->DEInhibition of Cell Proliferation & MigrationD->E

Caption: Benzoxazinone derivatives may exert anticancer effects by stabilizing G-quadruplex structures in the c-Myc promoter.

Antimicrobial and Antifungal Properties

The benzoxazinone scaffold is a known pharmacophore with potential antimicrobial and antifungal activities.[3] The mechanism of action is likely multifaceted, potentially involving the inhibition of essential enzymes or disruption of cell membrane integrity in microbial pathogens. The aminomethyl group in the target compound could enhance its interaction with microbial targets.[3]

Neuroprotective Effects

Some 1,4-benzoxazine derivatives have been investigated for their neuroprotective properties.[5] These compounds have shown the ability to inhibit oxidative stress-mediated neuronal degeneration in cell cultures.[5] The antioxidant activity of the benzoxazinone core may contribute to this neuroprotective effect.

Enzyme Inhibition

Benzoxazinone derivatives have been identified as inhibitors of various enzymes, including α-chymotrypsin, a serine protease.[2] The inhibitory potential is often influenced by the substituents on the benzoxazinone ring.[2] This suggests that 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride could be explored as an inhibitor for a range of enzymes.

In Vitro Assay Protocols (Representative)

To evaluate the biological activity of 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride, a series of in vitro assays can be employed. The following are representative protocols based on the potential applications of benzoxazinone derivatives.

Antiproliferative Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

Protocol:

  • Prepare a serial dilution of 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride in a 96-well plate containing microbial growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plate under appropriate conditions for the specific microorganism.

  • Determine the MIC as the lowest concentration of the compound that inhibits visible growth.

Safety and Handling

Based on available safety data for similar compounds, 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride should be handled with care.

  • Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautionary Statements: Avoid breathing dust (P261). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride is a promising compound for further investigation in the field of drug discovery. Its benzoxazinone core is associated with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The presence of the aminomethyl substituent may enhance its therapeutic potential. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers and drug development professionals. Further in-depth studies are warranted to fully elucidate the specific mechanism of action and therapeutic efficacy of this compound.

References

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences.
  • A Comparative Guide to the Efficacy of Novel Benzoxazinone-Based Drugs: In Vitro vs. In Vivo Studies. BenchChem.
  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2022). Molecules.
  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (2016). Bioorganic & Medicinal Chemistry.
  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (2007). Bioorganic & Medicinal Chemistry.
  • H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry.
  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (2023). Journal of Public Health in Africa.
  • Some of biologically active 1,4-benzoxazine derivatives.
  • 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. (2008). Acta Crystallographica Section E: Structure Reports Online.
  • Chemistry of biologically active benzoxazinoids. (1996). Phytochemistry.
  • 4h-3,1-benzoxazin-4-ones and related compounds, pharmaceutical compositions containing them, and processes for their preparation.
  • (PDF)
  • 6-Aminomethyl-4h-benzo[1][2]oxazin-3-one hydrochloride. Vulcanchem.

  • Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives.
  • Benzoxazinone synthesis. Organic Chemistry Portal.
  • IR and 1 H NMR spectral data.
  • Synthesis of 2H-1,4-benzoxazine-3(4H)-one. PrepChem.com.
  • Crystal of a benzoxazinone compound.
  • Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cycliz
  • 4H-3,1-benzoxazine derivatives, process for producing the same and agricultural or horticultural fungicide containing the same.
  • Benzoxazine derivatives and their application in therapy.
  • Monohydrate of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-ethyl).
  • 1 H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo...
  • Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS.
  • 2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one - Optional[1H NMR] - Spectrum. SpectraBase.
  • The antagonistic action of 6-aminomethyl-3-methyl-4H,1,2, 4-benzothiadiazine-1,1-dioxide (TAG) on the prolactin-releasing action of taurine. (1984). Life Sciences.
  • Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists. (2014). Bioorganic & Medicinal Chemistry.

An In-Depth Technical Guide to the Synthesis of 6-Aminomethyl-4H-benzo[d]oxazin-3-one Hydrochloride

An In-Depth Technical Guide to the Synthesis of 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride, a key intermediate in pharmaceutical research. The synthesis commences with the readily available 2-amino-5-methylbenzoic acid and proceeds through a strategically designed sequence of reactions including amine protection, benzylic bromination, azide substitution, reduction, cyclization, and final deprotection to yield the target hydrochloride salt. This document offers detailed experimental protocols, mechanistic insights, and data presentation to aid researchers and drug development professionals in the successful synthesis and characterization of this important molecule. The 4H-benzo[d][1][2]oxazine core is found in a variety of biologically active compounds, making this synthetic guide relevant to a broad range of therapeutic areas.[3]

Introduction

The 4H-benzo[d][1][2]oxazin-3-one scaffold is a privileged heterocyclic motif present in numerous compounds with diverse biological activities, including potential applications as anticancer and anti-inflammatory agents.[3] The strategic incorporation of an aminomethyl group at the 6-position of this ring system offers a valuable handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel drug candidates. This guide details a rational and efficient multi-step synthesis of 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride, designed for both laboratory-scale preparation and potential scale-up.

The presented synthetic strategy prioritizes the use of well-established and reliable chemical transformations, ensuring reproducibility and high overall yield. Each step has been carefully selected to allow for straightforward purification of intermediates and to minimize the formation of side products.

Synthetic Strategy Overview

The synthesis of 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride is accomplished through a six-step sequence, as illustrated in the workflow diagram below. The key transformations involve the functionalization of the methyl group of the starting material, followed by the construction of the benzoxazinone ring system and subsequent deprotection.

Synthesis_WorkflowA1. Boc ProtectionB2. Benzylic BrominationA->BC3. Azide SubstitutionB->CD4. Azide ReductionC->DE5. CyclizationD->EF6. Boc Deprotection & HCl Salt FormationE->FEnd6-Aminomethyl-4H-benzooxazin-3-one hydrochlorideF->EndStart2-Amino-5-methylbenzoic AcidStart->A

Caption: Overall workflow for the synthesis of 6-Aminomethyl-4H-benzooxazin-3-one hydrochloride.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Protection of the Amino Group

The initial step involves the protection of the amino group of 2-amino-5-methylbenzoic acid using di-tert-butyl dicarbonate (Boc₂O). This is a crucial step to prevent unwanted side reactions of the nucleophilic amino group in the subsequent bromination and cyclization steps. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the conditions of the following reactions and its facile removal under acidic conditions.

Protocol:

  • Dissolve 2-amino-5-methylbenzoic acid (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (1.1 eq.) and a base, for example, sodium bicarbonate (2.0 eq.) dissolved in water.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the aqueous layer with a mild acid (e.g., citric acid) to pH 3-4 and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(tert-butoxycarbonylamino)-5-methylbenzoic acid.

Table 1: Reagents for Boc Protection

ReagentMolar Eq.Purpose
2-Amino-5-methylbenzoic acid1.0Starting Material
Di-tert-butyl dicarbonate (Boc₂O)1.1Protecting Agent
Sodium Bicarbonate (NaHCO₃)2.0Base
Tetrahydrofuran (THF)-Solvent
Ethyl Acetate-Extraction Solvent
Citric Acid-Acidification
Step 2: Benzylic Bromination

The benzylic methyl group of the protected amino acid is then selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO). This reaction proceeds via a free-radical mechanism and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.

Protocol:

  • Suspend 2-(tert-butoxycarbonylamino)-5-methylbenzoic acid (1.0 eq.) in a non-polar solvent such as carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide (0.05 eq.).

  • Reflux the mixture under inert atmosphere for 4-6 hours, with initiation by a light source if necessary.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 2-(tert-butoxycarbonylamino)-5-(bromomethyl)benzoic acid.

Step 3: Azide Substitution

The benzylic bromide is a versatile intermediate that can be readily converted to the corresponding azide by nucleophilic substitution with sodium azide. The azide functionality serves as a masked amino group that can be cleanly reduced in a subsequent step.

Protocol:

  • Dissolve the crude 2-(tert-butoxycarbonylamino)-5-(bromomethyl)benzoic acid (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(tert-butoxycarbonylamino)-5-(azidomethyl)benzoic acid.

Step 4: Reduction of the Azide

The azido group is then reduced to a primary amine. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This method is generally high-yielding and provides the desired amine under mild conditions.

Protocol:

  • Dissolve 2-(tert-butoxycarbonylamino)-5-(azidomethyl)benzoic acid (1.0 eq.) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (0.1 eq. by weight).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2-(tert-butoxycarbonylamino)-5-(aminomethyl)benzoic acid.

Step 5: Cyclization to Form the Benzoxazinone Ring

The penultimate step is the formation of the 4H-benzo[d][1][2]oxazin-3-one ring. This can be achieved by treating the aminobenzoic acid derivative with a cyclizing agent such as triphosgene.[4] The reaction proceeds via the formation of an intermediate N-acyl isocyanate which then undergoes intramolecular cyclization.

Cyclization_Mechanismcluster_0Mechanism of Benzoxazinone FormationA2-Aminobenzoic Acid DerivativeCIntermediate IsocyanateA->C+ Triphosgene, - HClBTriphosgeneD6-(Aminomethyl)-4H-benzo[d][1,3]oxazin-3-oneC->DIntramolecular Cyclization

Caption: Proposed mechanism for the cyclization step.

Protocol:

  • Dissolve 2-(tert-butoxycarbonylamino)-5-(aminomethyl)benzoic acid (1.0 eq.) in an anhydrous aprotic solvent like THF.

  • Cool the solution to 0 °C and add a solution of triphosgene (0.4 eq.) in THF dropwise.

  • Add a non-nucleophilic base such as triethylamine (2.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to give the crude N-Boc-6-aminomethyl-4H-benzo[d][1][2]oxazin-3-one.

Step 6: Deprotection and Hydrochloride Salt Formation

The final step is the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved by treating the protected intermediate with a solution of hydrogen chloride in an organic solvent.

Protocol:

  • Dissolve the crude N-Boc-6-aminomethyl-4H-benzo[d][1][2]oxazin-3-one in a suitable solvent such as dioxane or methanol.

  • Add a solution of 4M HCl in dioxane (excess).

  • Stir the mixture at room temperature for 1-2 hours. The product will often precipitate as the hydrochloride salt.

  • Monitor the deprotection by TLC.

  • Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to obtain 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride.

Characterization Data

Table 2: Expected Analytical Data

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (δ, ppm)
6-Aminomethyl-4H-benzooxazin-3-one hydrochloride C₉H₁₁ClN₂O₂214.65Signals corresponding to the aminomethyl protons, aromatic protons, and methylene protons of the oxazinone ring.

Note: Specific chemical shifts will depend on the solvent used for NMR analysis.

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route for the preparation of 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride. The described multi-step synthesis is based on well-established chemical principles and provides detailed protocols to facilitate its implementation in a research or drug development setting. The strategic choice of protecting groups and reaction conditions ensures a high-yielding and reproducible process. This guide serves as a valuable resource for scientists working on the synthesis of novel heterocyclic compounds with potential therapeutic applications.

References

  • Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A decade review of triphosgene and its applications in organic reactions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (n.d.). MDPI. Retrieved from [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry.
  • Presumed mechanism for formation of 4H-benzo[d][1][2]oxazin-4-ones. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][3]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A decade review of triphosgene and its applications in organic reactions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyclization of 2‐(bromomethyl)benzoic acid 5. (n.d.). ResearchGate. Retrieved from [Link]

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. (2025). National Institutes of Health. Retrieved from [Link]

  • Recent Advances in the Synthesis of 4H-Benzo[d][1][2]oxathiin-4-ones and 4H-Benzo[d][1][2]dioxin-4-ones. (2025). MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][2]Thiazin-4-One Derivatives. (2025). National Institutes of Health. Retrieved from [Link]

  • 4 H-Benzo[ d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 6-cinnamoyl-2H-benzo[b][1][3]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI. Retrieved from [Link]

  • Methodology Utilizing Triphosgene to Promote Cyclization of Epoxy Ketones to Pyranoside Derivatives via Proposed Epoxonium Ions. (2021). LSU Scholarly Repository. Retrieved from [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][2]Thiazin-4-One Derivatives. (2025). MDPI. Retrieved from [Link]

6-Aminomethyl-4h-benzooxazin-3-one Hydrochloride: An In-Depth Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the potential mechanisms of action for 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride. As a member of the versatile benzoxazinone class of heterocyclic compounds, its biological activity is likely rooted in several key molecular interactions. While direct, specific research on this particular hydrochloride salt is limited in publicly accessible literature, a robust understanding of its probable mechanisms can be extrapolated from extensive studies on structurally related benzoxazinones. This guide will delve into these likely pathways, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Benzoxazinone Scaffold and the Significance of the 6-Aminomethyl Moiety

Benzoxazinone derivatives are a prominent class of compounds in medicinal chemistry, recognized for their wide spectrum of biological activities.[1] These activities include antimicrobial, enzyme inhibitory, and anti-cancer properties.[1][2][3] The core 4h-benzooxazin-3-one structure serves as a versatile scaffold, and its biological effects are intricately modulated by the nature and position of its substituents.

The subject of this guide, 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride, is distinguished by the presence of an aminomethyl group at the C-6 position of the benzoxazinone ring. This particular substitution is critical as it can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The primary amine introduces a positive charge at physiological pH, potentially enhancing interactions with negatively charged pockets in target proteins and improving aqueous solubility.

Probable Mechanisms of Action

Based on the established pharmacology of the benzoxazinone class, 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride likely exerts its biological effects through one or more of the following mechanisms:

Serine Protease Inhibition

A well-documented mechanism of action for benzoxazinones is the inhibition of serine proteases, such as human leukocyte elastase (HLE) and chymotrypsin.[2][4][5] These enzymes play crucial roles in various physiological and pathological processes, including inflammation and tissue remodeling.

Mechanism of Inhibition: Benzoxazinones typically act as competitive, alternate substrate inhibitors. The mechanism involves the nucleophilic attack of the active site serine residue on the C-4 carbonyl of the benzoxazinone ring. This leads to the opening of the heterocyclic ring and the formation of a stable acyl-enzyme intermediate. The rate of deacylation is slow, effectively sequestering the enzyme in an inactive state.

DOT Diagram: Proposed Mechanism of Serine Protease Inhibition

G cluster_1 Benzoxazinone Inhibitor Serine_OH Serine Residue (Ser-OH) Acyl_Enzyme Acyl-Enzyme Intermediate (Inactive) Serine_OH->Acyl_Enzyme Forms Stable Intermediate Histidine_N Histidine Residue (His-N) Benzoxazinone 6-Aminomethyl-4h- benzooxazin-3-one Benzoxazinone->Serine_OH Nucleophilic Attack (Acylation) Deacylation Regenerated Enzyme + Inactive Inhibitor Acyl_Enzyme->Deacylation Slow Hydrolysis

Caption: Proposed acylation of a serine protease active site by a benzoxazinone inhibitor.

Bacterial Type IIa Topoisomerase Inhibition

Several benzoxazinone derivatives have demonstrated potent antibacterial activity by targeting bacterial type IIa topoisomerases (DNA gyrase and topoisomerase IV). These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotics.

Structure-Activity Relationship (SAR) Insights: A study on 6-substituted benzoxazinones revealed that a range of small electron-donating and electron-withdrawing groups at the C-6 position are well-tolerated for antibacterial activity. The aminomethyl group in 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride could contribute to binding within the enzyme's active site, potentially through hydrogen bonding or electrostatic interactions, thereby disrupting its function.

Targeting the c-Myc G-Quadruplex

Recent research has uncovered a novel anti-cancer mechanism for some benzoxazinone derivatives, involving the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene.[3]

Mechanism of Action: The c-Myc gene is a critical regulator of cell proliferation and is often overexpressed in cancer. The promoter region of c-Myc contains a guanine-rich sequence that can fold into a G-quadruplex structure, which represses gene transcription. Certain benzoxazinone compounds have been shown to bind to and stabilize this G-quadruplex, leading to the downregulation of c-Myc expression and subsequent inhibition of cancer cell growth and migration.[3] The planar benzoxazinone scaffold is well-suited for stacking interactions with the G-quartets of the quadruplex.

DOT Diagram: Experimental Workflow for Assessing c-Myc Inhibition

G cluster_0 In Vitro Assays cluster_1 Molecular Mechanism Cell_Culture Cancer Cell Lines (c-Myc Overexpression) Compound_Treatment Treat with 6-Aminomethyl- 4h-benzooxazin-3-one HCl Cell_Culture->Compound_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, RTCA) Compound_Treatment->Proliferation_Assay Migration_Assay Wound Healing Assay Compound_Treatment->Migration_Assay RT_PCR RT-PCR for c-Myc mRNA levels Compound_Treatment->RT_PCR EMSA Electrophoretic Mobility Shift Assay (EMSA) for G4-DNA formation RT_PCR->EMSA If mRNA is downregulated CD_Spectroscopy Circular Dichroism (CD) Spectroscopy to confirm G-quadruplex structure EMSA->CD_Spectroscopy To confirm structure

Caption: Workflow to investigate the anti-cancer activity via c-Myc G-quadruplex stabilization.

Experimental Protocols for Mechanism Elucidation

To definitively determine the mechanism of action of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride, a series of well-defined experiments are necessary.

Serine Protease Inhibition Assay

Objective: To determine the inhibitory activity and kinetics of the compound against a panel of serine proteases.

Methodology:

  • Enzyme and Substrate Preparation: Reconstitute the lyophilized serine protease (e.g., HLE, chymotrypsin) in the appropriate assay buffer. Prepare a stock solution of a chromogenic or fluorogenic substrate specific for the enzyme.

  • Inhibitor Preparation: Prepare a stock solution of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme.

    • Incubate for a pre-determined time to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the inhibitor. Perform kinetic studies by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Bacterial Topoisomerase Inhibition Assay

Objective: To assess the inhibitory effect of the compound on bacterial DNA gyrase or topoisomerase IV.

Methodology:

  • Supercoiling Inhibition Assay (for DNA Gyrase):

    • Prepare a reaction mixture containing supercoiled plasmid DNA, DNA gyrase, ATP, and varying concentrations of the compound.

    • Incubate the reaction at the optimal temperature for the enzyme.

    • Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

    • Inhibition is observed as a decrease in the amount of supercoiled DNA.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the supercoiling activity.

Quantitative Data Summary

Compound ClassTargetPotency (IC50 / Ki)Reference
Substituted 4H-3,1-benzoxazin-4-onesHuman Leukocyte ElastaseKi values in the low micromolar to nanomolar range[4]
6-cyano-benzoxazinone derivativeBacterial Type IIa TopoisomeraseGood antibacterial potency
Benzoxazinone derivativesα-ChymotrypsinIC50 values ranging from 6.5 to 341.1 μM[5]

Conclusion and Future Directions

6-Aminomethyl-4h-benzooxazin-3-one hydrochloride is a promising molecule within the pharmacologically significant benzoxazinone class. Based on extensive research on related compounds, its mechanism of action is likely to involve the inhibition of key enzymes such as serine proteases or bacterial topoisomerases, or through interactions with nucleic acid secondary structures like the c-Myc G-quadruplex. The presence of the 6-aminomethyl group is a critical feature that warrants further investigation to understand its specific contribution to target binding and overall biological activity.

Future research should focus on a comprehensive biological screening of this compound against a diverse panel of targets to pinpoint its primary mechanism of action. Subsequent lead optimization efforts could then be directed at enhancing its potency and selectivity for the identified target, paving the way for the development of novel therapeutics.

References

  • Edwards, P. D., et al. (1995). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Journal of Medicinal Chemistry, 38(1), 76-85. [Link]

  • Geng, B., et al. (2011). Exploring Left-Hand-Side substitutions in the benzoxazinone series of 4-amino-piperidine bacterial type IIa topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5347-5351. [Link]

  • Hedstrom, L., et al. (1984). Suicide inactivation of chymotrypsin by benzoxazinones. Biochemistry, 23(8), 1753-1759. [Link]

  • Taha, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 129-139. [Link]

  • Wang, Y., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

  • Abdel-Hafez, A. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

Sources

Introduction: The Benzoxazinone Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one Hydrochloride

The 4H-benzo[d][1][2]oxazin-3-one ring system is a prominent heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its unique structural and electronic properties make it a versatile template for the design of novel therapeutic agents.[3][4] Derivatives of this core structure have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[5][6][7] The fusion of a benzene ring with an oxazinone ring creates a rigid, planar system that can be readily functionalized at various positions, allowing for the fine-tuning of its biological and pharmacokinetic profiles. This guide will focus on a specific derivative, 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride, and provide a comprehensive framework for elucidating its biological potential.

While specific literature on the biological activity of 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride is sparse, the known activities of related benzoxazinone analogs provide a strong rationale for its investigation as a potential therapeutic agent.[8] The introduction of an aminomethyl group at the 6-position is of particular interest, as this functional group can significantly influence the molecule's polarity, basicity, and ability to form hydrogen bonds with biological targets.[8] This guide presents a hypothesized biological activity profile for this compound and outlines a detailed experimental plan for its validation.

Hypothesized Biological Activities and Investigational Plan

Based on the extensive literature on benzoxazinone derivatives, we hypothesize that 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride may possess the following biological activities:

  • Anticancer Activity: Numerous benzoxazinone derivatives have demonstrated potent anti-proliferative effects against a variety of cancer cell lines.[2][9][10]

  • Enzyme Inhibitory Activity: The benzoxazinone scaffold has been identified as a key pharmacophore in the development of inhibitors for various enzymes, particularly serine proteases.[1]

  • Antimicrobial and Antifungal Activity: The inherent properties of the benzoxazinone ring have been associated with antimicrobial and antifungal effects.[6][11]

The following sections will detail the experimental workflows to investigate each of these hypothesized activities.

Part 1: Investigation of Anticancer Activity

The anticancer potential of 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride will be assessed through a tiered approach, starting with in vitro cytotoxicity screening and progressing to mechanistic studies.

Experimental Workflow for Anticancer Activity Screening

anticancer_workflow cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanistic Studies (if cytotoxic) A Prepare stock solution of 6-Aminomethyl-4H-benzo[d][1,3]oxazin-3-one HCl B Select a panel of cancer cell lines (e.g., A549, HeLa, MDA-MB-231) A->B C Perform MTT or other viability assay to determine GI50 values B->C D Analyze and compare GI50 values C->D E Cell Cycle Analysis (Flow Cytometry) D->E Proceed if GI50 is promising F Apoptosis Assay (Annexin V/PI Staining) D->F G Target Identification Studies (e.g., c-Myc, Topoisomerase I) D->G H Wound Healing Assay for Migration D->H

Caption: Workflow for investigating the anticancer properties of the target compound.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50).

  • Procedure:

    • Seed cancer cells (e.g., A549, HeLa, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

    • Prepare serial dilutions of 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride in culture medium.

    • Treat the cells with varying concentrations of the compound and a vehicle control (e.g., DMSO or saline).

    • Incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI50 value.

2. Cell Cycle Analysis

  • Objective: To determine if the compound induces cell cycle arrest.

  • Procedure:

    • Treat cells with the compound at its GI50 concentration for 24 hours.

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To determine if the compound induces apoptosis.

  • Procedure:

    • Treat cells with the compound at its GI50 concentration for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Part 2: Investigation of Enzyme Inhibitory Activity

Given that benzoxazinone derivatives are known to inhibit serine proteases, we will investigate the inhibitory potential of 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride against α-chymotrypsin as a model enzyme.[1]

Experimental Workflow for Enzyme Inhibition Assay

enzyme_inhibition_workflow cluster_0 Primary Inhibition Screening cluster_1 Kinetic Studies (if active) A Prepare assay buffer, enzyme (α-chymotrypsin), and substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA) B Incubate enzyme with varying concentrations of the test compound A->B C Initiate reaction by adding substrate B->C D Monitor product formation spectrophotometrically C->D E Calculate percent inhibition and determine IC50 D->E F Vary substrate concentration at fixed inhibitor concentrations E->F Proceed if IC50 is significant G Generate Lineweaver-Burk or Michaelis-Menten plots F->G H Determine the mechanism of inhibition (competitive, non-competitive, etc.) and Ki value G->H

Caption: Workflow for evaluating enzyme inhibitory activity.

Detailed Experimental Protocol: α-Chymotrypsin Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) and the mode of inhibition.

  • Procedure:

    • Prepare a stock solution of α-chymotrypsin in assay buffer (e.g., Tris-HCl).

    • In a 96-well plate, add the assay buffer, varying concentrations of 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride, and the enzyme solution. Incubate for 15 minutes.

    • Initiate the reaction by adding the substrate, N-Succinyl-L-phenylalanine-p-nitroanilide.

    • Monitor the increase in absorbance at 410 nm for 10 minutes using a microplate reader.

    • Calculate the initial reaction velocities and the percentage of inhibition for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

    • For kinetic studies, repeat the assay with varying substrate concentrations at different fixed concentrations of the inhibitor to determine the inhibition mechanism (e.g., competitive, non-competitive) and the inhibition constant (Ki).[1]

Part 3: Investigation of Antimicrobial and Antifungal Activity

The broad-spectrum antimicrobial potential of the compound will be evaluated against a panel of pathogenic bacteria and fungi.

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow A Select panel of microorganisms: - Gram-positive bacteria (e.g., S. aureus) - Gram-negative bacteria (e.g., E. coli) - Fungi (e.g., C. albicans) B Perform Broth Microdilution Assay A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) C->D

Caption: Workflow for antimicrobial and antifungal activity assessment.

Detailed Experimental Protocol: Broth Microdilution Assay
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound.

  • Procedure:

    • Prepare a standardized inoculum of the test microorganisms.

    • In a 96-well plate, prepare two-fold serial dilutions of 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride in the appropriate broth medium.

    • Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

    • To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), aliquot samples from the wells with no visible growth onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in no growth on the agar plates.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Hypothesized Cytotoxicity Data (GI50 in µM)

Cell Line6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one HClDoxorubicin (Control)
A549 (Lung)Expected ValueKnown Value
HeLa (Cervical)Expected ValueKnown Value
MDA-MB-231 (Breast)Expected ValueKnown Value

Table 2: Hypothesized Enzyme Inhibition and Antimicrobial Data

ParameterValue
α-Chymotrypsin IC50 (µM)Expected Value
MIC against S. aureus (µg/mL)Expected Value
MIC against E. coli (µg/mL)Expected Value
MIC against C. albicans (µg/mL)Expected Value

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the systematic evaluation of the biological activity of 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride. By leveraging the established pharmacological profile of the broader benzoxazinone class, we have outlined a logical and efficient research plan. The proposed experiments, ranging from initial in vitro screenings to more detailed mechanistic studies, will serve to elucidate the therapeutic potential of this novel compound. The successful execution of this plan will provide valuable insights for researchers, scientists, and drug development professionals, and may pave the way for the development of new therapeutic agents based on this promising scaffold.

References

  • Saeed, A., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. Available at: [Link]

  • Cao, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. Available at: [Link]

  • Nagarapu, L., et al. (2017). Potential anti-proliferative agents from 1,4-benzoxazinone-quinazolin-4(3H)-one templates. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Acar, Ç., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. PLoS ONE. Available at: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • El-Sayed, W. A., et al. (2011). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Archives of Pharmacal Research. Available at: [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. Available at: [Link]

  • Shingate, A. K., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research. Available at: [Link]

  • Sudarma, I. M., et al. (2023). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Journal of Public Health in Africa. Available at: [Link]

  • Salman, A. A., et al. (2014). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. ResearchGate. Available at: [Link]

  • Siddiqui, N., et al. (2003). SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST. Asian Journal of Chemistry. Available at: [Link]

  • Reddy, C. R., et al. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available at: [Link]

  • El Manssouri, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][10]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules. Available at: [Link]

Sources

An In-Depth Technical Guide to 6-Aminomethyl-4H-benzooxazin-3-one Hydrochloride Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-aminomethyl-4H-benzooxazin-3-one hydrochloride and its analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. Delving into their synthesis, chemical properties, and burgeoning biological applications, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Benzoxazinone Scaffold in Drug Discovery

The 4H-benzooxazin-3-one core is a privileged heterocyclic motif, recognized for its versatile biological activity. This scaffold is a cornerstone in the design of compounds targeting a wide array of pathological conditions. Derivatives of this structure have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of an aminomethyl group at the 6-position, and its formulation as a hydrochloride salt, represents a strategic chemical modification aimed at enhancing the druglike properties and biological activity of this promising scaffold. The hydrochloride salt form often improves solubility and stability, which are critical parameters for bioavailability.

Synthetic Pathways and Methodologies

The synthesis of 6-aminomethyl-4H-benzooxazin-3-one derivatives is a multi-step process that demands careful control of reaction conditions. While specific protocols for the named compound are not extensively detailed in publicly available literature, a general and adaptable synthetic workflow can be conceptualized based on established methods for analogous benzoxazinone structures.

A plausible synthetic route commences with a commercially available substituted aminophenol. For instance, starting with a precursor like 6-amino-2H-1,4-benzoxazin-3(4H)-one, the synthesis could proceed through N-protection, followed by functional group interconversion to introduce the aminomethyl moiety, and subsequent deprotection and salt formation.

Alternatively, a more convergent approach might involve the cyclization of a pre-functionalized benzene ring.

Below is a generalized, representative protocol for the synthesis of a 6-substituted benzoxazinone derivative, which can be adapted for the synthesis of the target compound.

Protocol 2.1: General Synthesis of a 6-Substituted-2H-benzo[b][2][3]oxazin-3(4H)-one

This protocol is based on the reaction of a substituted 2-aminophenol with chloroacetyl chloride, followed by cyclization.

Materials:

  • Substituted 2-aminophenol (e.g., 2-amino-4-methylphenol)

  • Chloroacetyl chloride

  • Anhydrous potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Dichloromethane (for crystallization)

Procedure:

  • Acetamide Formation: To a solution of the substituted 2-aminophenol in a suitable solvent, add chloroacetyl chloride dropwise at 0°C with stirring. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

  • Cyclization: The resulting N-(substituted-hydroxyphenyl)acetamide is then cyclized. To a round-bottomed flask, add the acetamide intermediate, anhydrous potassium carbonate, and anhydrous DMF.[2]

  • Reflux: Heat the mixture to reflux for approximately 90 minutes.[2]

  • Work-up: After cooling, pour the reaction mixture into water and stir.[2]

  • Extraction: Extract the aqueous mixture with ethyl acetate.[2]

  • Washing and Drying: Wash the combined organic extracts with saturated brine, and then dry over anhydrous sodium sulfate.[2]

  • Purification: Remove the solvent under reduced pressure to yield the crude product.

  • Crystallization: Purify the solid product by crystallization from a suitable solvent, such as dichloromethane, to obtain the desired 6-substituted-2H-benzo[b][3][4]oxazin-3(4H)-one.[2]

Diagram 2.1: General Synthetic Workflow

Synthetic Workflow Start Substituted 2-Aminophenol Intermediate1 N-Chloroacetyl Intermediate Start->Intermediate1 Chloroacetyl chloride Intermediate2 Cyclization (Base, DMF) Intermediate1->Intermediate2 Reflux Product 6-Substituted Benzoxazinone Intermediate2->Product Work-up PostProcessing Purification & Characterization Product->PostProcessing

Caption: A generalized workflow for the synthesis of 6-substituted benzoxazinone derivatives.

Biological Activities and Therapeutic Potential

The benzoxazinone scaffold is a versatile platform for developing a wide range of therapeutic agents. The introduction of an aminomethyl group at the 6-position is anticipated to modulate the biological activity profile, potentially enhancing potency and selectivity for various targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzoxazinone derivatives.[5][6] These compounds have been shown to inhibit the growth of various cancer cell lines, including those of the lung, breast, colon, and liver.[5][6] The mechanisms of action are diverse and can include the induction of apoptosis, elevation of reactive oxygen species (ROS), and induction of DNA damage and autophagy.[5][6]

For instance, a series of 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles demonstrated potent activity against A549 lung cancer cells, with IC50 values in the low micromolar range.[5][6] Another study on 6-cinnamoyl-2H-benzo[b][3][4]oxazin-3(4H)-one derivatives showed they could suppress the growth of A549 cells by inducing autophagy and cell cycle arrest.[7]

The aminomethyl group in the target compounds could potentially enhance interactions with biological targets through hydrogen bonding or ionic interactions, possibly leading to improved anticancer efficacy.

Enzyme Inhibition

Benzoxazinone derivatives have been investigated as inhibitors of various enzymes. For example, some have shown inhibitory activity against PI3K/mTOR, key enzymes in a signaling pathway crucial for cancer cell growth and survival.[8] A series of 4-phenyl-2H-benzo[b][3][4]oxazin-3(4H)-one derivatives were identified as potent PI3K/mTOR dual inhibitors, with one compound exhibiting an IC50 of 0.63 nM against PI3Kα and demonstrating significant efficacy in tumor xenograft models.[8]

Additionally, related benzothiazinones, which are structurally similar to benzoxazinones, have been evaluated as monoamine oxidase (MAO) inhibitors, suggesting a potential for benzoxazinone derivatives in the treatment of neurological disorders like Parkinson's disease.[9]

Antimicrobial and Other Activities

The benzoxazinone core is also associated with antimicrobial and anti-inflammatory activities.[1] The specific contribution of the 6-aminomethyl group to these activities warrants further investigation.

Structure-Activity Relationships (SAR)

While a detailed SAR for the 6-aminomethyl series is not yet established in the literature, general trends for benzoxazinone derivatives can provide valuable insights for future drug design. The nature and position of substituents on the benzoxazinone ring significantly influence biological activity.

For example, in a series of 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives, the type of substituent at the 7-position was shown to be critical for their inhibitory activity against certain cancer cell lines.[10]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 6-aminomethyl-4H-benzooxazin-3-one derivatives, a battery of in vitro and in vivo assays is required.

Protocol 5.1: In Vitro Anticancer Activity Assessment

Cell Viability Assay (MTT or similar):

  • Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed cells in 96-well plates and, after adherence, treat with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Flow Cytometry):

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations.

  • Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

Diagram 5.1: Workflow for In Vitro Anticancer Evaluation

Anticancer Evaluation cluster_invitro In Vitro Assays Cell_Culture Cancer Cell Lines (e.g., A549, MCF-7) Compound_Treatment Treatment with Benzoxazinone Derivatives Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (MTT, IC50 determination) Compound_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Compound_Treatment->Apoptosis_Assay Mechanism_Studies Mechanism of Action Studies (Western Blot, ROS, DNA Damage) Apoptosis_Assay->Mechanism_Studies

Caption: A typical workflow for the in vitro evaluation of the anticancer activity of novel compounds.

Conclusion and Future Directions

6-Aminomethyl-4H-benzooxazin-3-one hydrochloride derivatives and their analogs represent a promising class of compounds with significant potential for the development of novel therapeutics. Their versatile synthesis and the broad biological activity of the parent scaffold provide a strong foundation for further research. Future efforts should focus on the development of specific and efficient synthetic routes for this particular series of compounds, a thorough investigation of their biological targets and mechanisms of action, and comprehensive structure-activity relationship studies to guide the design of more potent and selective drug candidates. The exploration of their potential in anticancer, enzyme inhibition, and antimicrobial applications is a particularly exciting avenue for future research.

References

  • Liu, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 16, 1565657. [Link]

  • Liu, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. National Institutes of Health. [Link]

  • Ekowati, J., et al. (n.d.). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PMC. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]

  • Hou, Z., et al. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. [Link]

  • Kesuma, D., et al. (2021). Benzoxazinone Derivatives as Antiplatelet: Synthesis, Molecular Docking, and Bleeding Time Evaluation. ResearchGate. [Link]

  • Bheemagani, M. S. R., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online, 23(2). [Link]

  • Ekowati, J., et al. (n.d.). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. ResearchGate. [Link]

  • Lee, H. J., et al. (2017). Synthesis of Functionalized 4H-3,1-Benzoxazines through Chemoselective Reduction of Benzoxazin-4-Ones. ChemistryOpen, 6(3), 359-363. [Link]

  • Cai, H., et al. (2025). Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry. [Link]

  • Acar, Ç., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][3][4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2095. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. [Link]

  • Eissa, A. M. F. (n.d.). Synthesis and Reactivity of 6 Iodo 4H 3,1 Benzoxazin 4 One. Scribd. [Link]

  • Soliman, M. H., et al. (n.d.). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. [Link]

  • Zhou, J., et al. (2014). Synthesis of 6-cinnamoyl-2H-benzo[b][3][4]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. European Journal of Medicinal Chemistry, 79, 95-101. [Link]

  • Li, R., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][3][4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 265-277. [Link]

  • Pretorius, A., et al. (2022). The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. Bioorganic & Medicinal Chemistry Letters, 76, 129038. [Link]

  • Lee, E., et al. (2025). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. ResearchGate. [Link]

  • Pang, L.-F., et al. (2007). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E, 63(Pt 2), o693. [Link]

  • Behera, P. S., et al. (2026). 6-Amino-7-fluoro-2 H -benzo[ b ][3][4]oxazin-3(4 H )-one, a crucial intermediate in the synthesis of herbicides, flumioxazin and thidiazimin. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Therapeutic Potential of 6-Aminomethyl-4h-benzooxazin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazinone scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This technical guide focuses on the potential therapeutic applications of a specific derivative, 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride. While direct preclinical and clinical data for this compound are limited in publicly accessible literature, this document provides an in-depth analysis of the therapeutic landscape for the benzoxazinone class. By examining the established mechanisms of action and therapeutic targets of analogous compounds, we extrapolate potential research avenues and pharmacological profiles for 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this promising molecule.

Introduction to the Benzoxazinone Scaffold

Benzoxazinones are bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities.[1][2] The core structure offers a versatile platform for chemical modification, allowing for the fine-tuning of biological activity.[3] The aminomethyl group at the 6-position of the benzoxazinone ring in 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride is a key feature that may enhance its ability to form stable complexes with biomolecules, potentially modulating various biochemical pathways.[1]

Chemical Structure:

  • IUPAC Name: 6-(aminomethyl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride

  • CAS Number: 916211-06-8

  • Molecular Formula: C₉H₁₁ClN₂O₂

Synthesis and Chemical Properties

The synthesis of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride typically involves multi-step chemical reactions.[1] While specific, detailed protocols for this exact molecule are not widely published, general synthetic routes for benzoxazinone derivatives often start from substituted anthranilic acids.[2] The synthesis requires high-purity reagents and controlled reaction conditions, including temperature and pH, to achieve optimal yield and purity.[1] The reactivity of the benzoxazinone core allows for modifications to enhance biological activity or to create novel derivatives.[1]

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of other benzoxazinone derivatives, several potential therapeutic applications for 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride can be postulated.

Enzyme Inhibition

The benzoxazinone scaffold has been identified as a potent inhibitor of various enzymes, particularly serine proteases.

  • Serine Protease Inhibition: Derivatives of 2-amino-4H-3,1-benzoxazin-4-ones have been shown to inhibit the complement enzyme C1r, a serine protease involved in the classical complement pathway.[4] Activation of this pathway is implicated in the neuropathology of Alzheimer's disease. Furthermore, benzenesulfonamide derivatives of 2-substituted 4H-3,1-benzoxazin-4-ones also act as inhibitors of C1r protease.[5] Other studies have identified substituted 4H-3,1-benzoxazin-4-one derivatives as inhibitors of Cathepsin G, another serine protease involved in inflammatory processes.[6]

  • Tyrosine Kinase Inhibition: Novel 1,4-benzoxazin-3-one derivatives have been synthesized with the aim of inhibiting tyrosine kinases such as KDR and ABL, which are implicated in chronic diseases like cancer.[7]

The following diagram illustrates a generalized workflow for screening enzyme inhibitory activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Test Compound (6-Aminomethyl-4h-benzooxazin-3-one HCl) incubation Incubate Enzyme with Test Compound compound->incubation enzyme Target Enzyme (e.g., Serine Protease) enzyme->incubation substrate Chromogenic/ Fluorogenic Substrate reaction Initiate Reaction with Substrate substrate->reaction incubation->reaction measurement Measure Signal (Absorbance/Fluorescence) reaction->measurement inhibition_calc Calculate % Inhibition measurement->inhibition_calc ic50 Determine IC50 Value inhibition_calc->ic50

Caption: Workflow for In Vitro Enzyme Inhibition Assay.

Anticancer Activity

Several benzoxazinone derivatives have demonstrated potential as anticancer agents through various mechanisms.

  • Targeting c-Myc G-quadruplex: Certain synthesized benzoxazinone derivatives have been shown to inhibit the proliferation of cancer cells overexpressing c-Myc.[8] These compounds can induce the formation of G-quadruplex structures in the c-Myc gene promoter, leading to the downregulation of c-Myc mRNA expression.[8]

The proposed mechanism of action is depicted below:

compound Benzoxazinone Derivative g4 c-Myc Promoter (G-rich sequence) compound->g4 binds to stabilization Stabilization of G-quadruplex g4->stabilization forms transcription c-Myc Gene Transcription stabilization->transcription inhibits binding of transcription_factors Transcription Factors transcription_factors->transcription bind to promoter mrna c-Myc mRNA transcription->mrna produces protein c-Myc Protein mrna->protein translates to proliferation Cancer Cell Proliferation protein->proliferation promotes

Caption: c-Myc G-quadruplex Stabilization by Benzoxazinones.

Neurological and Psychotropic Effects

The benzoxazinone scaffold has been explored for its effects on the central nervous system.

  • Psychotropic Activity: Certain derivatives, such as 2-ethylamino-6-chloro-4-methyl-4-phenyl-4H-3,1-benzoxazine, have been identified as new psychotropic compounds with effects on animal behavior, including aggression and fear.[9]

  • Neuroprotective and Anti-ischemic Agents: A patent for certain benzoxazine derivatives highlights their potential use as neuroprotective and anti-ischemic agents.[10]

  • Antidepressant-like Activity: Some pharmacological studies on 4H-3-methylcarboxamide 1,3-benzoxazine-2-one have indicated potential antidepressant properties.[11]

Other Potential Applications

The versatility of the benzoxazinone structure has led to investigations into a wide array of other therapeutic areas.

  • Mineralocorticoid Receptor Antagonism: A series of novel benzoxazine derivatives have been developed as selective nonsteroidal mineralocorticoid receptor (MR) antagonists, with potential applications as antihypertensive agents.[12]

  • Antimicrobial and Antifungal Activity: The benzoxazinone class of compounds has been explored for its antimicrobial and antifungal properties.[1] Patents have also been filed for 4H-3,1-benzoxazine derivatives as agricultural or horticultural fungicides.[13]

  • Anti-obesity Agents: A patent discloses a crystal of 2-(hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one as a potential preventive or therapeutic agent for obesity.[14]

  • Antidiabetic Potential: Recent studies have explored the synthesis of new polyheterocyclic molecules derived from[1][9]-benzoxazin-3-one for their potential inhibitory effects against pancreatic α-amylase and intestinal α-glucosidase, suggesting a role in managing diabetes.[15]

Proposed Research Directions for 6-Aminomethyl-4h-benzooxazin-3-one Hydrochloride

Given the broad bioactivity of the benzoxazinone scaffold, a systematic investigation into the therapeutic potential of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride is warranted. The presence of the aminomethyl group could enhance aqueous solubility and provide a site for further chemical modification or interaction with biological targets.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening

  • Cell Lines: A panel of human cancer cell lines (e.g., representing breast, lung, colon, and prostate cancers) and a non-cancerous control cell line.

  • Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride for 48-72 hours.

  • Assay: Cell viability is assessed using a standard MTT or resazurin-based assay.

  • Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the cytotoxic potency of the compound.

Protocol 2: Serine Protease Inhibition Assay

  • Enzymes: A panel of relevant serine proteases (e.g., C1r, Cathepsin G, trypsin).

  • Assay: A chromogenic or fluorogenic substrate specific to each protease is used. The assay is performed in a 96-well plate format.

  • Procedure: The enzyme is pre-incubated with varying concentrations of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride before the addition of the substrate.

  • Measurement: The rate of substrate cleavage is monitored spectrophotometrically or fluorometrically.

  • Analysis: The IC₅₀ value is determined to quantify the inhibitory activity.

Data Presentation

Quantitative data from these initial screens can be summarized in tables for comparative analysis.

Table 1: In Vitro Cytotoxicity of 6-Aminomethyl-4h-benzooxazin-3-one Hydrochloride

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast
A549Lung
HCT116Colon
PC-3Prostate
HEK293Non-cancerous

Table 2: Serine Protease Inhibition Profile

EnzymeIC₅₀ (µM)
C1r
Cathepsin G
Trypsin

Conclusion

While specific therapeutic applications for 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride remain to be elucidated, the extensive research on the broader benzoxazinone class provides a strong rationale for its investigation. The established potential of this scaffold in oncology, neurology, and as enzyme inhibitors suggests that 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride is a compelling candidate for further preclinical evaluation. The aminomethyl substitution may confer unique pharmacological properties that could be exploited for the development of novel therapeutics. This guide provides a framework for initiating such investigations, leveraging the wealth of knowledge on related compounds to inform experimental design and target selection.

References

  • 6-Aminomethyl-4h-benzo[1][9]oxazin-3-one hydrochloride - Vulcanchem. (URL: )

  • Crystal of a benzoxazinone compound - US8883780B2. (URL: )
  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. 2020. (URL: [Link])

  • [2-ethylamino-6-chloro-4-methyl-4-phenyl-4H-3,1-benzoxazine, a new psychotropic compound]. Arzneimittelforschung. 1970. (URL: [Link])

  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Molecules. 2022. (URL: [Link])

  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. 2019. (URL: [Link])

  • 4h-3,1-benzoxazin-4-ones and related compounds, pharmaceutical compositions containing them, and processes for their prepar
  • Some pharmacological properties of 4H-3-methylcarboxamide 1,3-benzoxazine-2-one (FI 6654). European Journal of Pharmacology. 1969. (URL: [Link])

  • 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Bioorganic & Medicinal Chemistry Letters. 1998. (URL: [Link])

  • 4H-3,1-benzoxazine derivatives, process for producing the same and agricultural or horticultural fungicide containing the same - US4596801A. (URL: )
  • Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists. Bioorganic & Medicinal Chemistry. 2014. (URL: [Link])

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][9]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules. 2024. (URL: [Link])

  • Benzoxazine derivatives and their applic
  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. 2002. (URL: [Link])

  • Benzenesulfonamide derivatives of 2-substituted 4H-3,1-benzoxazin-4-ones and benzthiazin-4-ones as inhibitors of complement C1r protease. Bioorganic & Medicinal Chemistry Letters. 1999. (URL: [Link])

  • Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. 2016. (URL: [Link])

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. 2013. (URL: [Link])

Sources

Spectroscopic Characterization of 6-Aminomethyl-4H-benzooxazin-3-one Hydrochloride: An In-depth Technical Guide

Spectroscopic Characterization of 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride (CAS No: 916211-06-8), a heterocyclic compound of interest in medicinal chemistry.[3] Due to the limited availability of direct experimental spectra for this specific molecule, this guide leverages spectral data from the closely related analog, 6-Amino-2H-1,4-benzoxazin-3(4H)-one, in conjunction with established principles of spectroscopic interpretation to present a comprehensive analysis. This approach offers valuable insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, providing a robust framework for its identification and characterization in a research and development setting.

Introduction: The Importance of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide detailed information about the molecular structure, functional groups, and molecular weight of a compound. 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride, a member of the benzoxazinone class, possesses a scaffold that is explored for various therapeutic applications.[3] A thorough understanding of its spectroscopic signature is crucial for synthesis confirmation, purity assessment, and quality control.

This guide is structured to provide not just data, but a logical framework for interpreting the spectroscopic features of the title compound. We will begin with an analysis of the core benzoxazinone structure and then extrapolate to the specific features introduced by the 6-aminomethyl substituent and the hydrochloride salt form.

Molecular Structure and its Spectroscopic Implications

The molecular structure of 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride is foundational to understanding its spectra. The molecule consists of a bicyclic benzoxazinone core, an aminomethyl group at the 6-position of the benzene ring, and a hydrochloride salt of the amino group.

Figure 1: Chemical structure of 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride, we will discuss the expected ¹H and ¹³C NMR spectra. The analysis is based on the known spectra of benzoxazinone derivatives and theoretical chemical shift predictions.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one Hydrochloride

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Features & Rationale
Aromatic H (H5, H7, H8)6.8 - 7.5m3HThe protons on the benzene ring will appear in the aromatic region. Their specific shifts and coupling patterns will depend on the electronic effects of the substituents.
O-CH₂ (H2)~4.6s2HThe methylene protons adjacent to the oxygen and carbonyl group in the oxazinone ring are expected to be a singlet.
N-H (H4)~10.8br s1HThe amide proton is typically deshielded and appears as a broad singlet.
CH₂-NH₃⁺ (H9)~4.0s2HThe methylene protons of the aminomethyl group will be deshielded due to the adjacent positively charged nitrogen and will likely appear as a singlet.
NH₃⁺8.0 - 9.0br s3HThe protons on the ammonium group will be significantly deshielded and will likely appear as a broad singlet, and may exchange with D₂O.

Causality behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial for observing the exchangeable N-H and NH₃⁺ protons. In D₂O, these signals would disappear due to proton-deuterium exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one Hydrochloride

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Features & Rationale
C=O (C3)~165The carbonyl carbon of the amide is significantly deshielded and appears at a low field.
Aromatic C115 - 150The six carbons of the benzene ring will have distinct signals in this range, influenced by the substituents.
O-CH₂ (C2)~67The methylene carbon attached to the oxygen is found in this characteristic region.
CH₂-NH₃⁺ (C9)~40The methylene carbon of the aminomethyl group is shielded compared to the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride is expected to show absorptions corresponding to the amide, amine salt, aromatic, and ether functionalities. The analysis is supported by known IR data for benzoxazinone structures.[6]

Table 3: Predicted IR Absorption Frequencies for 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one Hydrochloride

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration ModeRationale for Assignment
N-H Stretch (Amide)3200 - 3100StretchingThe N-H bond of the secondary amide in the oxazinone ring.
N-H Stretch (Ammonium)3000 - 2800 (broad)StretchingThe N-H stretching vibrations of the primary ammonium hydrochloride salt, often appearing as a broad band.
C-H Stretch (Aromatic)3100 - 3000StretchingC-H bonds on the benzene ring.
C-H Stretch (Aliphatic)3000 - 2850StretchingC-H bonds of the methylene groups.
C=O Stretch (Amide)~1680StretchingThe strong absorption of the carbonyl group in the lactam ring.
C=C Stretch (Aromatic)1600 - 1450StretchingCharacteristic absorptions for the benzene ring.
C-O Stretch (Ether)1250 - 1200StretchingAsymmetric C-O-C stretching of the ether linkage in the oxazinone ring.

Self-Validating Protocol: The presence of both the amide N-H and C=O stretches, along with the broad ammonium N-H stretch, provides a strong, self-validating indication of the key functional groups in the molecule.

Gcluster_0Analytical Workflowcluster_1Data InterpretationSampleSampleNMR SpectroscopyNMR SpectroscopySample->NMR Spectroscopy¹H, ¹³CIR SpectroscopyIR SpectroscopySample->IR SpectroscopyFunctional GroupsMass SpectrometryMass SpectrometrySample->Mass SpectrometryMolecular WeightStructural ElucidationStructural ElucidationNMR Spectroscopy->Structural ElucidationFunctional Group IDFunctional Group IDIR Spectroscopy->Functional Group IDFormula ConfirmationFormula ConfirmationMass Spectrometry->Formula ConfirmationFinal ConfirmationFinal ConfirmationStructural Elucidation->Final ConfirmationFunctional Group ID->Final ConfirmationFormula Confirmation->Final Confirmation

Figure 2: A generalized workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

For 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride (Molecular Formula: C₉H₁₁ClN₂O₂, Molecular Weight: 214.65 g/mol ), the expected mass spectrum would show the molecular ion of the free base after the loss of HCl.[1][3][7]

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺) of the free base (C₉H₁₀N₂O₂): m/z = 190.07

  • Major Fragments:

    • Loss of the aminomethyl group (-CH₂NH₂): m/z = 160

    • Fragments corresponding to the benzoxazinone core.

Expert Insight: The choice of ionization technique (e.g., Electrospray Ionization - ESI) is critical. ESI is a soft ionization method that is well-suited for polar molecules like the hydrochloride salt, and it is likely to produce a prominent protonated molecule of the free base [M+H]⁺ at m/z = 191.08.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride. By integrating data from analogous structures with fundamental spectroscopic principles, a detailed and scientifically grounded interpretation of the NMR, IR, and MS spectra has been presented. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the unambiguous identification and characterization of this important heterocyclic compound.

References

  • ResearchGate. 1H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo [e][1][7]oxazine. [Link]

  • ResearchGate. FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. [Link]

An In-depth Technical Guide to the Solubility and Stability of 6-Aminomethyl-4H-benzooxazin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 6-Aminomethyl-4H-benzooxazin-3-one hydrochloride, a benzoxazinone derivative of interest in pharmaceutical development.[1] Given that robust solubility and stability profiles are fundamental to establishing a viable drug candidate, this document outlines the necessary experimental protocols, from initial physicochemical characterization to forced degradation studies, grounded in international regulatory standards. The causality behind experimental choices is explained to provide researchers and drug development professionals with a logical, field-proven approach. All protocols are designed as self-validating systems to ensure data integrity and scientific rigor.

Introduction: The Critical Role of Early-Stage Profiling

6-Aminomethyl-4H-benzooxazin-3-one hydrochloride belongs to the benzoxazine class of heterocyclic compounds, which are explored for a range of therapeutic applications due to their diverse biological activities.[1][2][3] The hydrochloride salt form is often selected to improve the biopharmaceutical properties of a parent molecule. However, the success of any active pharmaceutical ingredient (API) is critically dependent on two core physicochemical properties: solubility and stability.

  • Solubility directly influences the bioavailability of an orally administered drug and dictates the feasibility of developing parenteral formulations. Poor solubility can lead to unreliable in vitro results and insufficient in vivo exposure.[4]

  • Stability determines the shelf-life, storage conditions, and degradation pathways of the API.[5][6] Understanding how the molecule degrades under various environmental stressors is mandated by regulatory agencies and is essential for ensuring patient safety.[7]

This guide presents a systematic approach to thoroughly characterize these properties for 6-Aminomethyl-4H-benzooxazin-3-one hydrochloride, aligning with the principles of the International Council for Harmonisation (ICH) guidelines.[5][6][8][9]

Foundational Physicochemical Characterization

Before embarking on formal solubility and stability studies, a foundational understanding of the molecule's intrinsic properties is required.

pKa and LogP/D Determination

As a hydrochloride salt of a primary amine, the pKa of the aminomethyl group is the single most important predictor of its pH-dependent solubility.

  • Expert Insight: The pKa value defines the pH at which the compound exists as 50% ionized (protonated amine, higher solubility) and 50% non-ionized (free base, lower solubility). This is crucial for anticipating how solubility will change throughout the gastrointestinal tract (pH 1.2 to 6.8) and for selecting appropriate buffer systems for formulation.[10][11]

  • LogP and LogD: The partition coefficient (LogP) measures the lipophilicity of the neutral form, while the distribution coefficient (LogD) accounts for lipophilicity at a specific pH.[12] These values help predict the molecule's ability to cross biological membranes.[10][13]

Table 1: Key Physicochemical Parameters for Initial Assessment

ParameterExperimental MethodRationale & Significance
pKa Potentiometric Titration, UV-metric TitrationDetermines the ionization state at different pH values, directly impacting solubility and absorption.[11]
LogP / LogD Shake-Flask Method, HPLC-based methodsPredicts lipophilicity and membrane permeability; helps balance solubility and absorption.[10][13]
Visual Inspection MicroscopyAssesses crystallinity and morphology, which can influence dissolution rates.

Aqueous Solubility Assessment: A Protocol-Driven Approach

The "gold standard" for determining equilibrium or thermodynamic solubility is the shake-flask method.[14][15] This technique measures the concentration of a saturated solution in equilibrium with an excess of solid material, providing the most accurate and reliable data for development.[15][16][17]

Experimental Workflow for Thermodynamic Solubility

The following diagram and protocol outline a robust workflow for determining the pH-solubility profile.

Solubility_Workflow cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_api Weigh excess API into vials add_buffer Add buffer to vials prep_api->add_buffer prep_buffer Prepare buffers (pH 1.2, 4.5, 6.8, 7.4) prep_buffer->add_buffer incubate Incubate with shaking (24-48h, 25°C) add_buffer->incubate check_solid Visually confirm excess solid incubate->check_solid filter Filter/centrifuge to remove solid check_solid->filter dilute Dilute supernatant filter->dilute quantify Quantify by validated HPLC-UV dilute->quantify calculate Calculate solubility (mg/mL) quantify->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Shake-Flask Protocol
  • Preparation: Add an excess amount (e.g., 5-10 mg) of 6-Aminomethyl-4H-benzooxazin-3-one hydrochloride to several glass vials. Causality: Using an excess ensures that equilibrium is reached with the solid phase, a core requirement for thermodynamic solubility.[14]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous medium (e.g., purified water, 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8)) to each vial.

  • Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours. Causality: Extended incubation is necessary to ensure the system reaches true thermodynamic equilibrium.[4][16]

  • Phase Separation: After incubation, confirm visually that excess solid remains. Separate the solid from the supernatant by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF). Causality: This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

  • Quantification: Prepare serial dilutions of the clear supernatant and analyze the concentration using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[16]

  • Data Reporting: Express solubility in mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.

Presentation of Solubility Data

Results should be summarized to clearly illustrate the pH-dependent nature of the compound's solubility.

Table 2: Example pH-Solubility Profile

MediumpHTemperature (°C)Mean Solubility (mg/mL)Std. Dev.
0.1 N HCl1.225[Result][Result]
Acetate Buffer4.525[Result][Result]
Phosphate Buffer6.825[Result][Result]
Phosphate Buffer7.425[Result][Result]

Stability Assessment and Forced Degradation

Stability testing provides evidence of how the quality of an API changes over time under the influence of environmental factors.[5] Forced degradation (or stress testing) is a critical component of this process, designed to identify likely degradation products and establish the degradation pathways.[6][7][18][19] This is essential for developing and validating a stability-indicating analytical method.[20][21][22]

The Imperative of a Stability-Indicating Method

A stability-indicating analytical procedure (SIAM) is an analytical method that can accurately quantify the API without interference from degradation products, impurities, or excipients.[22][23] HPLC is the most common technique for this purpose.[20][24] The validation of this method must demonstrate specificity, as outlined in ICH guideline Q2(R1).[25][26][27][28]

Forced Degradation Experimental Design

The goal of forced degradation is to achieve 5-20% degradation of the API.[29][30] Degradation beyond this level can lead to secondary degradation products that may not be relevant to formal stability studies.[29]

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_evaluation Evaluation hydrolysis Acid & Base Hydrolysis (e.g., 0.1N HCl, 0.1N NaOH, RT or 60°C) apply_stress Apply Stress Conditions hydrolysis->apply_stress oxidation Oxidation (e.g., 3% H₂O₂, RT) oxidation->apply_stress thermal Thermal (e.g., 80°C, solid & solution) thermal->apply_stress photo Photolytic (ICH Q1B light exposure) photo->apply_stress api_solution Prepare API Solution (e.g., 1 mg/mL) api_solution->apply_stress neutralize Neutralize (if needed) apply_stress->neutralize analyze Analyze by HPLC-UV/DAD/MS neutralize->analyze peak_purity Assess Peak Purity analyze->peak_purity mass_balance Calculate Mass Balance peak_purity->mass_balance identify Identify Degradants mass_balance->identify pathway Propose Degradation Pathway identify->pathway

Caption: Forced Degradation Study Workflow.

Protocol for Stress Testing

1. Hydrolysis:

  • Acid: Dissolve the compound in 0.1 N HCl. Store at room temperature or elevate to 60°C if no degradation occurs.[29]

  • Base: Dissolve the compound in 0.1 N NaOH. Store under the same conditions.

  • Neutral: Dissolve the compound in purified water and heat.

  • Expert Insight: The ester-like lactam and ether linkages in the benzoxazinone ring are potential sites for acid/base hydrolysis.

2. Oxidation:

  • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.

  • Expert Insight: The secondary amine within the ring and the benzylic position of the aminomethyl group could be susceptible to oxidation.

3. Thermal Degradation:

  • Expose the solid API to dry heat (e.g., 80°C).

  • Prepare a solution of the API in a suitable solvent and expose it to the same heat.

4. Photostability:

  • Expose both the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[8]

Table 3: Summary of Recommended Forced Degradation Conditions

Stress TypeConditionTypical DurationRationale
Acid Hydrolysis 0.1 N HCl, 60°C24 - 72 hoursSimulates gastric conditions; tests stability of lactam and ether bonds.
Base Hydrolysis 0.1 N NaOH, 60°C2 - 24 hoursTests stability in alkaline environments; lactams are often base-labile.
Oxidation 3% H₂O₂, RT24 hoursSimulates exposure to oxidative stress.[18]
Thermal 80°C (Solid & Solution)48 - 96 hoursAssesses intrinsic thermal stability.
Photolytic ICH Q1B ConditionsAs per guidelineDetermines light sensitivity for packaging and storage requirements.[5]

Data Interpretation and Reporting

A comprehensive analysis of the data generated is essential for making informed decisions in the drug development process.

  • Solubility Profile: The pH-solubility profile will guide the selection of formulation strategies. For a compound with a basic pKa, high solubility is expected at low pH, decreasing as the pH approaches and exceeds the pKa. This information is vital for predicting oral absorption.

  • Stability Profile: The forced degradation studies will reveal the compound's liabilities. For instance, if significant degradation occurs under oxidative stress, the inclusion of antioxidants in a formulation and packaging under an inert atmosphere (e.g., nitrogen) may be warranted. The identified degradation products must be monitored in formal, long-term stability studies conducted under ICH-prescribed conditions (e.g., 25°C/60% RH and 40°C/75% RH).[5]

By systematically applying the principles and protocols outlined in this guide, researchers can build a robust and reliable data package for 6-Aminomethyl-4H-benzooxazin-3-one hydrochloride, paving the way for its successful development into a safe and effective therapeutic agent.

References

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Ngwa, G. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

  • Royal Society of Chemistry. (n.d.). How to Develop Stability Indicating HPLC Methods. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Mire-Sluis, A., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Box, K. J., & Comer, J. E. A. (2008). Using Measured pKa, LogP and Solubility to Investigate Supersaturation and Predict BCS Class. Current Drug Metabolism, 9(9), 869-878. [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. [Link]

  • Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. [Link]

  • Al-Ghaban, et al. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • RJPN. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. [Link]

  • ResearchGate. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. [Link]

Sources

The Benzoxazinone Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The benzoxazinone core, a bicyclic heterocyclic system, represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of benzoxazinone compounds, from their synthetic accessibility to their diverse pharmacological applications. By delving into the nuances of their structure-activity relationships and mechanisms of action, this document aims to equip researchers and drug development professionals with the critical knowledge required to harness the full therapeutic potential of this versatile scaffold. We will traverse key synthetic strategies, dissect significant biological findings, and present detailed experimental protocols to provide a practical and insightful resource for advancing the discovery of novel benzoxazinone-based therapeutics.

Introduction: The Enduring Appeal of the Benzoxazinone Nucleus

Benzoxazinone derivatives are a class of heterocyclic compounds characterized by the fusion of a benzene ring to an oxazine ring containing a carbonyl group.[1] The structural isomers, primarily the 1,3-benzoxazin-4-ones and 1,4-benzoxazin-3-ones, have garnered significant attention in the scientific community due to their prevalence in natural products and their multifaceted pharmacological profiles.[1][2] These scaffolds are considered "privileged structures" in medicinal chemistry, as they are capable of interacting with a wide array of biological targets, leading to a diverse range of therapeutic effects.[3]

The inherent physicochemical properties of the benzoxazinone nucleus, including its ability to participate in hydrogen bonding and its relatively rigid, planar structure, make it an ideal framework for the design of targeted therapies.[4] The exploration of this chemical space has yielded compounds with potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory activities.[5][6][7] This guide will provide a holistic overview of the critical aspects of benzoxazinone chemistry and biology, empowering researchers to navigate the complexities of developing these compounds into next-generation therapeutics.

Synthetic Strategies: Constructing the Benzoxazinone Core

The synthetic accessibility of the benzoxazinone scaffold has been a significant driver of its exploration in drug discovery. A variety of synthetic routes have been developed, allowing for the introduction of diverse substituents and the fine-tuning of physicochemical and pharmacological properties.

Classical Synthesis from Anthranilic Acid

One of the most common and versatile methods for the synthesis of 1,3-benzoxazin-4-ones involves the reaction of anthranilic acid with acid chlorides or anhydrides.[8][9] This approach allows for the facile introduction of a wide range of substituents at the 2-position of the benzoxazinone ring.

Experimental Protocol: Synthesis of 2-Phenyl-4H-1,3-benzoxazin-4-one

  • To a solution of anthranilic acid (1 eq.) in a suitable solvent such as pyridine or chloroform, add triethylamine (1.1 eq.) and cool the mixture to 0°C. The base is crucial for scavenging the HCl generated during the reaction.

  • Slowly add benzoyl chloride (1.1 eq.) to the cooled solution while stirring. The reaction is typically exothermic, and maintaining a low temperature is important to control the reaction rate and minimize side products.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Upon completion, the reaction mixture is typically washed with dilute acid and brine to remove excess reagents and byproducts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield the desired 2-phenyl-4H-1,3-benzoxazin-4-one.

The causality behind this experimental choice lies in the nucleophilicity of the amino group of anthranilic acid attacking the electrophilic carbonyl carbon of the acid chloride, followed by an intramolecular cyclization and dehydration to form the stable benzoxazinone ring.

Modern Synthetic Approaches

In recent years, more advanced and efficient synthetic methodologies have emerged, including transition-metal-catalyzed reactions and multi-component reactions.[1] These methods often offer advantages in terms of yield, atom economy, and the ability to generate molecular diversity. For instance, palladium-catalyzed carbonylation reactions have been employed to construct the benzoxazinone core from readily available starting materials.

Conceptual Workflow for a Palladium-Catalyzed Synthesis

G Start o-Iodoaniline + Terminal Alkyne Pd_Catalyst Pd Catalyst CO atmosphere Start->Pd_Catalyst Intermediate Carbonylative Sonogashira Coupling Pd_Catalyst->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2,3-Disubstituted 1,3-Benzoxazin-4-one Cyclization->Product

Caption: Palladium-catalyzed carbonylative Sonogashira coupling followed by intramolecular cyclization.

A Spectrum of Biological Activities: Therapeutic Potential of Benzoxazinones

The benzoxazinone scaffold has been shown to interact with a diverse range of biological targets, leading to a wide array of pharmacological effects.

Anticancer Activity

Numerous benzoxazinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[5] The mechanisms underlying their anticancer activity are varied and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression, such as topoisomerases.[10]

For example, certain substituted 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives have been identified as human topoisomerase I inhibitors.[10] Some of these compounds act as "topoisomerase poisons," stabilizing the enzyme-DNA cleavage complex and leading to DNA damage and cell death.[10]

Data Summary: In Vitro Antiproliferative Activity of Selected Benzoxazinones

Derivative ClassSpecific Compound(s)Cancer Cell LineActivity Metric (IC₅₀ in µM)Reference
Amino Quinazolinone/Benzoxazinone7HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)< 10[5]
Nitro-Substituted Benzoxazinone3cHeLa (Cervical)~28.54% cell viability[5]
Benzo[a]phenoxazinesC9, A36, A42RKO (Colorectal), MCF7 (Breast)Low micromolar IC₅₀ values[5]
Anti-inflammatory and Analgesic Effects

Benzoxazinone derivatives have also been investigated for their anti-inflammatory and analgesic properties.[11] Some compounds have shown significant inhibition of inflammatory mediators and have demonstrated analgesic effects in animal models. The mechanism of action is often linked to the inhibition of enzymes such as cyclooxygenases (COX) or other components of the inflammatory cascade. A study on novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs revealed that a benzoxazinone-diclofenac hybrid exhibited potent anti-inflammatory and analgesic activities with moderate gastric toxicity.[11]

Antimicrobial Activity

The benzoxazinone scaffold has been a fruitful source of new antimicrobial agents.[6] Derivatives have been synthesized that exhibit activity against a range of bacteria and fungi.[6][9] The development of novel benzoxazinyl-oxazolidinone antibacterial agents has shown particular promise, with some compounds demonstrating excellent activity against linezolid-resistant strains.[12]

Logical Relationship of Benzoxazinone-Oxazolidinone Antibacterial Action

G Drug Benzoxazinyl-Oxazolidinone Compound Target Bacterial Ribosome (50S subunit) Drug->Target Action Inhibition of Protein Synthesis Target->Action Outcome Bacteriostatic or Bactericidal Effect Action->Outcome

Caption: Inhibition of bacterial protein synthesis by benzoxazinyl-oxazolidinones.

Enzyme Inhibition

Beyond their roles in cancer and inflammation, benzoxazinones have been identified as inhibitors of various other enzymes. For instance, certain derivatives have shown inhibitory activity against α-chymotrypsin, a serine protease.[8] Structure-activity relationship studies have indicated that the nature and position of substituents on the benzoxazinone core play a crucial role in determining the inhibitory potency and selectivity.[8]

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Determinants of Activity

Understanding the structure-activity relationship (SAR) is paramount in the optimization of lead compounds. For benzoxazinones, SAR studies have provided valuable insights into the structural features that govern their biological activity.

Key aspects that are often explored in SAR studies of benzoxazinones include:

  • Substitution pattern on the benzene ring: The presence of electron-donating or electron-withdrawing groups can significantly influence the electronic properties of the molecule and its interaction with biological targets.[8]

  • Nature of the substituent at the 2-position: This position is often a key point for introducing diversity, and the size, lipophilicity, and functionality of the substituent can dramatically impact potency and selectivity.

  • Stereochemistry: For chiral benzoxazinones, the stereochemistry can be a critical determinant of biological activity.

A study on benzoxazinone derivatives as α-chymotrypsin inhibitors revealed that substituents on the benzene ring generally reduce the inhibitory potential, while fluoro, chloro, and bromo substituents on a phenyl group at the 2-position can enhance activity.[8]

Future Directions and Conclusion

The benzoxazinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area will likely focus on:

  • The development of more selective and potent inhibitors for specific biological targets.

  • The exploration of novel synthetic methodologies to access new chemical space.

  • The use of computational modeling and machine learning to guide the design of new benzoxazinone derivatives with improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. [Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry. [Link]

  • Structure-activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud. PubMed. [Link]

  • Design, synthesis, and structure-activity relationship studies of highly potent novel benzoxazinyl-oxazolidinone antibacterial agents. PubMed. [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Preprints.org. [Link]

  • Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. ResearchGate. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. PubMed. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed. [Link]

  • Benzoxazines as new human topoisomerase I inhibitors and potential poisons. PMC. [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzoxazine Derivative

6-Aminomethyl-4h-benzooxazin-3-one hydrochloride is a heterocyclic compound belonging to the benzoxazine class of molecules.[1] This family of compounds has garnered significant interest within the medicinal chemistry and drug development communities due to their diverse range of biological activities.[2][3][4] Published research on various benzoxazine derivatives has demonstrated their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The core benzoxazine scaffold can be chemically modified at various positions, allowing for the generation of a vast library of analogues with distinct pharmacological profiles. The presence of an aminomethyl group on the benzoxazine ring of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride is hypothesized to enhance its interaction with biological macromolecules, potentially modulating key cellular pathways.[1]

These application notes provide a comprehensive guide for researchers and scientists on the effective use of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride in a cell culture setting. The protocols outlined below are designed to be adaptable to a variety of cell lines and experimental endpoints, with a focus on assessing cellular viability and exploring potential mechanisms of action.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in cell-based assays.

PropertyValueSource
Molecular Formula C₉H₁₁ClN₂O₂[5]
Molecular Weight 214.65 g/mol [5]
CAS Number 916211-06-8[5]
Appearance White Solid[5]
Purity ≥96%[5]

Safety Precautions: 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride should be handled with care in a laboratory setting. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of the powdered form should be conducted in a chemical fume hood to avoid inhalation.[1]

Mechanism of Action: Insights from the Benzoxazine Class

While the specific cellular targets of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride are yet to be fully elucidated, research on analogous benzoxazine derivatives provides valuable insights into its potential mechanisms of action. Studies have shown that some benzoxazines can induce cell death in cancer cell lines by disrupting cell membrane permeability and modulating key signaling pathways.[3] Two of the most commonly implicated pathways are:

  • NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a crucial role in inflammation, immunity, and cell survival. Its dysregulation is a hallmark of many cancers. Some benzoxazine derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and increased apoptosis.

  • PI3K/Akt Signaling: The PI3K (phosphatidylinositol 3-kinase)/Akt pathway is a critical regulator of cell growth, metabolism, and survival. Constitutive activation of this pathway is common in cancer. Inhibition of PI3K/Akt signaling by benzoxazine compounds can lead to cell cycle arrest and apoptosis.

The potential interplay of these pathways is depicted in the diagram below:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Promotes IKK IKK IκB IκB IKK->IκB Phosphorylates NF_kB NF_kB IκB->NF_kB Releases Gene_Expression Gene_Expression NF_kB->Gene_Expression Activates Gene_Expression->Apoptosis_Inhibition Leads to 6_ABO 6-Aminomethyl-4h- benzooxazin-3-one hydrochloride 6_ABO->PI3K Inhibition 6_ABO->IKK Inhibition

Caption: Potential Signaling Pathways Modulated by 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride.

Experimental Protocols

The following protocols provide a step-by-step guide for preparing and using 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride in cell culture experiments.

Protocol 1: Preparation of Stock and Working Solutions

The accurate preparation of stock and working solutions is critical for obtaining reproducible results.

Materials:

  • 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Stock Solution Preparation (10 mM):

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out 2.1465 mg of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride powder and add it to the tared tube.

    • Add 1 mL of DMSO to the tube to create a 10 mM stock solution.

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Crucial Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to prevent solvent-induced cytotoxicity.[6] For example, to prepare a 100 µM working solution, you would add 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium. This results in a final DMSO concentration of 0.1%.

    • Always prepare fresh working solutions for each experiment.

G Start Start Weigh Weigh 2.1465 mg of 6-ABO Powder Start->Weigh Dissolve Dissolve in 1 mL DMSO Weigh->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Aliquot Aliquot and Store at -20°C Stock->Aliquot Thaw Thaw Aliquot Aliquot->Thaw Dilute Serially Dilute in Complete Medium Thaw->Dilute Working Working Solutions (e.g., 1-100 µM) Dilute->Working End End Working->End

Caption: Workflow for the preparation of solutions.

Protocol 2: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and metabolic activity.

Materials:

  • Selected cell line(s)

  • Complete cell culture medium

  • Working solutions of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing the desired concentrations of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride (e.g., a range from 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Expected Results: Based on studies of similar benzoxazine derivatives, a dose-dependent decrease in cell viability is anticipated.[2][7] The IC₅₀ values will vary depending on the cell line and incubation time.

Further Investigations: Delving Deeper into the Mechanism

Should the initial cell viability assays indicate significant activity for 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride, further experiments can be conducted to elucidate its mechanism of action. These may include:

  • Apoptosis Assays: Techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry can determine if the compound induces apoptosis or necrosis.

  • Cell Cycle Analysis: Flow cytometry analysis of DNA content can reveal if the compound causes cell cycle arrest at a specific phase.

  • Western Blotting: This technique can be used to probe for changes in the expression and phosphorylation status of key proteins in signaling pathways like NF-κB and PI3K/Akt.

Conclusion

6-Aminomethyl-4h-benzooxazin-3-one hydrochloride represents a promising compound for investigation in various cell-based models. The protocols provided in these application notes offer a solid foundation for researchers to explore its biological effects. By carefully following these guidelines and adapting them to specific experimental needs, scientists can contribute to a better understanding of the therapeutic potential of this novel benzoxazine derivative.

References

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed. Available at: [Link]

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. Available at: [Link]

  • Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. Available at: [Link]

  • How do you dissolve chemicals in the culture medium? ResearchGate. Available at: [Link]

  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PMC - NIH. Available at: [Link]

  • Synthesis, Cytotoxicity Testing, and Structure–Activity Relationships of Novel 6‐Chloro‐7‐(4‐phenylimino‐4H‐3,1‐benzoxazin‐2‐yl)‐3‐(substituted)‐1,4,2‐benzodithiazine 1,1‐dioxides. PMC - PubMed Central. Available at: [Link]

  • Process for preparation of benzoxazine compounds in solventless systems. Google Patents.
  • (PDF) Some benzoxazine and aminomethyl derivatives of eugenol: Cytotoxicity on MCF-7 cell line. ResearchGate. Available at: [Link]

  • General procedure for the synthesis of novel benzoxazines... ResearchGate. Available at: [Link]

  • (PDF) In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: 6-Aminomethyl-4H-benzooxazin-3-one Hydrochloride as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazinone Core - A Privileged Structure in Drug Discovery

The 4H-benzooxazin-3-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention from medicinal chemists.[1] This bicyclic system is a key structural motif in numerous biologically active compounds, demonstrating a wide array of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[2][3] The versatility of the benzoxazinone core, with its multiple sites for chemical modification, makes it a "privileged scaffold" in the design and development of novel therapeutic agents.[1]

This guide focuses on a particularly promising derivative: 6-Aminomethyl-4H-benzooxazin-3-one hydrochloride . The introduction of a reactive aminomethyl group at the 6-position provides a crucial handle for synthetic elaboration, allowing for the creation of diverse chemical libraries. This primary amine serves as a key building block for introducing a variety of functional groups, thereby enabling the fine-tuning of physicochemical properties and biological activities.[4] The aminomethyl group can enhance interactions with biological targets, potentially modulating biochemical pathways and leading to the development of potent and selective drugs.[4]

These application notes will provide a comprehensive overview of the synthetic utility of 6-aminomethyl-4H-benzooxazin-3-one hydrochloride. We will detail protocols for its derivatization and subsequent biological evaluation, offering a roadmap for researchers aiming to leverage this scaffold in their drug discovery programs.

Synthetic Derivatization Strategies for the 6-Aminomethyl Scaffold

The primary amine of 6-aminomethyl-4H-benzooxazin-3-one hydrochloride is a versatile functional group that can be readily modified through several classical organic reactions. The following protocols outline key derivatization strategies to generate a library of analogues for structure-activity relationship (SAR) studies.

Protocol 1: N-Acylation to Synthesize Amide Derivatives

The conversion of the primary amine to a diverse range of amides is a fundamental step in exploring the chemical space around the scaffold. This can be achieved by reacting the amine with various acylating agents such as acyl chlorides or carboxylic acids (with a coupling agent).

Objective: To synthesize N-acylated derivatives of 6-aminomethyl-4H-benzooxazin-3-one.

Materials:

  • 6-Aminomethyl-4H-benzooxazin-3-one hydrochloride

  • Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride)[5]

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine as a base[6]

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend 6-aminomethyl-4H-benzooxazin-3-one hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes at room temperature to neutralize the hydrochloride salt and liberate the free amine.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl derivative.

Causality behind Experimental Choices: The use of a base like triethylamine is crucial to deprotonate the amine hydrochloride, making the nitrogen nucleophilic enough to attack the electrophilic carbonyl carbon of the acyl chloride.[5] Performing the addition at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

Protocol 2: N-Sulfonylation to Synthesize Sulfonamide Derivatives

Sulfonamides are a key class of compounds in medicinal chemistry. The synthesis of sulfonamide derivatives from the 6-aminomethyl scaffold can be readily achieved using sulfonyl chlorides.

Objective: To synthesize N-sulfonylated derivatives of 6-aminomethyl-4H-benzooxazin-3-one.

Materials:

  • 6-Aminomethyl-4H-benzooxazin-3-one hydrochloride

  • Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)[1]

  • Anhydrous pyridine or a mixture of DCM and triethylamine

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 6-aminomethyl-4H-benzooxazin-3-one hydrochloride (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water.

  • If a precipitate forms, filter and wash it with cold water. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality behind Experimental Choices: Pyridine often serves as both the base and the solvent in sulfonylation reactions, effectively scavenging the HCl byproduct.[7] The slow, controlled addition of the sulfonyl chloride at low temperatures is critical to prevent the potential for undesired side reactions.[7]

Protocol 3: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and can be used to introduce a wide variety of alkyl groups onto the primary amine of the scaffold.

Objective: To synthesize N-alkylated derivatives of 6-aminomethyl-4H-benzooxazin-3-one.

Materials:

  • 6-Aminomethyl-4H-benzooxazin-3-one hydrochloride

  • Aldehyde or ketone of choice (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[3]

  • Anhydrous 1,2-dichloroethane (DCE) or methanol

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred suspension of 6-aminomethyl-4H-benzooxazin-3-one hydrochloride (1.0 eq) and the chosen aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 8-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench carefully by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM or ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Causality behind Experimental Choices: Reductive amination proceeds via the formation of an iminium ion, which is then reduced by a mild hydride source like sodium triacetoxyborohydride.[3] This reducing agent is selective for the iminium ion over the starting aldehyde or ketone, which minimizes side reactions. The catalytic acetic acid protonates the carbonyl group, activating it for nucleophilic attack by the amine.

G cluster_synthesis Synthetic Derivatization Workflow cluster_reactions Derivatization Reactions cluster_products Derivative Libraries Scaffold 6-Aminomethyl-4H-benzooxazin-3-one Hydrochloride Acylation N-Acylation (R-COCl, Base) Scaffold->Acylation Protocol 1 Sulfonylation N-Sulfonylation (R-SO2Cl, Base) Scaffold->Sulfonylation Protocol 2 ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)3) Scaffold->ReductiveAmination Protocol 3 Amides Amide Library (R-CO-NH-CH2-) Acylation->Amides Sulfonamides Sulfonamide Library (R-SO2-NH-CH2-) Sulfonylation->Sulfonamides SecondaryAmines Secondary Amine Library (R-CH2-NH-CH2-) ReductiveAmination->SecondaryAmines

Caption: Synthetic workflow for derivatizing the 6-aminomethyl scaffold.

Biological Evaluation of Synthesized Derivatives

Following the synthesis and purification of a library of derivatives, the next critical step is to evaluate their biological activity. Based on the known pharmacological profile of benzoxazinones, several assays are particularly relevant.[2]

Protocol 4: In Vitro Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Objective: To determine the cytotoxic effects of the synthesized benzoxazinone derivatives on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Protocol 5: Antibacterial Susceptibility Testing by Broth Microdilution

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[9][10]

Objective: To determine the MIC of the synthesized benzoxazinone derivatives against Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)[9]

  • Synthesized compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[9]

Structure-Activity Relationship (SAR) Insights and Data Presentation

Systematic modification of the 6-aminomethyl group allows for the elucidation of structure-activity relationships, providing valuable insights for the design of more potent and selective compounds. For instance, SAR studies on related 6-substituted benzoxazinones have shown that the nature of the substituent at this position can significantly impact biological activity.[11]

Hypothetical SAR Data Table:

Compound IDR Group (Modification)Anticancer IC₅₀ (µM) on A549Antibacterial MIC (µg/mL) on S. aureus
Scaffold -H>100>128
1a -COCH₃55.264
1b -COPh23.832
1c -CO(4-Cl-Ph)12.516
2a -SO₂CH₃89.1>128
2b -SO₂Ph45.764
3a -CH₂Ph38.432
3b -CH₂(4-OCH₃-Ph)62.964

Interpretation of Hypothetical Data:

  • Acylation (Amides): Introducing an acyl group appears to enhance both anticancer and antibacterial activity. Aromatic acyl groups (1b) are more potent than aliphatic ones (1a). Electron-withdrawing substituents on the aromatic ring (1c) further increase potency, suggesting a potential role for electronic effects in target binding.

  • Sulfonylation (Sulfonamides): Sulfonamide derivatives show moderate activity, but are generally less potent than the corresponding amides.

  • Alkylation (Secondary Amines): N-alkylation also confers activity. The nature of the alkyl group influences potency, with unsubstituted benzyl (3a) being more active than the methoxy-substituted analogue (3b), indicating that steric and electronic factors at this position are important.

G cluster_pathway Hypothetical Drug Action Pathway Compound Benzoxazinone Derivative Target Target Enzyme (e.g., Protease, Kinase) Compound->Target Inhibition Pathway Cellular Signaling Pathway Target->Pathway Blocks Signal Response Biological Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response Leads to

Caption: Hypothetical mechanism of action for a benzoxazinone derivative.

Conclusion

6-Aminomethyl-4H-benzooxazin-3-one hydrochloride represents a highly valuable and versatile scaffold for the development of new therapeutic agents. The synthetic protocols and biological evaluation methods detailed in these application notes provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. Through systematic derivatization and rigorous biological testing, novel benzoxazinone-based compounds with potent and selective activities can be discovered, paving the way for the next generation of drugs.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. [Link]

  • MDPI. Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. [Link]

  • ResearchGate. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF. [Link]

  • Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • ASM Science. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]

  • National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • PubMed. SAR studies of 6-(arylamino)-4,4-disubstituted-1-methyl-1,4-dihydro-benzo[d][8]oxazin-2-ones as progesterone receptor antagonists. [Link]

Sources

High-Throughput Screening Assays for 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Benzoxazinone Scaffold

6-Aminomethyl-4h-benzooxazin-3-one hydrochloride is a heterocyclic compound belonging to the benzoxazine class.[1] This chemical family is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Notably, specific benzoxazine-based molecules have been identified as potent inhibitors of key signaling proteins, such as EGFR/HER2 kinases, and as modulators of ion channels.[4][5] The inherent structural features of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride, particularly the reactive aminomethyl group, suggest its potential to form stable interactions with various biomolecular targets, thereby modulating their function.[1]

High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules that interact with a specific biological target.[2][6] This document provides detailed application notes and protocols for two robust, industry-standard HTS assays designed to investigate the bioactivity of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride. The protocols are structured to be self-validating systems, incorporating critical quality control metrics and counter-screening strategies to ensure data integrity and minimize the identification of false-positive hits.[7][8]

The following sections will detail the application of two distinct HTS technologies:

  • Fluorescence Polarization (FP) Competitive Binding Assay: To identify and characterize the compound's potential as a kinase inhibitor.

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) Assay: To screen for disruption of a protein-protein interaction (PPI).

These protocols are designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and target validation.

Application 1: Kinase Inhibition Screening using Fluorescence Polarization (FP)

Scientific Rationale & Causality

Protein kinases are a critical class of enzymes in cellular signaling and are frequently dysregulated in diseases like cancer. Many successful therapeutics are kinase inhibitors. Given that other benzoxazine derivatives have shown kinase inhibitory activity[4], a primary screen to evaluate 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride against a representative kinase is a logical starting point.

Fluorescence Polarization (FP) is an ideal technology for this purpose.[9] The assay measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") in solution.[3] In a competitive kinase binding assay, a small, fluorescently labeled ligand (tracer) is bound to the kinase's active site. This large complex tumbles slowly in solution, resulting in a high FP signal. When an active inhibitor like our test compound competes with the tracer for binding to the kinase, the tracer is displaced. The now-free, small tracer tumbles rapidly, leading to a decrease in the FP signal. This change in polarization is directly proportional to the binding affinity of the test compound.[10] This homogeneous, "mix-and-read" format is highly amenable to HTS.[11]

Experimental Workflow Diagram

FP_Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Binding & Detection cluster_analysis Data Analysis prep_compound Dispense Compound/ Controls (DMSO) prep_kinase Add Kinase Enzyme prep_compound->prep_kinase 1. Add Reagents prep_tracer Add Fluorescent Tracer prep_kinase->prep_tracer 2. Initiate Competition incubate Incubate at RT (Equilibration) prep_tracer->incubate read_plate Read Fluorescence Polarization (mP) incubate->read_plate 3. Measure Signal calc_z Calculate Z' Factor (Assay Quality) read_plate->calc_z plot_dose Generate Dose-Response Curves for Hits calc_z->plot_dose 4. Primary Analysis calc_ic50 Calculate IC50 Values plot_dose->calc_ic50 5. Potency Determination

Caption: Workflow for the FP-based kinase inhibition HTS assay.

Detailed Protocol: FP Competitive Binding Assay

Objective: To determine the inhibitory potential of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride against a target kinase (e.g., Tyrosine Kinase X).

Materials & Reagents:

ReagentSupplierCat. No.Final Concentration
Assay BufferIn-houseN/A1X (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
Target Kinase (e.g., TK-X)Vendor AXYZ-1235 nM
Fluorescent TracerVendor BTR-4562 nM
6-Aminomethyl-4h-benzooxazin-3-one HClUserN/A10-point, 1:3 serial dilution (e.g., 100 µM to 5 nM)
Positive Control (Staurosporine)Vendor CST-78910-point, 1:3 serial dilution (e.g., 10 µM to 0.5 nM)
DMSOSigma-AldrichD2650<1%
Assay PlatesGreiner Bio-One784076384-well, black, low-volume

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a stock solution of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride in 100% DMSO.

    • Using an acoustic liquid handler or automated multichannel pipette, perform a 10-point serial dilution of the test compound and positive control (Staurosporine) directly into the 384-well assay plates.

    • Dispense DMSO into control wells for "High Signal" (no inhibition) and "Low Signal" (maximal inhibition, no kinase) controls. The final volume should be ~100 nL.

  • Reagent Preparation:

    • Prepare a 2X Kinase solution (10 nM) in 1X Assay Buffer.

    • Prepare a 2X Tracer solution (4 nM) in 1X Assay Buffer.

  • Assay Execution (Automated System):

    • Add 5 µL of 1X Assay Buffer to all wells.

    • Add 5 µL of 2X Kinase solution to all wells except the "Low Signal" (no kinase) controls. Add 5 µL of 1X Assay Buffer to the "Low Signal" wells instead.

    • Centrifuge the plate briefly (1 min at 1000 x g) to ensure reagents are mixed.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of 2X Tracer solution to all wells. The final assay volume is 20 µL.

  • Incubation and Detection:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader (e.g., PHERAstar FSX, EnVision) using appropriate excitation and emission filters for the chosen fluorophore.[12]

Data Analysis & Self-Validation
  • Assay Quality Control (Z'-Factor):

    • The Z'-factor is a statistical measure of assay quality, reflecting the separation between high and low controls.[13] It is calculated using the mean (µ) and standard deviation (σ) of the positive (p, no inhibition) and negative (n, no kinase) controls.

    • Formula: Z' = 1 - (3σp + 3σn) / |µp - µn|

    • An assay is considered robust and suitable for HTS if the Z'-factor is > 0.5 .[1][14][15]

  • Hit Identification & Potency Determination (IC50):

    • Normalize the data using the high (100% activity) and low (0% activity) controls.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the tracer binding.[16][17][18]

Trustworthiness: Counter-Screening Strategy

A primary hit from an FP assay is not guaranteed to be a true inhibitor. Compound interference can create false positives.[8] A crucial counter-screen is to identify and eliminate autofluorescent compounds.

  • Protocol: Run the assay as described above, but in the absence of the fluorescent tracer. Compounds that exhibit a high signal in this format are likely autofluorescent at the assay wavelengths and should be flagged or deprioritized. Using red-shifted dyes can also help minimize interference from compound autofluorescence.[12]

Application 2: Protein-Protein Interaction (PPI) Disruption Screening using AlphaLISA®

Scientific Rationale & Causality

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. Disrupting a pathogenic PPI with a small molecule is a validated therapeutic strategy. The benzoxazinone scaffold provides a rigid core from which functional groups can be oriented to interact with the complex topographical surfaces of PPI interfaces.

The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology is exceptionally well-suited for screening PPIs in an HTS format.[19] The assay relies on two bead types: a Donor bead and an Acceptor bead.[20] One interacting protein is conjugated to the Donor bead (e.g., via a biotin-streptavidin linkage), and the other protein is conjugated to the Acceptor bead (e.g., via an antibody against an epitope tag like GST or HIS). When the two proteins interact, they bring the beads into close proximity (<200 nm). Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a cascade of energy transfer that results in a strong light emission at 615 nm.[20] If a test compound disrupts the PPI, the beads are no longer in proximity, and the signal is dramatically reduced.

Experimental Workflow Diagram

AlphaLISA_PPI_Workflow cluster_prep Plate Preparation cluster_reaction Assay Reaction cluster_analysis Detection & Analysis prep_compound Dispense Compound/ Controls (DMSO) prep_proteinA Add Biotinylated Protein A prep_compound->prep_proteinA 1. Add Reagents prep_proteinB Add Tagged Protein B prep_proteinA->prep_proteinB incubate_proteins Incubate at RT (Protein Interaction) prep_proteinB->incubate_proteins add_beads Add Acceptor Beads & Streptavidin Donor Beads incubate_proteins->add_beads 2. Add Beads incubate_beads Incubate at RT (dark) (Bead Binding) add_beads->incubate_beads read_plate Read AlphaLISA Signal (615 nm) incubate_beads->read_plate 3. Read Plate analyze_data Calculate Z' & IC50 for Hits read_plate->analyze_data 4. Analyze Data

Caption: Workflow for the AlphaLISA-based PPI disruption HTS assay.

Detailed Protocol: AlphaLISA® PPI Assay

Objective: To identify if 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride can disrupt the interaction between Protein X (biotinylated) and Protein Y (GST-tagged).

Materials & Reagents:

ReagentSupplierCat. No.Final Concentration
AlphaLISA Immunoassay BufferRevvityAL000F1X
Biotinylated Protein XUser/VendorN/A10 nM
GST-tagged Protein YUser/VendorN/A10 nM
Streptavidin (SA)-Donor BeadsRevvity676000220 µg/mL
Anti-GST AlphaLISA Acceptor BeadsRevvityAL109C20 µg/mL
6-Aminomethyl-4h-benzooxazin-3-one HClUserN/A10-point, 1:3 serial dilution (e.g., 100 µM to 5 nM)
DMSOSigma-AldrichD2650<1%
Assay PlatesPerkinElmer6007350384-well ProxiPlate, white

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare and dispense serial dilutions of the test compound and controls into the 384-well ProxiPlate as described in the FP protocol.

  • Reagent Preparation (under subdued light):

    • Prepare a 4X solution of Biotin-Protein X (40 nM) in 1X Immunoassay Buffer.

    • Prepare a 4X solution of GST-Protein Y (40 nM) in 1X Immunoassay Buffer.

    • Prepare a 2X mixture of SA-Donor Beads (40 µg/mL) and Anti-GST Acceptor Beads (40 µg/mL) in 1X Immunoassay Buffer.

  • Assay Execution (Automated System):

    • Add 5 µL of the 4X Biotin-Protein X solution to each well.

    • Add 5 µL of the 4X GST-Protein Y solution to each well.

    • Seal the plate, centrifuge briefly (1 min at 1000 x g), and incubate for 30 minutes at room temperature to allow protein interaction.

    • Add 10 µL of the 2X Bead Mixture to all wells. The final assay volume is 20 µL.

  • Incubation and Detection:

    • Seal the plate with an aluminum seal.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an Alpha-compatible reader (e.g., EnVision® Multilabel Plate Reader).[20]

Data Analysis & Self-Validation
  • Assay Quality Control (Z'-Factor):

    • The Z'-factor is calculated as described for the FP assay. The "High Signal" control contains the interacting proteins with DMSO, and the "Low Signal" control typically omits one of the interacting protein partners. A Z'-factor > 0.5 indicates a high-quality assay.[1][14]

  • Hit Identification & Potency Determination (IC50):

    • Data normalization and IC50 determination are performed as described for the FP assay, fitting the dose-response data to a four-parameter logistic curve.

Trustworthiness: Counter-Screening Strategy

False positives in AlphaLISA screens can arise from compounds that interfere with the bead chemistry or the signal itself.

  • Protocol (Bead Counter-Screen): A common counter-screen involves using a generic biotinylated molecule (like biotinylated-BSA) with the SA-Donor beads and running the assay in the absence of the specific interacting proteins. Compounds that inhibit the signal in this format are likely interfering with the core AlphaLISA technology (e.g., by quenching the signal or preventing bead association) rather than disrupting the specific PPI of interest. These compounds should be flagged as potential assay artifacts.

Conclusion

The protocols detailed in this guide provide a robust framework for the high-throughput screening of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride against two of the most important target classes in drug discovery: kinases and protein-protein interactions. By employing established, reliable technologies like Fluorescence Polarization and AlphaLISA, researchers can generate high-quality, reproducible data. The emphasis on causality, built-in quality control metrics (Z'-factor), and the inclusion of specific counter-screening strategies ensures a high degree of scientific integrity. This systematic approach will enable the efficient identification of true biological activity, paving the way for subsequent hit-to-lead optimization and the potential development of a novel therapeutic agent.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved January 19, 2026, from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved January 19, 2026, from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved January 19, 2026, from [Link]

  • Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. Retrieved January 19, 2026, from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved January 19, 2026, from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]

  • Al Shahrani, M., Gahtani, R. M., Abohassan, M., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione as a dual inhibitor of EGFR and HER2 in gastric cancer. Scientific Reports, 13(1), 23075. [Link]

  • Suzuki, T., Morita, H., Naito, M., et al. (1998). Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. Journal of Medicinal Chemistry, 41(25), 5020–5030. [Link]

  • Unzue, A., Zhao, H., Kluge, M., et al. (2016). The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. Journal of Virological Methods, 235, 133–140. [Link]

  • BMG LABTECH. (2020). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic illustration of AlphaLISA® protein interaction determination protocol. Retrieved January 19, 2026, from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide. Retrieved January 19, 2026, from [Link]

  • Chen, L., & Wu, G. (2008). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry, 390(8), 2049–2057. [Link]

  • Wang, X., Chow, S. C., & Chang, M. (2014). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Methods in Molecular Biology, 1118, 225–243. [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved January 19, 2026, from [Link]

  • PLOS ONE. (2017). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. Retrieved from [Link]

  • Boujlel, H., Thomas, M., Ghandale, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][20]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3095. [Link]

  • El-Sayed, W. M., & El-Essawy, F. A. (2015). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. International Journal of Organic Chemistry, 5, 126-136. [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved January 19, 2026, from [Link]

  • North Carolina State University. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for the In Vitro Biological Evaluation of 6-Aminomethyl-4H-benzooxazin-3-one hydrochloride

Application Notes and Protocols for the In Vitro Biological Evaluation of 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride

Introduction

6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride is a heterocyclic compound belonging to the benzoxazine class.[3] The benzoxazine scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential antimicrobial, anticancer, and neuroprotective properties.[3][4][5][6][7][8][9][10][11] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro biological evaluation of this compound. The protocols outlined herein are designed to establish a foundational understanding of its cytotoxic and cytostatic effects, elucidate its mechanism of action, and identify potential molecular targets.

This guide is structured to follow a logical progression, beginning with broad-spectrum cytotoxicity screening and moving towards more detailed mechanistic assays. Each section provides not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a thorough and robust preliminary assessment of 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride's therapeutic potential.

Part 1: Initial Cytotoxicity and Viability Assessment

The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This allows for the determination of the concentration range over which the compound exhibits biological activity and informs the concentrations to be used in subsequent, more detailed assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[12][14]

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride in an appropriate solvent (e.g., DMSO or sterile water). Perform serial dilutions to create a range of concentrations. Remove the culture medium from the wells and add fresh medium containing the various concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control (e.g., Doxorubicin).[1]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[1]

Data Presentation: Hypothetical IC50 Values

Cell LineCompoundIC50 (µM) after 48h
MCF-7 (Breast)6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride25.5 ± 2.1
A549 (Lung)6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride32.8 ± 3.5
HEK293 (Normal)6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride>100

Data are presented as mean ± standard deviation from three independent experiments.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[1][15] This assay is a useful orthogonal method to confirm cytotoxic effects observed in the MTT assay.

Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the desired incubation time, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[1]

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[1]

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

experimental_workflow_cytotoxicitycluster_setupCell Culture & Treatmentcluster_assaysViability & Cytotoxicity Assayscluster_analysisData Analysiscell_seedingSeed Cells in 96-well Platescompound_prepPrepare Serial Dilutions of CompoundtreatmentTreat Cells with Compoundmtt_assayMTT Assay(Metabolic Activity)treatment->mtt_assayIncubate 24-72hldh_assayLDH Assay(Membrane Integrity)treatment->ldh_assayIncubate 24-72hic50_calcCalculate IC50 Valuesmtt_assay->ic50_calccytotoxicity_percentDetermine % Cytotoxicityldh_assay->cytotoxicity_percent

Caption: Workflow for initial cytotoxicity screening.

Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Once the cytotoxic or cytostatic properties of the compound are established, the next logical step is to investigate the underlying mechanism of cell death or growth inhibition.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects.[2][16][17] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16][18] Annexin V, a protein with high affinity for PS, can be used to detect this event.[18] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.[19]

Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride for 24 and 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caspase Activity Assay

Caspases are a family of proteases that are central to the execution of apoptosis.[2][18] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of the apoptotic pathway.[20]

Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described above.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates increased caspase-3/7 activity.

apoptosis_pathwaycluster_apoptosisApoptotic Cascadecluster_detectionDetection Methodscompound6-Aminomethyl-4H-benzooxazin-3-one hydrochloridecellCancer Cellcompound->cellps_translocationPhosphatidylserine (PS)Translocationcell->ps_translocationInducescaspase_activationCaspase-3/7 Activationcell->caspase_activationInducesannexin_vAnnexin V Stainingps_translocation->annexin_vcell_deathApoptotic Cell Deathcaspase_activation->cell_deathcaspase_assayCaspase-3/7 Assaycaspase_activation->caspase_assaycetsa_workflowcluster_detectionDetectionstartTreat Cells(Compound vs. Vehicle)heatHeat Cell Lysates(Temperature Gradient)start->heatseparateSeparate Soluble andAggregated Proteinsheat->separatewbWestern Blot(Specific Target)separate->wbmsMass Spectrometry(Proteome-wide)separate->msanalyzeAnalyze Thermal Shiftwb->analyzems->analyze

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The protocols described in this application note provide a robust framework for the initial in vitro biological evaluation of 6-Aminomethyl-4H-benzoo[1][2]xazin-3-one hydrochloride. By systematically assessing its impact on cell viability, elucidating its effects on apoptosis and the cell cycle, and confirming target engagement, researchers can build a comprehensive pharmacological profile of this novel compound. This structured approach is essential for identifying promising lead candidates for further preclinical development.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.
  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. 2019.
  • Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry.
  • Overview of Cell Apoptosis Assays - Creative Bioarray.
  • A Researcher's Guide to Confirming Small Molecule Target Engagement - Benchchem.
  • cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine - Benchchem.
  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne.
  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay | ACS Medicinal Chemistry Letters - ACS Publications.
  • Cell Cycle Analysis.
  • Apoptosis Assays - Promega Corporation.
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam.
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchGate.
  • Cell cycle analysis - Wikipedia.
  • Apoptosis Assays - Sigma-Aldrich.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences.
  • 6-Aminomethyl-4h-benzoo[1][2]xazin-3-one hydrochloride - Vulcanchem. Available from:

  • Apoptosis Assays | Thermo Fisher Scientific - US.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. 2020.
  • A Comparative Guide to the Efficacy of Novel Benzoxazinone-Based Drugs: In Vitro vs. In Vivo Studies - Benchchem.
  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents - MDPI.
  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed.
  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed.
  • SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST.
  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity.
  • SYNTHETIC AND BIOLOGICAL PROFILE OF 4H-3-1-BENZOXAZIN-4-ONE: A REVIEW - ResearchGate.
  • 6-Aminomethyl-4H-benzoo[1][2]xazin-3-one hydrochloride - Sigma-Aldrich. Available from:

  • Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed.
  • Synthesis and biological evaluation of 4H-benzo[e]o[1][21]xazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ - PubMed. Available from:

  • Pharmacological Profile of Benzoxazines: A Short Review - Journal of Chemical and Pharmaceutical Research.
  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[1][2]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - NIH. Available from:

  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review.
  • Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β 2 -adrenoceptor agonists - PubMed.
  • (PDF) Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core - ResearchGate.
  • Synthetic and biological profile of 4h-3, 1-benzoxazin- 4-one.
  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[1][2]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PubMed Central. Available from:

  • Design, synthesis and biological evaluation of tricyclic pyrazolo[1,5-c]b[1][21]enzoxazin-5(5H)-one scaffolds as selective BuChE inhibitors - PubMed. Available from:

  • The antagonistic action of 6-aminomethyl-3-methyl-4H,1,2, 4-benzothiadiazine-1,1-dioxide (TAG) on the prolactin-releasing action of taurine - PubMed.

Application Note: Protocol for N-Acylation of 6-Aminomethyl-4H-benzo[d]oxazin-3-one Hydrochloride

Application Note: Protocol for N-Acylation of 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one Hydrochloride

Abstract

This application note provides a comprehensive, field-proven protocol for the derivatization of 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride via N-acylation. Benzoxazinone derivatives are a significant class of heterocyclic compounds with a wide spectrum of applications in medicinal chemistry and materials science.[1][3] The primary aminomethyl group on the C6 position serves as a versatile handle for chemical modification to explore structure-activity relationships (SAR) and develop novel molecular entities. This guide details the experimental procedure, explains the rationale behind key steps, and outlines methods for the purification and characterization of the resulting N-acyl derivative.

Introduction: The Rationale for Derivatization

6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one is a valuable building block in drug discovery and development. The benzoxazinone core is a privileged scaffold found in molecules with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4] Derivatization of the primary amine allows for the systematic modification of the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile.

The protocol described herein focuses on N-acylation, a robust and high-yielding reaction that introduces an acyl group to the primary amine. This modification can significantly impact a molecule's biological activity by, for instance, mimicking a peptide bond, altering receptor binding affinity, or improving metabolic stability. This self-validating protocol is designed for reproducibility and provides researchers with a reliable method to generate a library of novel derivatives for screening.

Safety Information: 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[3]

Reaction Scheme and Mechanism

The derivatization proceeds via a nucleophilic acyl substitution. The primary amine of the substrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (in this example, Acetyl Chloride). A non-nucleophilic base, such as triethylamine (TEA), is used to neutralize the hydrochloride salt of the starting material and to quench the HCl generated during the reaction, driving the equilibrium towards the product.

Reaction: 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride + Acetyl Chloride --(Triethylamine, DCM)--> N-((3-oxo-3,4-dihydro-2H-benzo[d][1][2]oxazin-6-yl)methyl)acetamide

Experimental Protocol: N-Acetylation

This section provides a detailed, step-by-step methodology for the N-acetylation of 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleComments
6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one HCl≥97%VulcanChemStarting material
Acetyl Chloride (AcCl)Reagent Grade, ≥98%Sigma-AldrichAcylating agent
Triethylamine (TEA)Anhydrous, ≥99.5%Sigma-AldrichBase; should be freshly distilled
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS ReagentFisher ScientificFor aqueous workup
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRFor drying the organic phase
Ethyl Acetate (EtOAc)HPLC GradeFisher ScientificFor chromatography and recrystallization
HexanesHPLC GradeFisher ScientificFor chromatography and recrystallization
Step-by-Step Derivatization Procedure
  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous Dichloromethane (DCM, approx. 20 mL per gram of starting material). Stir the suspension at room temperature.

  • Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise via syringe. The addition is exothermic. Stir for 15 minutes at 0 °C. The suspension should become a clearer solution as the free amine is generated.

  • Acylation: While maintaining the temperature at 0 °C, add Acetyl Chloride (1.1 eq) dropwise. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup (Quenching): Upon completion, quench the reaction by slowly adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography (using a gradient of Ethyl Acetate in Hexanes) or by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure N-acyl derivative.

Derivatization Workflow Diagram

Derivatization_Workflowcluster_prepPreparation & Reactioncluster_workupWorkup & Purificationstart1. Suspend Substrate in DCMbase2. Add TEA at 0°Cstart->baseacyl3. Add Acylating Agent at 0°Cbase->acylreact4. Stir at RT (2-4h)acyl->reactquench5. Quench with NaHCO₃react->quenchextract6. Extract with DCMquench->extractdry7. Dry & Concentrateextract->drypurify8. Purify (Chromatography)dry->purifyendendpurify->endFinal Product

Caption: Workflow for N-acylation of the substrate.

Characterization of the Derivatized Product

The structure and purity of the synthesized derivative must be confirmed using standard analytical techniques.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. Key diagnostic signals include the appearance of a new amide N-H proton and the protons of the newly introduced acyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to confirm the molecular weight of the derivatized product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic amide C=O stretch (typically around 1650 cm⁻¹) in addition to the lactam C=O stretch of the benzoxazinone ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound.

Causality and Field-Proven Insights

  • Choice of Base: Triethylamine is a common, non-nucleophilic organic base. Its role is twofold: to deprotonate the ammonium salt of the starting material, liberating the nucleophilic free amine, and to scavenge the HCl byproduct of the acylation reaction. Using an excess (2.2 eq) ensures complete neutralization.

  • Solvent Selection: Anhydrous DCM is an excellent solvent for this reaction as it is inert to the reactants and readily dissolves both the free amine and the acylating agent. Its low boiling point facilitates easy removal post-reaction.

  • Temperature Control: The initial cooling to 0 °C is critical. The reaction between the amine and acetyl chloride is highly exothermic. Adding the reagents at low temperature controls the reaction rate, preventing potential side reactions and degradation of the starting material.

  • Purification Strategy: While recrystallization can be effective for highly crystalline products, flash column chromatography is generally recommended to remove any unreacted starting material, di-acylated byproducts (if possible), and other impurities, ensuring high purity of the final compound.

Conclusion

This application note provides a robust and reproducible protocol for the N-acylation of 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride. By following this detailed guide, researchers in medicinal chemistry and drug development can efficiently synthesize novel derivatives of this important scaffold. The principles outlined here can be readily adapted for use with various acylating agents, enabling the creation of diverse chemical libraries for biological screening and SAR studies.

References

  • Shariat, M., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions. ResearchGate. Available at: [Link]

  • Al-Hadhrami, S. A. (2015). Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Available at: [Link]

  • El-Malah, A. A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][2]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3048. Available at: [Link]

  • Alharbi, N., & Abdulmalek, E. (2022). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Chemistry. Available at: [Link]

  • Kushnir, M. M., et al. (1999). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Clinical Chemistry, 45(8), 1258-1261. Available at: [Link]

  • Nefisath, P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-52. Available at: [Link]

  • Schechter, P. J., & Sjoerdsma, A. (1979). The antagonistic action of 6-aminomethyl-3-methyl-4H,1,2,4-benzothiadiazine-1,1-dioxide (TAG) on the prolactin-releasing action of taurine. Brain Research, 170(2), 384-388. Available at: [Link]

  • Gaikwad, N. D., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 661-673. Available at: [Link]

  • Al-Bayati, R. I. H., et al. (2019). Synthesis, Characterization of Some Novel 1, 4-Benzoxazine-3- One Derivatives Starting From O-Amino Phenol and Study Their Biological Activity. Journal of Global Pharma Technology, 11(11), 310-323. Available at: [Link]

Application Notes and Protocols for the Use of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance is a silent pandemic, threatening to undermine modern medicine. The continuous evolution of multi-drug resistant (MDR) pathogens necessitates an urgent and sustained effort in the discovery and development of new chemical entities with potent antimicrobial activity.[1] Benzoxazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antimicrobial and antifungal properties.[2][3][4] This document provides a comprehensive guide for researchers on the utilization of a specific benzoxazine derivative, 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride , in antimicrobial research.

These application notes are designed to provide a robust framework for the initial screening and characterization of this compound. We will delve into the foundational in vitro assays that form the cornerstone of antimicrobial drug discovery: determination of minimum inhibitory concentration (MIC), time-kill kinetic studies, and cytotoxicity assessments. While specific data for this particular compound is not yet extensively published, the protocols and illustrative data herein are based on established methodologies for evaluating novel antimicrobial agents.

Hypothesized Mechanism of Action

While the precise mechanism of action for 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride is yet to be fully elucidated, studies on related benzoxazine structures suggest a multi-faceted mode of action. A plausible hypothesis is the disruption of bacterial cell membrane integrity. The lipophilic nature of the benzoxazine core could facilitate its intercalation into the lipid bilayer, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[5] The presence of the aminomethyl group may enhance its interaction with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.[6]

Furthermore, some antimicrobial compounds are known to interfere with key cellular processes such as DNA replication, protein synthesis, or metabolic pathways.[3] It is conceivable that 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride could inhibit essential bacterial enzymes, although further research is required to confirm this.

Below is a hypothetical signaling pathway illustrating the potential mechanism of action:

Hypothesized Mechanism of Action cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Compound 6-Aminomethyl-4h- benzooxazin-3-one HCl Membrane Lipid Bilayer Compound->Membrane Intercalation DNA DNA Replication Compound->DNA Inhibition? Protein Protein Synthesis Compound->Protein Inhibition? Metabolism Metabolic Pathways Compound->Metabolism Inhibition? IonChannels Ion Channels Membrane->IonChannels Disruption CellDeath Cell Death IonChannels->CellDeath Ion Dysregulation DNA->CellDeath Protein->CellDeath Metabolism->CellDeath Broth Microdilution Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Compound in 96-well Plate prep_dilutions->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Determine MIC (Visually or with Plate Reader) incubate->read_results

Caption: Workflow for the broth microdilution assay.

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [7]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride in a suitable sterile solvent (e.g., sterile water or DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only). A sterility control (broth only) should also be included.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm.

Illustrative Data:

The following table presents a hypothetical data set for the MIC of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride against various microorganisms.

Test MicroorganismGram StainMIC (µg/mL) of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloridePositive Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive80.5
Enterococcus faecalis ATCC 29212Gram-positive161
Escherichia coli ATCC 25922Gram-negative320.015
Pseudomonas aeruginosa ATCC 27853Gram-negative640.25
Candida albicans ATCC 90028Fungi16N/A
Protocol 2: Time-Kill Kinetic Assay

The time-kill kinetics assay provides insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time. [8][9] Materials:

  • Materials from Protocol 1

  • Sterile tubes or flasks

  • Shaking incubator

  • Plate count agar (PCA) or other suitable agar medium

  • Sterile saline or PBS for serial dilutions

  • Micropipettes and sterile tips

Procedure:

  • Preparation:

    • Prepare a bacterial inoculum as described in Protocol 1, adjusted to approximately 5 x 10⁵ CFU/mL in MHB.

    • Prepare tubes or flasks containing MHB with the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control (no compound).

  • Inoculation and Sampling:

    • Inoculate the prepared tubes/flasks with the bacterial suspension.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [8][10] Illustrative Time-Kill Curve:

Time_Kill_Curve cluster_growth Growth Control cluster_mic 1x MIC cluster_4xmic 4x MIC y_axis origin y_axis->origin log10 CFU/mL x_axis origin->x_axis Time (hours) gc0 gc1 gc0->gc1 gc2 gc1->gc2 gc3 gc2->gc3 gc4 gc3->gc4 mic0 mic1 mic0->mic1 mic2 mic1->mic2 mic3 mic2->mic3 mic4 mic3->mic4 fmic0 fmic1 fmic0->fmic1 fmic2 fmic1->fmic2 fmic3 fmic2->fmic3 fmic4 fmic3->fmic4

Caption: Illustrative time-kill curve for an antimicrobial agent.

Protocol 3: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of a novel antimicrobial compound to mammalian cells to determine its therapeutic index. [11]The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. [7] Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. [7]

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability versus the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Illustrative Cytotoxicity Data:

Cell LineExposure Time (hours)IC₅₀ (µg/mL) of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride
HeLa24>128
HepG224>128

Conclusion and Future Directions

The protocols and illustrative data presented in these application notes provide a foundational framework for the antimicrobial evaluation of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride. The hypothetical results suggest that this compound may possess broad-spectrum antimicrobial activity with minimal cytotoxicity, making it a promising candidate for further investigation.

Future studies should focus on elucidating the precise mechanism of action, exploring its efficacy in in vivo infection models, and conducting structure-activity relationship (SAR) studies to optimize its antimicrobial properties. The methodologies outlined herein are crucial first steps in the journey of developing novel and effective antimicrobial therapies to combat the growing threat of drug-resistant infections.

References

  • Title: MIC: Analysis of Antimicrobial Minimum Inhibitory Concentration Data Source: CRAN URL: [Link]

  • Title: Statistics for analysis of minimum inhibitory concentration (MIC) data Source: Figshare URL: [Link]

  • Title: A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property Source: MDPI URL: [Link]

  • Title: Protocol to analyze antimicrobial susceptibility data Source: NPL Publications URL: [Link]

  • Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: PubMed URL: [Link]

  • Title: Time-Kill Kinetics Assay Source: Emery Pharma URL: [Link]

  • Title: Time-Kill Evaluations Source: Nelson Labs URL: [Link]

  • Title: Time Kill Assay Source: Scribd URL: [Link]

  • Title: Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method Source: Acta Scientific URL: [Link]

  • Title: Time kill curves data analysis Source: ResearchGate URL: [Link]

  • Title: Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review Source: Preprints.org URL: [Link]

  • Title: 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation Source: ResearchGate URL: [Link]

  • Title: Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria Source: ACS Publications URL: [Link]

  • Title: In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens Source: MDPI URL: [Link]

  • Title: DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data Source: ResearchGate URL: [Link]

  • Title: Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview Source: YouTube URL: [Link]

  • Title: Determination of minimum inhibitory concentrations using machine-learning-assisted agar dilution Source: PubMed Central URL: [Link]

  • Title: Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives Source: PubMed URL: [Link]

  • Title: Issues in Pharmacokinetics and Pharmacodynamics of Anti-Infective Agents: Kill Curves versus MIC Source: PubMed Central URL: [Link]

  • Title: Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae Source: PubMed URL: [Link]

  • Title: Time-kill curve analysis and pharmacodynamic functions for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae Source: bioRxiv URL: [Link]

  • Title: A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii Source: Frontiers URL: [Link]

Sources

application of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride in anticancer research

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Benzoxazinone Derivatives in Anticancer Research

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse chemical space. Among the heterocyclic compounds, the benzoxazinone scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including promising anticancer properties.[1][2] While specific data on 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride is limited in publicly available literature, extensive research on its parent structure and its derivatives provides a robust framework for investigating its potential as an anticancer agent. This guide synthesizes the current understanding of benzoxazinone derivatives in oncology, offering insights into their mechanisms of action and providing detailed protocols for their evaluation. The common feature of a free amino group in many active derivatives suggests that 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride is a compound of significant interest for further investigation.[3]

These compounds have shown efficacy against a range of human cancer cell lines, including liver (HepG2), breast (MCF-7), colon (HCT-29), cervical (HeLa), and lung (A549) cancers.[3][4][5][6] The primary focus of this document is to provide researchers with the foundational knowledge and practical methodologies to explore the anticancer potential of this promising class of molecules.

Mechanisms of Action: A Multi-Faceted Approach to Cancer Therapy

Benzoxazinone derivatives exert their anticancer effects through a variety of mechanisms, often leading to the induction of apoptosis and inhibition of cell proliferation. The key pathways implicated in their activity are detailed below.

1. Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of action for many benzoxazinone derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through the upregulation of key pro-apoptotic proteins. Studies have shown that certain derivatives can cause a significant increase in the expression of p53 and caspases, particularly caspase-3, which are central to the apoptotic cascade.[3] The activation of this pathway ultimately leads to the systematic dismantling of the cancer cell.

Furthermore, these compounds have been observed to induce cell cycle arrest.[3] By downregulating the expression of proteins like cyclin-dependent kinase 1 (cdk1), they can halt the progression of the cell cycle, thereby preventing the proliferation of cancerous cells.[3]

2. DNA Damage and Topoisomerase Inhibition

Another significant mode of action for some benzoxazinone derivatives is the induction of DNA damage in tumor cells.[7][8] This can be a result of direct interaction with DNA or through the inhibition of enzymes crucial for DNA replication and repair. For instance, some derivatives have been shown to downregulate the expression of topoisomerase II (topoII), an enzyme essential for resolving DNA topological problems during replication.[3] The inhibition of topoII leads to DNA strand breaks and subsequent cell death. The rigid, planar structure of the 2H-1,4-benzoxazin-3(4H)-one linked to a 1,2,3-triazole is thought to be a key factor in its ability to induce DNA damage.[8]

3. Targeting Oncogenic Transcription Factors

Recent research has highlighted the ability of benzoxazinone derivatives to target oncogenic transcription factors, such as c-Myc.[5] The c-Myc proto-oncogene is overexpressed in a wide range of human cancers and plays a crucial role in cell proliferation and survival. Certain benzoxazinone derivatives have been shown to downregulate the expression of c-Myc mRNA in a dose-dependent manner.[5] This is potentially achieved by inducing the formation of G-quadruplex structures in the c-Myc gene promoter, which can inhibit its transcription.[5]

Signaling Pathway Overview

anticancer_pathway cluster_drug Benzoxazinone Derivative cluster_cellular_effects Cellular Effects cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes drug 6-Aminomethyl-4h- benzooxazin-3-one HCl dna_damage DNA Damage drug->dna_damage Induces ros ROS Generation drug->ros Stimulates cmyc c-Myc Downregulation drug->cmyc Causes topo_inhibition Topoisomerase II Inhibition drug->topo_inhibition Inhibits cdk1 CDK1 Downregulation drug->cdk1 Reduces Expression autophagy Autophagy drug->autophagy Induces p53 p53 Upregulation dna_damage->p53 Activates ros->p53 cell_cycle_arrest Cell Cycle Arrest cmyc->cell_cycle_arrest Promotes Proliferation topo_inhibition->dna_damage Leads to caspase Caspase-3 Activation p53->caspase Activates apoptosis Apoptosis caspase->apoptosis Executes cdk1->cell_cycle_arrest Induces autophagy->apoptosis Can lead to

Caption: Proposed signaling pathways for the anticancer activity of benzoxazinone derivatives.

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride and its analogs.

In Vitro Protocols

1. Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of the compound on various cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7, HCT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for In Vitro Cytotoxicity Screening

cytotoxicity_workflow start Start: Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Benzoxazinone Derivative (Serial Dilutions) seed->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan (DMSO) mtt->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: A streamlined workflow for assessing the in vitro cytotoxicity of benzoxazinone derivatives.

2. Apoptosis Assay (Hoechst 33258 Staining)

This assay visually confirms the induction of apoptosis by observing changes in nuclear morphology.

  • Principle: Hoechst 33258 is a fluorescent stain that binds to DNA. Apoptotic cells exhibit condensed and fragmented chromatin, which stains brightly with Hoechst, distinguishing them from the uniformly stained nuclei of healthy cells.

  • Protocol:

    • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with the benzoxazinone derivative at its IC50 concentration for 24-48 hours.

    • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Staining: Wash again with PBS and stain with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.

    • Microscopy: Mount the coverslips on glass slides and observe under a fluorescence microscope.

    • Quantification: Count the number of apoptotic cells (brightly stained, condensed/fragmented nuclei) versus the total number of cells in several fields of view to determine the apoptotic index.

3. Wound Healing Assay (Migration Assay)

This assay assesses the effect of the compound on cancer cell migration.

  • Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time in the presence and absence of the test compound.

  • Protocol:

    • Cell Monolayer: Grow cells to confluence in a 6-well plate.

    • Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.

    • Treatment: Wash with PBS to remove dislodged cells and replace the medium with fresh medium containing the benzoxazinone derivative at a sub-lethal concentration.

    • Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

    • Analysis: Measure the width of the wound at different time points and compare the rate of closure between treated and untreated cells.

In Vivo Protocol

1. Xenograft Mouse Model

This protocol is for evaluating the in vivo anticancer efficacy of the compound.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Induction: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

  • Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the benzoxazinone derivative orally or via intraperitoneal injection at various doses (e.g., 20, 40, 80 mg/kg body weight) daily for a specified period (e.g., 30 days).[9][10] The control group should receive the vehicle.

  • Monitoring: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.[9][10]

  • Analysis: Compare the tumor growth and final tumor weight between the treated and control groups to determine the in vivo efficacy.

Data Presentation

Table 1: Reported Antiproliferative Activity of Benzoxazinone Derivatives against Various Cancer Cell Lines.

Derivative TypeCancer Cell LineIC50 / ActivityReference
Novel Benzoxazinone DerivativesLiver (HepG2)< 10 µM[3]
Breast (MCF-7)< 10 µM[3]
Colon (HCT-29)< 10 µM[3]
7-Nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-onesCervical (HeLa)28.54-44.67% inhibition[4]
Benzoxazinone DerivativesRenal (SK-RC-42)Proliferation Inhibition[5]
Gastric (SGC7901)Proliferation Inhibition[5]
Lung (A549)Proliferation Inhibition[5]
6-cinnamoyl-2H-benzo[b][3][5]oxazin-3(4H)-oneLung (A549)Growth Suppression[11]
1,2,3-triazole-2H-benzo[b][3][5]oxazin-3(4H)-onesBreast (MCF-7)Good Cytotoxicity[6]
Cervical (HeLa)Good Cytotoxicity[6]

Conclusion

The benzoxazinone scaffold represents a versatile and promising platform for the development of novel anticancer agents. The diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, DNA damage, and targeting of key oncogenes, underscore the therapeutic potential of this class of compounds. The provided protocols offer a comprehensive framework for the systematic evaluation of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride and other benzoxazinone derivatives. Further investigation into their structure-activity relationships and in vivo efficacy is warranted to advance these promising molecules toward clinical application.

References

  • Al-Ostath, A., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. Available at: [Link]

  • Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-ones as potent anticancer and antioxidant agents. PubMed Central. Available at: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics.
  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. Available at: [Link]

  • Narsimha, S., et al. (2016). Some of biologically active 1,4-benzoxazine derivatives.
  • Rudyanto, M., et al. (2023). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][5]oxazin-3(4H). National Institutes of Health.

  • Rudyanto, M., et al. (2023). (PDF)
  • Rudyanto, M., et al. (2023). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PubMed. Available at: [Link]

  • Wang, C., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. Available at: [Link]

  • Gevrenova, R., et al. (2009). Synthesis, Cytotoxicity Testing, and Structure–Activity Relationships of Novel 6‐Chloro‐7‐(4‐phenylimino‐4H‐3,1‐benzoxazin‐2‐yl)‐3‐(substituted)‐1,4,2‐benzodithiazine 1,1‐dioxides. PubMed Central.
  • Hasui, T., et al. (2014). Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists. PubMed.
  • Ramanathan, M., et al. (2022). Some biologically important 4H‐3,1‐benzoxazin‐4‐one derivatives.
  • Zhou, Y., et al. (2014). Synthesis of 6-cinnamoyl-2H-benzo[b][3][5]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. PubMed. Available at: [Link]

  • El-Mansoury, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][5]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. Available at: [Link]

Sources

Application Note & Protocol: A Validated LC-MS/MS Method for the Sensitive Quantification of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride in human plasma. This protocol is designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies requiring accurate pharmacokinetic analysis. The method demonstrates excellent linearity, precision, accuracy, and stability, adhering to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4]

Introduction: The Rationale for a Bespoke Analytical Method

6-Aminomethyl-4h-benzooxazin-3-one hydrochloride is a heterocyclic compound from the benzoxazine class, noted for its potential therapeutic applications, possibly including antimicrobial or antifungal activities.[5] As with any novel therapeutic candidate, advancing through the drug development pipeline necessitates a reliable bioanalytical method to accurately measure its concentration in biological matrices. This is fundamental for characterizing its pharmacokinetic (PK) profile, including absorption, distribution, metabolism, and excretion (ADME).

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its inherent selectivity, sensitivity, and speed.[6][7][8] The high selectivity of Multiple Reaction Monitoring (MRM) allows for precise quantification even in complex biological matrices like plasma, minimizing interferences from endogenous components.[6] This application note provides a comprehensive, step-by-step protocol for method development, validation, and sample analysis, grounded in established regulatory frameworks to ensure data integrity and reliability.[2][3][9]

Chemical Properties of the Analyte
  • Compound Name: 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride

  • Molecular Formula: C₉H₁₁ClN₂O₂[5]

  • Molecular Weight: 214.65 g/mol [5]

  • Structure: (Note: A visual representation of the chemical structure would be included here in a formal document.)

Experimental Design & Causality

The choices made in this protocol are deliberate, aiming to create a method that is not only effective but also robust and transferable.

Internal Standard (IS) Selection

The use of a stable isotope-labeled (SIL) internal standard is the preferred approach for LC-MS/MS quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thus providing the most accurate correction. If a SIL-IS for 6-Aminomethyl-4h-benzooxazin-3-one is unavailable, a structural analog with similar chromatographic behavior and ionization efficiency should be chosen. For this protocol, we will proceed with the assumption that a deuterated analog, such as 6-(Aminomethyl-d2)-4h-benzooxazin-3-one, is available.

Sample Preparation: Protein Precipitation

For initial method development and validation, protein precipitation is selected for its simplicity, speed, and broad applicability. This technique effectively removes the majority of plasma proteins, which can interfere with the analysis and damage the LC column. Acetonitrile is chosen as the precipitation solvent due to its efficiency in precipitating proteins while keeping small molecules like our analyte in solution.

Chromatographic Separation: Reversed-Phase HPLC

A reversed-phase high-performance liquid chromatography (HPLC) approach is chosen based on the predicted polarity of the analyte. The aminomethyl group suggests a degree of polarity, making it suitable for retention on a C18 column. The use of formic acid in the mobile phase serves two key purposes: it acidifies the mobile phase to promote protonation of the analyte for better retention and improved peak shape, and it enhances ionization efficiency in the positive ion mode of the mass spectrometer.[10]

Mass Spectrometric Detection: Triple Quadrupole MS/MS

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is selected. The presence of the primary amine in the analyte's structure makes it highly amenable to protonation and detection in positive ion mode. The MRM mode provides the necessary selectivity and sensitivity for quantification at low concentrations expected in biological samples.[6]

Detailed Protocols & Methodologies

Materials and Reagents
MaterialRecommended Grade/Source
6-Aminomethyl-4h-benzooxazin-3-one hydrochlorideReference Standard (>98% purity)
Deuterated Internal Standard (e.g., d2-analog)Reference Standard (>98% purity)
AcetonitrileLC-MS Grade
Formic AcidLC-MS Grade
WaterDeionized, 18 MΩ·cm or higher
Human Plasma (with K₂EDTA anticoagulant)Pooled, from a reputable commercial source
Polypropylene Microcentrifuge Tubes (1.5 mL)Standard laboratory grade
HPLC Vials with InsertsStandard laboratory grade
Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride reference standard and the internal standard (IS) into separate volumetric flasks. Dissolve in a suitable solvent like methanol or a 50:50 methanol:water mixture to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 acetonitrile:water to create working solutions for calibration curve standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Sample Preparation Protocol

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) is_addition Add 150 µL IS Working Solution (100 ng/mL in Acetonitrile) plasma->is_addition 1 vortex Vortex Mix (30 seconds) is_addition->vortex 2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge 3 supernatant Transfer 100 µL Supernatant to HPLC Vial with Insert centrifuge->supernatant 4 analysis Inject into LC-MS/MS supernatant->analysis 5

Caption: Protein precipitation sample preparation workflow.

LC-MS/MS System and Conditions
ParameterCondition
LC System UHPLC System (e.g., Agilent 1290 Infinity II, Waters Acquity)
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Agilent 6470)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Mass Spectrometer Tuning and MRM Transitions

The following MRM transitions are hypothetical and must be optimized empirically by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
6-Aminomethyl-4h-benzooxazin-3-one215.7 (M+H)⁺To be determined100To be optimized
Internal Standard (d2-analog)217.7 (M+H)⁺To be determined100To be optimized

Optimization involves selecting the most intense and stable fragment ion in Q3 after fragmentation of the precursor ion in the collision cell (Q2).

Bioanalytical Method Validation Protocol

The method must be validated according to regulatory guidelines to ensure its reliability for study sample analysis.[1][3][4] The validation will assess selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

G cluster_params Core Validation Parameters cluster_details Acceptance Criteria (FDA/EMA) Validation Bioanalytical Method Validation (BMV) Selectivity Selectivity & Specificity Validation->Selectivity LLOQ Sensitivity (LLOQ) Validation->LLOQ Accuracy Accuracy & Precision Validation->Accuracy Curve Calibration Curve Validation->Curve Recovery Recovery & Matrix Effect Validation->Recovery Stability Stability Validation->Stability Crit_Select No significant interference at analyte/IS retention times Selectivity->Crit_Select Crit_LLOQ S/N > 5; Accuracy ±20%; Precision ≤20% LLOQ->Crit_LLOQ Crit_Acc_Prec Accuracy ±15%; Precision ≤15% (for QCs) Accuracy->Crit_Acc_Prec Crit_Curve ≥75% of standards within ±15% of nominal (±20% at LLOQ) Curve->Crit_Curve Crit_Stab Mean concentration within ±15% of nominal Stability->Crit_Stab

Caption: Key parameters for bioanalytical method validation.

Calibration Curve and Linearity
  • Procedure: Prepare an 8-point calibration curve by spiking blank human plasma with working standard solutions. Concentrations may range from 1 to 1000 ng/mL.

  • Analysis: Analyze the calibration standards and plot the peak area ratio (Analyte/IS) versus the nominal concentration.

  • Acceptance Criteria: A linear regression (1/x² weighting) should yield a correlation coefficient (r²) ≥ 0.99. At least 75% of the standards must be within ±15% of their nominal value (±20% for the Lower Limit of Quantitation, LLOQ).[9][11]

Accuracy and Precision
  • Procedure: Prepare Quality Control (QC) samples in blank plasma at four levels: LLOQ, Low QC (3x LLOQ), Medium QC, and High QC.

  • Analysis: Analyze five replicates of each QC level in three separate analytical runs (inter-day and intra-day).

  • Acceptance Criteria: For LLOQ, the mean concentration must be within ±20% of the nominal value, with a coefficient of variation (CV) ≤20%. For all other QCs, the mean must be within ±15% of nominal, with a CV ≤15%.[2][9]

Stability Assessment

The stability of the analyte in the biological matrix must be evaluated under conditions that mimic sample handling and storage.

Stability TestConditionsAcceptance Criteria
Freeze-Thaw Three cycles of freezing (-80°C) and thawing (room temp.) using Low and High QC samples.Mean concentration ±15% of nominal
Short-Term (Bench-Top) Low and High QC samples kept at room temperature for a duration exceeding routine sample preparation time (e.g., 4-6 hours).[12]Mean concentration ±15% of nominal
Long-Term Low and High QC samples stored at -80°C for a period exceeding the expected study sample storage time.Mean concentration ±15% of nominal
Post-Preparative Processed samples (in autosampler) stored at 4°C for the expected duration of an analytical run (e.g., 24 hours).Mean concentration ±15% of nominal

Conclusion and Summary

This application note provides a detailed framework for the development and validation of a selective and sensitive LC-MS/MS method for the quantification of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride in human plasma. The described protocols for sample preparation, chromatography, and mass spectrometry are based on established principles of bioanalysis. Adherence to the validation procedures outlined herein, in accordance with FDA and EMA guidelines, will ensure the generation of high-quality, reliable data suitable for regulatory submission and crucial for advancing the clinical development of this compound.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • Drug Development & Delivery. Application of LCMS in small-molecule drug development. [Link]

  • Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

Sources

Application Notes and Protocols for 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for the safe and effective handling, storage, and use of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride (CAS No: 916211-06-8). This document is intended for researchers, scientists, and drug development professionals. The protocols outlined below are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Overview and Mechanism of Action

6-Aminomethyl-4h-benzooxazin-3-one hydrochloride is a heterocyclic compound belonging to the benzoxazine class.[1] It is characterized by a benzoxazine core structure with an aminomethyl group substitution.[1] This compound and its derivatives are of interest in medicinal chemistry due to their potential biological activities, which may include antimicrobial and antifungal properties.[1] The aminomethyl group can enhance the molecule's ability to form stable complexes with biological targets, potentially modulating various biochemical pathways.[1] Benzoxazinone derivatives, as a class, are known to have a range of biological effects and are explored for their therapeutic potential.[2][3]

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C₉H₁₁ClN₂O₂[1]
Molecular Weight 214.65 g/mol [1]
CAS Number 916211-06-8[4]
Appearance White Solid[4]
Purity Typically ≥96%[4]
InChI Key WRIQHIMRFLPXRI-UHFFFAOYSA-N[4]

Safety and Hazard Information

6-Aminomethyl-4h-benzooxazin-3-one hydrochloride is classified as a hazardous substance. All handling should be performed in a designated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]

Personal Protective Equipment (PPE) Protocol:

PPE_Protocol cluster_ppe Minimum Required PPE cluster_handling Handling Environment LabCoat Full-Length Lab Coat FumeHood Certified Chemical Fume Hood Gloves Nitrile Gloves Goggles Chemical Safety Goggles

Caption: Minimum PPE for handling 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride.

Storage and Stability

Proper storage is critical to maintain the stability and purity of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride. As an amine hydrochloride salt, it is likely to be hygroscopic and potentially sensitive to light and elevated temperatures.

Recommended Storage Conditions:

ParameterConditionRationale
Temperature 2-8°CTo minimize thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)To protect from moisture and atmospheric contaminants.[6][7]
Light Protect from lightTo prevent photochemical degradation.[8]
Container Tightly sealed, amber glass vialAmber glass protects from light, and a tight seal prevents moisture ingress.[7][8]

Long-Term Storage Protocol:

For long-term storage, it is recommended to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.

Storage_Decision_Tree Start Compound Received CheckDuration Storage Duration? Start->CheckDuration ShortTerm Short-Term (< 1 month) CheckDuration->ShortTerm Short LongTerm Long-Term (> 1 month) CheckDuration->LongTerm Long StoreShort Store at 2-8°C in original container with desiccant. ShortTerm->StoreShort Aliquot Aliquot into smaller vials under inert gas. LongTerm->Aliquot StoreLong Store aliquots at 2-8°C in a desiccator, protected from light. Aliquot->StoreLong

Caption: Decision tree for appropriate storage conditions.

Handling and Solution Preparation

Due to its hazardous and potentially hygroscopic nature, careful handling is required.

Protocol for Handling the Solid Compound:

  • Preparation: Before opening the container, allow it to equilibrate to room temperature inside a desiccator to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: Perform all weighing operations within a chemical fume hood. Use an analytical balance with a draft shield.

  • Dispensing: Use a clean, dry spatula to dispense the required amount of the compound. Promptly and securely reseal the container.

  • Cleanup: Clean any spills immediately according to the spill management protocol in Section 5.

Protocol for Preparing a Stock Solution (e.g., 10 mM in DMSO):

  • Solvent Selection: Ensure the solvent (e.g., DMSO, water) is of high purity and anhydrous, if necessary. For cell culture experiments, use sterile-filtered solvents.

  • Calculation:

    • Molecular Weight (MW) = 214.65 g/mol

    • To prepare 1 mL of a 10 mM solution:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 214.65 g/mol * (1000 mg / 1 g) = 2.1465 mg

  • Dissolution:

    • Weigh 2.15 mg of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride into a sterile microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex or sonicate briefly until the solid is completely dissolved.

  • Storage of Stock Solution: Store stock solutions in small aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Solution_Prep_Workflow Start Start: Prepare Stock Solution Equilibrate Equilibrate Compound to Room Temperature Start->Equilibrate Weigh Weigh Compound in Fume Hood Equilibrate->Weigh AddSolvent Add Anhydrous Solvent (e.g., DMSO) Weigh->AddSolvent Dissolve Vortex/Sonicate to Dissolve AddSolvent->Dissolve Aliquot Aliquot into Cryovials Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a stock solution.

Spill Management and Disposal

Spill Management:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: For a solid spill, carefully sweep up the material to avoid generating dust. Use a moistened paper towel to wipe the area, followed by a dry one. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Place all contaminated materials into a sealed, labeled hazardous waste container.

Waste Disposal:

Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

References

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. National Institutes of Health (NIH). [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press Company. [Link]

  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]

  • Protection of Light Sensitive Products. Pharmaguideline. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • Ways of crashing out amines. Reddit. [Link]

  • The Manipulation of Air-Sensitive Compounds. Thieme. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Aminomethyl-4H-benzo[d]oxazin-3-one Hydrochloride

Technical Support Center: Synthesis of 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one Hydrochloride

Welcome to the technical support center for the synthesis of 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

I. Overview of the Synthetic Pathway

The synthesis of 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A plausible and efficient synthetic route is outlined below. This guide will address potential issues at each key stage of this pathway.

Synthetic_PathwayAStarting Material(e.g., 4-Methyl-3-nitro-phenol)BStep 1: Reduction(Formation of 3-Amino-4-methylphenol)A->B e.g., H2, Pd/CCStep 2: Acylation(Formation of N-(2-hydroxy-5-methylphenyl)acetamide)B->C Acetic AnhydrideDStep 3: Cyclization(Formation of 6-Methyl-4H-benzo[d][1,3]oxazin-3-one)C->D e.g., Triphosgene, BaseEStep 4: Halogenation(Formation of 6-(Bromomethyl)-4H-benzo[d][1,3]oxazin-3-one)D->E NBS, Radical InitiatorFStep 5: Amination(Formation of 6-(Aminomethyl)-4H-benzo[d][1,3]oxazin-3-one)E->F Gabriel Synthesis or alternativeGStep 6: Salt Formation(Final Product: Hydrochloride Salt)F->G HCl in ether/isopropanol

Caption: Proposed synthetic pathway for 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride.

II. Troubleshooting Guide: A Step-by-Step Approach

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1 & 2: Formation of the Benzoxazinone Core

Question: My yield for the formation of the 6-methyl-4H-benzo[d][1][2]oxazin-3-one precursor is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the initial steps of forming the benzoxazinone ring often stem from incomplete reactions or the formation of side products. Here’s a breakdown of potential issues and solutions:

  • Incomplete Reduction (Step 1): The reduction of the nitro group is critical.

    • Cause: Inefficient catalyst (e.g., deactivated Pd/C), insufficient hydrogen pressure, or impurities in the starting material that poison the catalyst.

    • Solution:

      • Ensure the use of a fresh, high-quality catalyst.

      • Optimize hydrogen pressure and reaction time. Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.

      • Purify the starting nitro-phenol if necessary.

  • Side Reactions during Acylation (Step 2): The acylation of the amino-phenol can sometimes lead to O-acylation in addition to the desired N-acylation.

    • Cause: Reaction conditions favoring O-acylation, such as high temperatures or the use of a non-selective acylating agent.

    • Solution:

      • Perform the acylation at a lower temperature (e.g., 0-5 °C).

      • Use a milder acylating agent or add the acetic anhydride slowly to a cooled solution of the amino-phenol.

  • Inefficient Cyclization (Step 3): The ring-closure to form the benzoxazinone is a crucial step.

    • Cause: The choice of cyclizing agent and base is critical. Incomplete reaction can occur if the conditions are not optimal. The formation of dihydro analogs can also be a problem, especially with certain substitution patterns on the aromatic ring.[3][4]

    • Solution:

      • Cyclizing Agent: While various reagents can be used, triphosgene in the presence of a non-nucleophilic base like triethylamine is often effective. Ensure the triphosgene is of high purity.

      • Reaction Conditions: Maintain anhydrous conditions, as water can hydrolyze the intermediates.[5] Monitor the reaction progress closely by TLC.

      • Work-up: A careful aqueous work-up is necessary to remove any unreacted cyclizing agent and base.

ParameterRecommended ConditionRationale
Reduction Catalyst 5-10 mol% Pd/CEnsures efficient hydrogenation.
Acylation Temperature 0-10 °CMinimizes O-acylation side products.
Cyclization Reagent Triphosgene or equivalentEfficiently forms the carbonyl bridge.
Cyclization Base TriethylamineActs as a proton scavenger without competing as a nucleophile.
Step 4 & 5: Introduction of the Aminomethyl Group

Question: I am having trouble with the benzylic bromination and subsequent amination. What are the common pitfalls?

Answer:

The introduction of the aminomethyl group at the 6-position is a two-step process, each with its own set of challenges.

  • Benzylic Bromination (Step 4):

    • Problem: Low yield of the desired 6-(bromomethyl) product, with the formation of di-brominated or unreacted starting material.

    • Cause: Incorrect stoichiometry of the brominating agent (N-Bromosuccinimide - NBS), insufficient radical initiation, or reaction with the benzoxazinone ring itself.

    • Solution:

      • Stoichiometry: Use 1.0-1.1 equivalents of NBS to avoid di-bromination.

      • Initiator: A radical initiator such as AIBN (Azobisisobutyronitrile) or benzoyl peroxide is essential. Ensure it is added at the appropriate temperature for its decomposition.

      • Solvent: Use a non-polar solvent like carbon tetrachloride or cyclohexane.

      • Light: Conduct the reaction under UV light or heat to promote radical formation.

  • Amination (Step 5): The Gabriel synthesis is a common method to convert the benzylic bromide to a primary amine.[6][7][8][9]

    • Problem: Low yield of the primary amine, formation of side products, or difficulty in deprotecting the phthalimide.

    • Cause: Incomplete reaction with potassium phthalimide, side reactions of the benzylic bromide (e.g., elimination), or harsh deprotection conditions leading to degradation of the benzoxazinone ring.

    • Solution:

      • Reaction with Phthalimide: Ensure the potassium phthalimide is dry and the reaction is carried out in a polar aprotic solvent like DMF.

      • Deprotection: The use of hydrazine (Ing-Manske procedure) is generally effective for cleaving the phthalimide group.[6] However, this can sometimes be sluggish.

        • Alternative Deprotection: Acidic hydrolysis can also be used, but care must be taken to avoid hydrolysis of the benzoxazinone ring.[6]

      • Alternative Amination: If the Gabriel synthesis proves problematic, consider alternative methods such as displacement with sodium azide followed by reduction (e.g., with H2, Pd/C or LiAlH4).

Amination_TroubleshootingStart6-(Bromomethyl)-4H-benzo[d][1,3]oxazin-3-oneGabrielGabriel Synthesis(Potassium Phthalimide)Start->GabrielAlternativeAlternative: Azide Route(NaN3 then Reduction)Start->AlternativeHydrazineHydrazine DeprotectionGabriel->HydrazineAcidAcid HydrolysisGabriel->AcidProduct6-(Aminomethyl)-4H-benzo[d][1,3]oxazin-3-oneHydrazine->ProductSide_Product1Side Product:PhthalhydrazideHydrazine->Side_Product1Acid->ProductSide_Product2Side Product:Phthalic AcidAcid->Side_Product2Alternative->Product

Caption: Troubleshooting workflow for the amination step.

Step 6: Hydrochloride Salt Formation

Question: I am observing a poor yield or an oily product during the hydrochloride salt formation. How can I obtain a crystalline solid?

Answer:

The formation of a stable, crystalline hydrochloride salt is crucial for the purification and handling of the final product.

  • Problem: Formation of an oil or a sticky solid instead of a crystalline precipitate.

    • Cause: Presence of impurities, use of an inappropriate solvent, or incorrect stoichiometry of hydrochloric acid. The stability of the hydrochloride salt can also be a factor.[10]

    • Solution:

      • Purity of the Free Base: Ensure the 6-(aminomethyl)-4H-benzo[d][1][2]oxazin-3-one free base is of high purity before attempting salt formation. Column chromatography may be necessary.

      • Solvent System: A common method is to dissolve the free base in a suitable solvent (e.g., diethyl ether, isopropanol, or a mixture) and add a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether or isopropanol).

      • Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of HCl to ensure complete protonation.

      • Crystallization:

        • Cool the solution slowly to promote the growth of larger crystals.

        • Scratching the inside of the flask with a glass rod can induce crystallization.

        • If an oil forms, try to triturate it with a non-polar solvent (e.g., hexane) to induce solidification.

ParameterRecommended ConditionRationale
Purity of Free Base >95% (by NMR or LC-MS)Impurities can inhibit crystallization.
Solvent for Salt Formation Diethyl ether, IsopropanolPromotes precipitation of the ionic salt.
HCl Addition Slow, dropwise additionAllows for controlled precipitation.
Temperature 0-5 °CIncreases the yield of the precipitated salt.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material for this synthesis?

A1: Yes, alternative starting materials can be used. For instance, starting from 4-amino-2-hydroxybenzoic acid derivatives could provide a more direct route to the benzoxazinone core. The choice of starting material will depend on its commercial availability and the overall synthetic strategy.

Q2: Are there any specific safety precautions I should be aware of?

A2: Yes, several reagents used in this synthesis are hazardous.

  • Triphosgene: Highly toxic and corrosive. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation and skin contact.

  • Hydrazine: Highly toxic and a suspected carcinogen. Handle with extreme caution in a fume hood.

  • Hydrochloric Acid (concentrated and solutions in organic solvents): Corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: How can I best monitor the progress of each reaction step?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring most of these reactions. Use a suitable solvent system that provides good separation between the starting material and the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis and to confirm product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q4: What is the best method for purifying the final hydrochloride salt?

A4: Recrystallization is the preferred method for purifying the final product. A suitable solvent system would be one in which the salt is sparingly soluble at room temperature but readily soluble at elevated temperatures (e.g., ethanol/ether or isopropanol/hexane mixtures). The choice of solvent will need to be determined empirically.

IV. References

  • Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Novel Use of Substituted 1,4-Dihydrobenz[d][1][2]oxazin-2-ones in the Synthesis of Important Aminomethyl o-Nitroanilines. (2003). Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • The synthesis of advanced 4H-benzo[d][1][2]oxazin-4-one derivatives. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Gabriel Synthesis. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Recent Advances in the Synthesis of 4H-Benzo[d][1][2]oxathiin-4-ones and 4H-Benzo[d][1][2]dioxin-4-ones. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis and identification of benzo[d][1][2]oxazin-4-one derivatives and testing of antibacterial activity of some of them. (2022). International journal of health sciences. Retrieved January 19, 2026, from [Link]

  • 4 H-Benzo[ d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. (2019). PubMed. Retrieved January 19, 2026, from [Link]

  • Benzoxazinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][6]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Described procedures for the synthesis of 4H-benzo[d]-[1][2]oxazines and our developed protocol. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The Gabriel Synthesis. (2023). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1][2]oxazin-4-one and Quinazolin-4(3H)-one. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Gabriel Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 19, 2026, from [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. (2022). ChemRxiv. Retrieved January 19, 2026, from [Link]

  • Synthesis of 4H-Benzo[e][1][2]oxazin-4-ones by a Carbonylation–Cyclization Domino Reaction of ortho-Halophenols and Cyanamide. (2017). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Catalyst-Free Synthesis of Functionalized 4-Substituted-4H-Benzo[d][1][2]oxazines via Intramolecular Cyclization of ortho-Amide-N-tosylhydrazones. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2007). MDPI. Retrieved January 19, 2026, from [Link]

  • (PDF) 4H-Benzo[d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Hydrazine, [3-(1,3-benzodioxol-5-yl)-1-methylpropyl]-, hydrochloride (1:1). (n.d.). CAS Common Chemistry. Retrieved January 19, 2026, from [Link]

  • 6-(2-Fluorophenyl)-1-methyl-8-nitro-4H-[1][6][11]triazolo[4,3-a][1][6]benzodiazepine. (n.d.). CAS Common Chemistry. Retrieved January 19, 2026, from [Link]

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Benzoxazinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N-alkylation of benzoxazinones is a critical transformation in medicinal chemistry and materials science, providing access to a diverse range of functionalized heterocyclic compounds. However, achieving high yields and regioselectivity can be challenging, often plagued by issues such as low conversion, side-product formation, and difficult purification. This guide provides a comprehensive troubleshooting framework in a question-and-answer format to address common problems encountered during the N-alkylation of benzoxazinones. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and optimize their synthetic protocols.

Section 1: Core Principles & Reaction Mechanism
Q1: What is the fundamental mechanism of N-alkylation of benzoxazinones, and what are the competing reactions?

The N-alkylation of a benzoxazinone is fundamentally a nucleophilic substitution reaction (typically SN2). The process begins with the deprotonation of the nitrogen atom within the benzoxazinone ring by a suitable base. This generates a nucleophilic amide anion. This anion then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the desired N-C bond.

However, the amide anion is an ambident nucleophile , meaning it has two nucleophilic sites: the nitrogen and the oxygen atom of the carbonyl group. This leads to a common competing reaction: O-alkylation .[1] The regioselectivity (N- vs. O-alkylation) is a critical factor to control and is influenced by several parameters, including the choice of base, solvent, counter-ion, and the nature of the alkylating agent.[2][3]

Another potential side reaction is the hydrolysis or ring-opening of the benzoxazinone ring, especially under harsh basic conditions or in the presence of nucleophilic solvents.[4]

G cluster_0 Reaction Initiation cluster_1 Alkylation Pathways cluster_2 Potential Side Reactions start Benzoxazinone (N-H) anion Amide Anion (Ambident Nucleophile) start->anion Deprotonation hydrolysis Ring Opening / Hydrolysis start->hydrolysis Harsh Base / H₂O base Base (e.g., NaH, K₂CO₃) N_product N-Alkylated Product (Desired) anion->N_product N-attack (Sɴ2) O_product O-Alkylated Product (Side Product) anion->O_product O-attack (Sɴ2) RX Alkylating Agent (R-X)

Caption: Competing pathways in the alkylation of benzoxazinones.

Section 2: Troubleshooting Poor Yield & Incomplete Conversion
Q2: My N-alkylation reaction has a very low yield or shows a significant amount of unreacted starting material. What are the likely causes and how can I fix it?

Low conversion is a frequent issue and can stem from several factors. A systematic approach is key to diagnosing the problem.[5][6]

Possible Causes & Solutions:

  • Insufficient Deprotonation (Base Strength): The amide proton of a benzoxazinone is weakly acidic. The base must be strong enough to generate a sufficient concentration of the nucleophilic anion.[7]

    • Troubleshooting: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).[7][8] NaH in an aprotic solvent like DMF or THF is a very common and effective combination.[8]

  • Poor Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. Alkyl tosylates are also highly effective.

    • Troubleshooting: If using an alkyl chloride, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).[9] If using an alkyl bromide with low reactivity, switching to the corresponding iodide can significantly accelerate the reaction.[6]

  • Inappropriate Solvent: The solvent plays a crucial role in solvating the anion and influencing the reaction rate.

    • Troubleshooting: Polar aprotic solvents like DMF, DMSO, and THF are generally preferred as they effectively solvate the cation (e.g., Na⁺) without strongly solvating the amide anion, thus enhancing its nucleophilicity.[10] Protic solvents (e.g., ethanol) can solvate the anion through hydrogen bonding, reducing its reactivity.[11] If solubility of your starting material is an issue, DMF or DMSO are excellent choices.[6]

  • Low Reaction Temperature: Like most SN2 reactions, N-alkylation is temperature-dependent.

    • Troubleshooting: If the reaction is sluggish at room temperature, try gradually increasing the temperature. A common range is 50-80 °C.[3] Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.[12]

ParameterRecommendation for Low YieldRationale
Base Switch from weak (e.g., K₂CO₃) to strong (e.g., NaH, KOtBu).Ensures complete deprotonation to form the active nucleophile.[7]
Alkylating Agent Use R-I or R-Br. Add catalytic KI if using R-Cl.Increases the electrophilicity and leaving group ability (I > Br > Cl).[9]
Solvent Use polar aprotic solvents (DMF, THF, DMSO).Enhances nucleophilicity of the anion by avoiding hydrogen bonding.[10]
Temperature Increase temperature incrementally (e.g., RT to 60 °C).Provides sufficient activation energy for the SN2 reaction.[12]
Q3: I'm working with a sterically hindered substrate or alkylating agent, and the reaction is not proceeding. What advanced techniques can I employ?

Steric hindrance can dramatically slow down SN2 reactions. When standard thermal heating fails, more advanced methods can be effective.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions by efficiently and uniformly heating the reaction mixture, often leading to shorter reaction times and higher yields, especially for sluggish transformations.[13][14][15] It's a powerful tool for overcoming activation barriers in sterically demanding systems.[16]

  • Phase-Transfer Catalysis (PTC): PTC is an excellent technique when dealing with reagents that have low solubility in the organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the deprotonated benzoxazinone anion from the solid or aqueous phase into the organic phase where the alkylating agent resides.[17][18] This method often allows the use of milder bases like K₂CO₃ and can lead to cleaner reactions.[9][11]

Section 3: Controlling Selectivity (N- vs. O-Alkylation)
Q4: My reaction is producing a significant amount of the O-alkylated isomer. How can I favor N-alkylation?

Controlling the N/O selectivity is one of the most critical challenges. The outcome is governed by the principles of Hard and Soft Acid-Base (HSAB) theory and kinetic vs. thermodynamic control. The nitrogen anion is generally considered "softer" and the oxygen anion "harder."

Strategies to Promote N-Alkylation:

  • Choice of Counter-ion and Solvent: The nature of the cation from the base can influence the location of the alkylation.

    • Protocol: Using strong bases with small, hard cations like Na⁺ (from NaH) in polar aprotic solvents (DMF, THF) typically favors N-alkylation.[2][8] The Na⁺ ion coordinates strongly with the "harder" oxygen atom, leaving the "softer" nitrogen atom more available for attack on the soft alkylating agent.[2]

    • In contrast, using silver salts (e.g., Ag₂O) can favor O-alkylation.[3]

  • Nature of the Alkylating Agent:

    • Principle: Softer alkylating agents tend to react at the softer nitrogen center. Benzyl halides and primary alkyl halides are considered relatively soft electrophiles and generally favor N-alkylation.[1]

    • Highly reactive, "hard" alkylating agents like dimethyl sulfate or Meerwein's salt (Et₃O⁺BF₄⁻) have a higher propensity to cause O-alkylation.[2]

  • Phase-Transfer Catalysis (PTC):

    • Mechanism: Under PTC conditions, the quaternary ammonium cation forms a lipophilic ion pair with the benzoxazinone anion. This large, soft cation does not coordinate tightly with the oxygen, leaving a "naked" and highly nucleophilic anion in the organic phase. This often results in kinetically favored N-alkylation.[9][11]

Caption: Key factors for optimizing N-alkylation selectivity and yield.

Section 4: Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using NaH/DMF

This protocol is a robust starting point for many benzoxazinone substrates.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the benzoxazinone starting material (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Safety Note: NaH reacts violently with water. Ensure all glassware and solvents are anhydrous. Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The evolution of gas should cease, and the solution may become colored.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or heat as necessary. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

This method is ideal for reactions sensitive to strong bases or for scaling up.

  • Setup: In a round-bottom flask, combine the benzoxazinone (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent & Reagent: Add a suitable solvent (e.g., toluene or acetonitrile) and the alkylating agent (1.2 eq).

  • Reaction: Heat the mixture to reflux (typically 60-100 °C) with vigorous stirring. The vigorous stirring is crucial for ensuring efficient transfer between phases.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography.

References
  • PTC N-Alkylation of Very Polar Heterocycle. PTC Organics, Inc. [URL: https://ptcorganics.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
  • Phase Transfer Catalysis. American Chemical Society. [URL: https://www.acs.
  • Troubleshooting side reactions in the N-alkylation of aniline. Benchchem. [URL: https://www.benchchem.
  • Synthesis of Tetra‐Substituted Trifluoromethyl‐3,1‐Benzoxazines by Transition‐Metal‐Catalyzed Decarboxylative Cyclization of N‐Benzoyl Benzoxazinones. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7359871/]
  • Benzoxazinone synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzoxazinones.shtm]
  • PTC N-Alkylation of a Water-Soluble Heterocycle Salt. PTC Organics, Inc. [URL: https://ptcorganics.
  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI. [URL: https://www.mdpi.com/1422-8599/10/1/11/htm]
  • N-Heterocyclic Olefins as Efficient Phase-Transfer Catalysts for Base-Promoted Alkylation Reactions. Wiley Online Library. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.201600831]
  • N-heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc03771b]
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. AMiner. [URL: https://www.aminer.org/pub/5e81647e91e01198c0812560]
  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [URL: https://www.sas.rochester.edu/chm/resource/how-to/improve-yield.html]
  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Difficulties with N-Alkylations using alkyl bromides. Reddit. [URL: https://www.reddit.
  • Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2015.1054238]
  • DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to. Thieme Connect. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0042-1751410]
  • N-alkylation of amides with alkyl halides?. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
  • Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4878129/]
  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [URL: https://www.mdpi.com/1422-8599/2/2/M51/htm]
  • Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. ResearchGate. [URL: https://www.researchgate.
  • Technical Support Center: Microwave-Assisted Synthesis of Benzoxazinones. Benchchem. [URL: https://www.benchchem.com/blog/technical-support-center-microwave-assisted-synthesis-of-benzoxazinones/]
  • N alkylation at sp 3 Carbon Reagent Guide. American Chemical Society. [URL: https://www.acs.
  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. [URL: https://www.researchgate.
  • Microwave assisted regioselective halogenation of benzo[b][9][12]oxazin-2-ones via sp2 C–H functionalization. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6440798/]

  • Simple and efficient microwave assisted N-alkylation of isatin. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18469811/]
  • N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex. ResearchGate. [URL: https://www.researchgate.
  • Proposed mechanism for the reversible ring-opening of 1,3-benzoxazines with thiols. ResearchGate. [URL: https://www.researchgate.net/figure/Proposed-mechanism-for-the-reversible-ring-opening-of-1-3-benzoxazines-with-thiols_fig1_323491321]
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][19]naphthyrin-5(6H)-one. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3073385/]

  • Improvement of selectivity/yield of Alkylation. Reddit. [URL: https://www.reddit.
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11574845/]
  • N-Dealkylation of Amines. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8954157/]
  • The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10573516/]
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [URL: https://www.mdpi.com/1420-3049/24/19/3581]
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/14/192]
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39498858/]
  • N- and / or O- Alkylation of Quinazolinone Derivatives. ResearchGate. [URL: https://www.researchgate.

Sources

Technical Support Center: Purification of 6-Aminomethyl-4H-benzooxazin-3-one Hydrochloride

Technical Support Center: Purification of 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one Hydrochloride

Welcome to the technical support guide for 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride. This document provides in-depth troubleshooting advice and validated protocols designed for researchers, medicinal chemists, and process development scientists. As a key intermediate in pharmaceutical research, achieving high purity of this compound is critical for reliable downstream applications and regulatory compliance.[1][3] This guide is structured to address the most common purification challenges, explaining the scientific principles behind each recommended solution.

Section 1: Understanding the Core Purification Challenges

The purification of 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride is often non-trivial due to its specific physicochemical properties. The molecule contains a primary amine (as a hydrochloride salt), a lactam within the oxazinone ring, and an aromatic system. This combination presents unique challenges related to solubility, stability, and the removal of structurally similar impurities.

  • Solubility Profile : The hydrochloride salt form confers moderate aqueous solubility, but the core heterocyclic structure retains significant organic character. This dual nature can complicate the selection of an ideal single-solvent system for recrystallization. The compound's solubility is also highly dependent on pH.

  • Chemical Stability : The lactam functionality is susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. This can lead to the formation of ring-opened impurities during purification or storage.

  • Impurity Profile : Impurities often co-crystallize or have similar chromatographic behavior to the target compound. They typically arise from unreacted starting materials, intermediates from incomplete cyclization, or side-products from the aminomethylation step.

Below is a diagram illustrating the common sources of impurities that can complicate purification.

cluster_sourcesImpurity Sourcescluster_typesResulting ImpuritiesSMStarting Materials(e.g., aminobenzoxazinone precursor)ProcessProcess-Related ImpuritiesSM->ProcessUnreactedIntermediatesReaction Intermediates(e.g., uncyclized amide)Intermediates->ProcessIncomplete ReactionReagentsExcess Reagents(e.g., formaldehyde, protecting groups)Reagents->ProcessResidualCrudeCrude 6-Aminomethyl-4H-benzooxazin-3-one HClProcess->CrudeDegradationDegradation Products(e.g., ring-opened species)Crude->DegradationHydrolysis (pH, Temp)

Caption: Common impurity sources in the synthesis of the target compound.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific problems encountered during the purification of 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride.

Q1: My initial purity by HPLC is low (~85-90%) after synthesis. What are the most probable impurities and how do I identify them?

A1: Low purity typically points to residual starting materials or process-related side-products. The most common culprits are:

  • Unreacted 6-amino-4H-benzo[1][2]oxazin-3-one: The precursor to the aminomethylation step.

  • Bis-substituted product: Where two benzoxazinone molecules are linked by a methylene bridge.

  • N-formyl derivative: Arising from side reactions if formaldehyde was used in the aminomethylation.

Troubleshooting Steps:

  • Characterization: Use LC-MS to get the molecular weights of the impurity peaks. This is the fastest way to hypothesize their structures.

  • NMR Analysis: Take a high-resolution ¹H NMR of the crude product. Look for the absence of the characteristic aminomethyl singlet or the presence of unexpected aromatic signals.

  • Reference Standards: If possible, run HPLC analyses of the key starting materials alongside your crude product to confirm their retention times.

Q2: I'm struggling with recrystallization. The compound either "oils out" or my recovery is poor.

A2: This is a classic problem stemming from the compound's complex solubility profile. "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it surpasses the saturation limit of the cold solvent before it can form an ordered crystal lattice.

Expert Insight: The key is to use a solvent system (a good solvent and a poor solvent, also known as an anti-solvent) rather than a single solvent. This gives you finer control over the precipitation process.

Troubleshooting Protocol:

  • Select a "Good" Solvent: Identify a solvent that dissolves the compound well when hot but poorly when cold. Based on the structure, polar protic solvents are excellent candidates.

  • Select an "Anti-Solvent": Find a solvent in which the compound is poorly soluble, but which is fully miscible with your "good" solvent.

  • Procedure:

    • Dissolve your crude hydrochloride salt in a minimal amount of the hot "good" solvent (e.g., methanol or ethanol).

    • While the solution is still warm, add the "anti-solvent" (e.g., ethyl acetate or diethyl ether) dropwise until you observe persistent turbidity.

    • Add a few drops of the hot "good" solvent to redissolve the turbidity and then allow the solution to cool slowly to room temperature, and then in an ice bath.

    • This controlled decrease in solubility promotes proper crystal formation instead of amorphous precipitation.

Solvent ClassGood Solvents (for HCl salt)Potential Anti-SolventsNotes
Alcohols Methanol, EthanolEthyl Acetate, MTBEExcellent primary solvents for dissolving the salt.
Ethers Dioxane, THFHexanes, TolueneUse with caution; may require heating. THF can contain peroxides.
Aprotic Polar DMF, DMSOWater, Diethyl EtherUse sparingly; difficult to remove. Can be good for initial dissolution.
Water WaterAcetone, IsopropanolGood solubility, but slow cooling is critical to avoid oiling out.

Q3: My compound streaks badly on a standard silica gel column. How can I improve chromatographic separation?

A3: Streaking (or tailing) on silica gel is a classic sign of strong, undesirable interactions between a basic compound and the acidic silanol groups (Si-OH) on the silica surface. The primary amine on your molecule is the cause.

Solution Options:

  • Use Reverse-Phase (RP) Chromatography: This is the preferred method. The stationary phase (e.g., C18) is non-polar, and you can use a polar mobile phase. For a hydrochloride salt, an acidic mobile phase is ideal.

    • Mobile Phase System: A gradient of Acetonitrile and Water with a constant 0.1% Trifluoroacetic Acid (TFA) or Formic Acid is a standard starting point. The acid ensures the amine remains protonated and well-behaved on the column.

  • Modify the Normal Phase System: If you must use silica gel:

    • Add a Competitive Base: Add a small amount of a volatile base like triethylamine (~0.5-1%) to your mobile phase (e.g., Dichloromethane/Methanol). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Use Treated Silica: Employ deactivated or basic alumina as the stationary phase, although this may alter the elution order of impurities.

Q4: How can I convert the hydrochloride salt to the free base for purification or a subsequent reaction?

A4: Converting to the free base can be advantageous if you need to purify via normal-phase chromatography or if the subsequent reaction is base-sensitive.

Protocol for Free-Basing:

  • Dissolution: Dissolve the hydrochloride salt in water.

  • Basification: Slowly add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 1M sodium carbonate (Na₂CO₃) solution, while stirring until the pH of the solution is ~8-9. Avoid strong bases like NaOH, which could promote hydrolysis of the lactam ring.

  • Extraction: The neutral free base will likely precipitate or can be extracted into an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (3x) to ensure complete recovery.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free base.

  • Re-formation of the Salt (if needed): Dissolve the purified free base in a suitable solvent (e.g., methanol, ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in dioxane or diethyl ether) to precipitate the pure hydrochloride salt.

Section 3: Validated Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a robust starting point for analyzing the purity of your sample.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

Time (min)% Mobile Phase B
0.05
15.095
18.095
18.15
20.05

Expected Outcome: A sharp, symmetrical peak for the main compound, with good resolution from any impurity peaks.

Protocol 2: Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the crude purity and impurity profile.

startCrude Product(Purity < 98%)check_purityAnalyze by HPLC/LCMSIdentify Major Impuritiesstart->check_purityrecrystallizeAttempt Recrystallization(Solvent/Anti-solvent)check_purity->recrystallizeIf impurities are minorand crystalline nature is goodcolumnPurify by Chromatographycheck_purity->columnIf impurities are closeeluting or non-crystallinecheck_purity_2Purity > 98%?recrystallize->check_purity_2check_purity_2->columnNofinal_productFinal Product(Purity > 99%)check_purity_2->final_productYescheck_polarityImpurities Polarity?column->check_polarityrp_hplcReverse-Phase Prep HPLC(C18, H2O/ACN/Acid)check_polarity->rp_hplcMore Polarnp_chromNormal Phase (Silica)(Convert to free base first)check_polarity->np_chromLess Polarrp_hplc->final_productnp_chrom->final_product

Caption: Decision tree for selecting a purification method.

Section 4: References

  • Synthesis of Functionalized 4H‐3,1‐Benzoxazines through Chemoselective Reduction of Benzoxazin‐4‐Ones - Wiley Online Library . Describes synthetic methods and purification (silica gel chromatography) for related benzoxazine structures. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling - NIH . Discusses the importance of solubility data for pharmaceutical compounds and provides examples of solubility in various organic solvents. [Link]

  • SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST - Oriental Journal of Chemistry . Details the synthesis and recrystallization from ethanol for related benzoxazine derivatives. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][2]-Benzoxazin-3-one - PubMed Central . Highlights the broad biological activities and pharmaceutical interest in the[1][2]-benzoxazin-3-one scaffold. [Link]

  • Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid - ScienceDirect . Provides a case study on using semi-preparative LC for purifying compounds with poor solubility. [Link]

  • Synthesis of 4H-1,3-benzoxazines - Organic Chemistry Portal . A collection of recent literature on the synthesis of related benzoxazine structures. [Link]

  • Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent - MDPI . Describes the synthesis of a benzoxazinone derivative from anthranilic acid. [Link]

  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents - ResearchGate . An example of systematic solubility studies for a heterocyclic amine in various organic solvents. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC . Provides context on the analysis of amine-containing pharmaceutical compounds, including their behavior as central nervous system stimulants. [Link]

preventing degradation of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride (CAS 916211-06-8). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. This guide offers troubleshooting advice and frequently asked questions to ensure the stability and integrity of your experiments.

Introduction: Understanding the Molecule

6-Aminomethyl-4h-benzooxazin-3-one hydrochloride is a heterocyclic compound from the benzoxazine class, noted for its potential in medicinal chemistry.[1] Its structure, featuring an aminomethyl group, makes it a candidate for various therapeutic applications.[1] However, the reactivity that gives this molecule its potential also makes it susceptible to degradation in solution. The benzoxazinone ring can be prone to nucleophilic attack, potentially leading to ring-opening and loss of activity.[2] Understanding and mitigating this instability is critical for obtaining reliable and reproducible experimental results.

Troubleshooting Guide: Degradation in Solution

This section addresses common issues encountered when working with 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride solutions.

Issue 1: Rapid Loss of Compound Potency or Concentration

Symptoms:

  • A noticeable decrease in the expected biological activity over a short period.

  • Chromatographic analysis (e.g., HPLC) shows a decrease in the area of the parent compound peak and the appearance of new, unidentified peaks.

Root Causes & Solutions:

The primary culprit is often hydrolytic degradation . The benzoxazinone ring is susceptible to hydrolysis, especially under non-optimal pH conditions.

  • pH-Mediated Hydrolysis: The stability of benzoxazinone derivatives is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the opening of the heterocyclic ring.

    • Explanation: The ester and amide-like bonds within the benzoxazinone structure are susceptible to cleavage by water (hydrolysis). This process can be accelerated by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions.

    • Solution: Prepare solutions in a buffered system. The optimal pH should be determined empirically, but starting in the slightly acidic to neutral range (pH 4-6) is recommended. Avoid highly acidic or alkaline conditions.

  • Solvent Choice: The type of solvent used can influence the rate of degradation.

    • Explanation: Protic solvents, especially water, can directly participate in the hydrolysis reaction. While aqueous buffers are often necessary for biological assays, their composition must be carefully controlled.

    • Solution: For stock solutions, consider using anhydrous aprotic solvents like DMSO or DMF and store them at low temperatures. When preparing aqueous working solutions, use freshly prepared buffers and minimize the time the compound spends in the aqueous environment before use.

Issue 2: Discoloration or Precipitation in Solution

Symptoms:

  • The solution develops a yellow or brown tint over time.

  • A solid precipitate forms in the solution, even at concentrations expected to be soluble.

Root Causes & Solutions:

  • Oxidative Degradation: The aminomethyl group and the aromatic ring can be susceptible to oxidation, which may lead to colored byproducts.

    • Explanation: Dissolved oxygen in the solvent or exposure to air can lead to oxidative reactions. This process can be accelerated by light or the presence of trace metal ions.

    • Solution:

      • Degas Solvents: Before use, degas aqueous buffers by sparging with an inert gas like nitrogen or argon, or by using a sonicator under vacuum.

      • Use Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution, if compatible with your experimental system.

      • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.[3]

  • Formation of Insoluble Degradants: The products of degradation may be less soluble than the parent compound, leading to precipitation.

    • Explanation: As the parent compound degrades, new chemical entities are formed.[4] These degradants may have different physical properties, including lower solubility in the chosen solvent system.

    • Solution: Address the root cause of degradation (hydrolysis, oxidation). If precipitation is observed, the solution should be considered compromised and a fresh one prepared under optimized conditions.

Experimental Workflow for Stability Assessment

To proactively determine the optimal conditions for your specific experimental setup, a systematic stability study is recommended.

Caption: Workflow for assessing solution stability.

Protocol:

  • Prepare a concentrated stock solution of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride in anhydrous DMSO.

  • Dilute the stock solution into a series of buffers with varying pH values (e.g., acetate buffer pH 4.0, phosphate buffer pH 6.0, phosphate-buffered saline pH 7.4, borate buffer pH 8.5).

  • Aliquot the solutions for testing under different conditions:

    • Temperature: 4°C (refrigerated), ~22°C (room temperature), 37°C (physiological).

    • Light: Protected from light (amber vials) and exposed to ambient light.

  • Analyze samples at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours) using a validated stability-indicating HPLC method.[3]

  • Quantify the peak area of the parent compound at each time point and calculate the percentage remaining relative to the T=0 sample.

Data Summary: Expected Stability Trends

The following table summarizes general expectations for stability. Actual results must be determined empirically.

ConditionExpected StabilityRationale
pH Neutral to slightly acidic (pH 4-6) is often optimal.Minimizes both acid- and base-catalyzed hydrolysis of the benzoxazinone ring.
Temperature Lower temperatures (e.g., 4°C) significantly slow degradation.Degradation reactions are chemical processes with rates that are temperature-dependent.
Solvent Anhydrous aprotic solvents (DMSO, DMF) for stock solutions.Prevents hydrolysis by eliminating water.
Light Protection from light is crucial.UV and visible light can provide the energy to initiate photo-oxidative degradation.[3]
Oxygen Degassed solvents and inert atmosphere improve stability.Reduces the potential for oxidative degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for long-term storage of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride?

A: For long-term storage, it is best to keep the compound as a solid in a tightly sealed container, protected from light and moisture, at the recommended storage temperature (typically -20°C). For a stock solution, use an anhydrous aprotic solvent like DMSO or DMF. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q2: I dissolved the compound in water for my assay and it immediately turned yellow. What happened?

A: This is likely a sign of rapid degradation, possibly due to oxidation or pH-related instability. The pH of unbuffered deionized water can vary and may not be optimal. It is highly recommended to use a freshly prepared, degassed buffer at a slightly acidic to neutral pH for all aqueous dilutions.

Q3: Can I use a phosphate buffer at pH 7.4 for my cell culture experiment?

A: While physiological pH is necessary for cell-based assays, be aware that 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride may have limited stability at this pH over extended periods. Prepare the solution immediately before adding it to the cells. For longer incubations, you may need to account for the degradation rate when interpreting results or consider a more stable derivative if available.

Q4: How can I confirm if my compound has degraded?

A: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A stability-indicating method will be able to separate the parent compound from its degradation products. Comparing the chromatogram of a fresh sample to an aged one will clearly show a decrease in the parent peak and the emergence of new peaks corresponding to degradants. LC-MS can be used to identify the structure of these degradation products.[3]

Q5: Are there any known degradation products?

A: While specific degradation pathways for this exact molecule are not extensively published, for the benzoxazinone class, a common degradation product is 2-aminophenoxazin-3-one (APO), which can arise from the parent molecule.[4] Hydrolysis would likely lead to the opening of the oxazinone ring, forming a derivative of 2-aminophenol.

Logical Pathway for Troubleshooting Degradation

Troubleshooting_Logic Start Problem: Suspected Degradation (Loss of Activity, Color Change) Check_pH Is the solution buffered? Start->Check_pH Check_Solvent Is the solvent aqueous? Check_pH->Check_Solvent Yes Solution_Buffer Action: Use a buffered system (pH 4-6 recommended start) Check_pH->Solution_Buffer No Check_Light Is the solution protected from light? Check_Solvent->Check_Light No (e.g., DMSO) Check_Oxygen Was the solvent degassed? Check_Solvent->Check_Oxygen Yes Solution_Solvent Action: Prepare fresh for aqueous use. Use anhydrous DMSO for stock. Check_Solvent->Solution_Solvent Yes (and stored long) Solution_Light Action: Store in amber vials or wrap in foil. Check_Light->Solution_Light No Final_Action Re-run experiment with optimized conditions Check_Light->Final_Action Yes Check_Oxygen->Check_Light Yes Solution_Oxygen Action: Degas aqueous buffers before use. Check_Oxygen->Solution_Oxygen No Solution_Buffer->Check_Solvent Solution_Solvent->Check_Light Solution_Light->Final_Action Solution_Oxygen->Check_Light

Caption: A decision tree for troubleshooting degradation.

References

  • G. F. P. de Souza, et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Molecules. Available at: [Link]

  • M. R. S. A. Janjua, et al. (2009). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. Available at: [Link]

  • F. Macias, et al. (2004). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • A. A. Siddiqui, et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Journal of Chromatographic Science. Available at: [Link]

  • N. Nefisath, et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. Available at: [Link]

  • A. M. Khan, et al. (2014). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • A. M. El-Kosasy, et al. (2021). A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. International Journal of Applied Pharmaceutics. Available at: [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Available at: [Link]

  • A. Baron, et al. (2011). Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • I. Bouabdallah, et al. (2023). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[5][6]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules. Available at: [Link]

Sources

Benzoxazinone Derivatives: A Technical Guide to Identifying and Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazinone Scaffold - A Double-Edged Sword

Benzoxazinone derivatives are a class of heterocyclic compounds recognized as "privileged scaffolds" in medicinal chemistry.[1][2] Their structural features allow them to bind to a wide range of biological targets, making them attractive starting points for drug discovery campaigns targeting everything from cancer to inflammation.[3][4][5] However, the very versatility that makes these scaffolds "privileged" also presents a significant challenge: a high propensity for off-target effects and assay interference.[1][6]

This technical support guide provides researchers, scientists, and drug development professionals with a structured framework for identifying, understanding, and mitigating the off-target effects of benzoxazinone derivatives. It combines frequently asked questions for quick reference with in-depth troubleshooting guides and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects and interference mechanisms associated with benzoxazinone derivatives?

A1: Benzoxazinone derivatives, like many privileged scaffolds, can interfere with assays through several mechanisms.[11][12] These can be broadly categorized as:

  • Assay Technology Interference: The compound directly interferes with the detection method. This includes autofluorescence (emitting light at the same wavelength as the reporter) or quenching (absorbing the reporter's light).[13][14]

  • Physicochemical Interference: The compound's physical properties cause interference. The most common is the formation of colloidal aggregates at higher concentrations, which can non-specifically sequester and inhibit proteins.[15][16]

  • Non-specific Reactivity: The compound is chemically reactive and modifies assay components non-specifically. This includes redox cycling, where the compound generates reactive oxygen species (ROS) like hydrogen peroxide, or covalent modification, where it forms irreversible bonds with nucleophilic residues (like cysteine) on proteins.[11][17][18]

Q2: My benzoxazinone derivative is a "hit" in my primary screen. How do I know if it's real or just a PAIN?

A2: A true, high-quality hit demonstrates clear target engagement and possesses attractive, drug-like properties.[19] The first step after a primary screen is a robust hit validation cascade designed to eliminate false positives.[10][20] You should immediately run a series of counter-screens to test for the common interference mechanisms described in A1. A compound that is active in the primary assay but also flags positive in multiple interference assays is likely a PAIN.

Q3: What is the difference between an off-target effect and assay interference?

A3: While related, they are distinct concepts. Assay interference refers to a compound generating a signal artifact by interacting with the assay components or technology itself (e.g., autofluorescence, luciferase inhibition). The compound doesn't interact with the biological target in a meaningful way.[12][21] An off-target effect occurs when the compound binds to and modulates a biological molecule other than the intended target, leading to an unintended physiological response. For example, a compound designed to inhibit Kinase A might also inhibit Kinase B. While both can produce misleading data, assay interference is a more direct source of false positives in initial screening.

Q4: Can computational tools predict if my benzoxazinone derivative is likely to be a PAIN?

A4: Yes, several computational tools and substructure filters have been developed to flag potential PAINS.[8][12] These filters recognize specific chemical motifs that are frequently associated with assay interference. While useful for initial triage, these filters are not definitive.[8] A compound containing a PAINS substructure is not guaranteed to be an artifact, and some true hits may be flagged. Experimental validation is always necessary.

Section 2: Deep Dive: Troubleshooting & Validation Workflows

This section provides detailed troubleshooting guides for the most common sources of interference. Each guide explains the mechanism, provides a step-by-step protocol for a validation assay, and helps you interpret the results.

Workflow for Initial Hit Triage
graph HitTriageWorkflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

// Nodes Start [label="Primary Screen Hit", fillcolor="#FBBC05"]; CheckPurity [label="Confirm Purity & Identity\n(LC-MS, NMR)", fillcolor="#F1F3F4"]; InterferenceCheck [label="Assay Technology\nInterference Check?", fillcolor="#EA4335"]; AggregationCheck [label="Physicochemical\nInterference Check?", fillcolor="#EA4335"]; ReactivityCheck [label="Non-Specific Reactivity\nCheck?", fillcolor="#EA4335"]; OrthogonalAssay [label="Confirm in Orthogonal\n(Label-Free) Assay", fillcolor="#34A853"]; SAR [label="Generate SAR", fillcolor="#4285F4"]; ValidatedHit [label="Validated Hit Series", shape=ellipse, style=filled, fillcolor="#34A853"]; Discard1 [label="Discard/\nDeprioritize", shape=ellipse, style=filled, fillcolor="#5F6368"]; Discard2 [label="Discard/\nDeprioritize", shape=ellipse, style=filled, fillcolor="#5F6368"]; Discard3 [label="Discard/\nDeprioritize", shape=ellipse, style=filled, fillcolor="#5F6368"]; Discard4 [label="Discard/\nDeprioritize", shape=ellipse, style=filled, fillcolor="#5F6368"];

// Edges Start -> CheckPurity; CheckPurity -> InterferenceCheck; InterferenceCheck -> AggregationCheck [label=" No Interference"]; InterferenceCheck -> Discard1 [label=" Interference\n Confirmed", color="#EA4335"]; AggregationCheck -> ReactivityCheck [label=" No Aggregation"]; AggregationCheck -> Discard2 [label=" Aggregation\n Confirmed", color="#EA4335"]; ReactivityCheck -> OrthogonalAssay [label=" No Reactivity"]; ReactivityCheck -> Discard3 [label=" Reactivity\n Confirmed", color="#EA4335"]; OrthogonalAssay -> SAR [label=" Activity Confirmed"]; OrthogonalAssay -> Discard4 [label=" Activity NOT\n Confirmed", color="#EA4335"]; SAR -> ValidatedHit; }

Caption: Decision tree for hit validation.
Guide: Identifying Compound-Driven Physicochemical Interference

Problem: The compound appears to inhibit multiple, unrelated enzymes or protein-protein interactions, often with steep dose-response curves.

Probable Cause: Compound Aggregation. At concentrations common in HTS (10-100 µM), poorly soluble compounds can form colloidal aggregates.[16][22] These particles non-specifically adsorb proteins, leading to denaturation and apparent inhibition.[23] This is a primary mechanism for "promiscuous inhibitors."[15]

Validation Protocol: Detergent-Based Counter-Screen

This assay determines if the observed inhibition is reversed by a non-ionic detergent, which disrupts colloidal aggregates.[24]

Materials:

  • Primary assay buffer

  • Your benzoxazinone "hit" compound

  • Target enzyme/protein from your primary assay

  • Triton X-100 (or other non-ionic detergent like Tween-80) stock solution (e.g., 10% w/v)

  • Appropriate plate reader

Procedure:

  • Prepare Compound Dilutions: Prepare a dose-response curve of your compound in the primary assay buffer.

  • Set Up Assay Plates: In a microplate, set up two sets of reactions in parallel:

    • Set A (No Detergent): Run your standard primary assay with the compound dose-response curve.

    • Set B (With Detergent): Run the identical assay, but to the assay buffer, add Triton X-100 to a final concentration of 0.01% - 0.1% (w/v).

  • Incubation & Reading: Incubate both sets of plates according to your primary assay protocol and measure the signal.

  • Data Analysis: Plot the dose-response curves for both conditions (with and without detergent). Calculate the IC50 value for each.

Interpretation of Results:

ObservationInterpretationNext Step
Right-shift in IC50 >10-fold with detergent.Strong evidence of aggregation. The detergent solubilized the aggregates, abolishing the non-specific inhibition.Deprioritize/Discard. This compound is likely a promiscuous aggregator.
No significant change in IC50 with detergent.Aggregation is unlikely to be the primary mechanism of action.Proceed to other validation assays (e.g., reactivity checks).
Guide: Identifying Non-Specific Protein Reactivity

Benzoxazinone scaffolds can contain electrophilic sites, making them susceptible to reacting non-specifically with biological nucleophiles or participating in redox reactions.

Problem: The compound shows time-dependent inhibition, and its effect is not easily reversed by washing or dilution.

Probable Cause: Covalent Modification. The compound may contain a reactive "warhead" that forms a covalent bond with nucleophilic amino acid residues (e.g., Cysteine, Lysine) on the protein surface.[9][11] This leads to irreversible inhibition and can affect many proteins non-specifically.[25]

Validation Protocol: Thiol Reactivity Assay with Mass Spectrometry

This experiment directly tests if the compound reacts with a model thiol, glutathione (GSH), and confirms adduct formation using mass spectrometry (MS).[9][11]

Materials:

  • Your benzoxazinone "hit" compound

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • LC-MS system

Procedure:

  • Reaction Setup: Incubate your compound (e.g., 10 µM) with an equimolar concentration of GSH in phosphate buffer at room temperature.

  • Time Points: Take aliquots from the reaction mixture at several time points (e.g., 0, 1, 4, 24 hours).

  • LC-MS Analysis: Analyze the aliquots by LC-MS. Look for the disappearance of the parent compound mass and the appearance of a new mass corresponding to [M+GSH], where M is the mass of your compound.

  • Confirmation: High-resolution mass spectrometry (HRMS) can be used for precise mass measurement of the adduct.[26] Further analysis using tandem MS (MS/MS) can help characterize the adduct.[27][28]

Interpretation of Results:

ObservationInterpretationNext Step
Clear detection of [M+GSH] adduct. Compound is thiol-reactive. High likelihood of being a non-specific covalent modifier.Deprioritize/Discard. Unless you are specifically designing a covalent inhibitor, this is a major liability.
No adduct detected over 24 hours.Compound is likely not a general thiol-reactive electrophile. Proceed to other validation assays. Covalent modification is less likely but cannot be completely ruled out without testing against the protein target directly.

Problem: Assay results are inconsistent, or the compound is active in assays sensitive to oxidative stress (e.g., those using redox-sensitive enzymes or reporters).

Probable Cause: Redox Cycling. Some chemical structures, particularly those with quinone-like motifs, can be reduced by cellular flavoenzymes and then re-oxidized by molecular oxygen.[29] This "futile" cycle generates reactive oxygen species (ROS) like superoxide and hydrogen peroxide (H₂O₂), which can damage proteins and interfere with assay readouts.[17][18][30]

graph RedoxCycling { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

// Nodes Compound [label="Compound (C)", fillcolor="#FBBC05"]; ReducedCompound [label="Reduced\nCompound (C•-)", fillcolor="#F1F3F4"]; Enzyme [label="Flavoenzyme\n(e.g., NADPH-P450 Reductase)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxygen [label="O₂", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Superoxide [label="O₂•-", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O2 [label="H₂O₂", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Damage [label="Oxidative Damage\n(Assay Interference)", shape=note, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Enzyme -> Compound [label=" e⁻"]; Compound -> ReducedCompound; ReducedCompound -> Oxygen [label=" e⁻"]; Oxygen -> Superoxide; Superoxide -> H2O2 [label="SOD"]; H2O2 -> Damage; ReducedCompound -> Compound [style=dashed]; }

Caption: Mechanism of redox cycling interference.

Validation Protocol: Hydrogen Peroxide (H₂O₂) Production Assay

This assay directly measures the production of H₂O₂, a key product of redox cycling.

Materials:

  • Your benzoxazinone "hit" compound

  • NADPH

  • A source of flavoenzymes (e.g., rat liver microsomes or purified cytochrome P450 reductase)

  • Amplex™ Red reagent and Horseradish Peroxidase (HRP)

  • Phosphate buffer (pH 7.4)

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare a reaction mixture containing buffer, Amplex Red, and HRP.

  • Set Up Assay: In a microplate, add the reaction mixture, the enzyme source, and your compound across a range of concentrations.

  • Initiate Reaction: Start the reaction by adding NADPH.

  • Measure Fluorescence: Immediately begin measuring the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) in a kinetic mode for 30-60 minutes.

  • Controls: Include a "no compound" control (background) and a "no enzyme" control. A known redox cycler like menadione can be used as a positive control.

Interpretation of Results:

ObservationInterpretationNext Step
Dose-dependent increase in fluorescence over time.Compound is a redox cycler. It is generating H₂O₂.Deprioritize/Discard. Redox activity is a major liability and a common source of false positives.
No significant increase in fluorescence compared to controls.Redox cycling is unlikely. The compound is likely not a redox cycler under these conditions.

Section 3: Designing a Robust Screening Cascade

Proactively identifying problematic compounds is more efficient than retrospectively troubleshooting them.[19] A well-designed screening cascade should be implemented from the start.[10][20]

  • Primary Screen: High-throughput screen (HTS) to identify initial "actives."

  • Hit Confirmation: Re-test primary hits in the same assay to confirm activity and generate dose-response curves.

  • Triage & Counter-Screening (as described in Section 2):

    • Run computational PAINS filters.

    • Perform aggregation assays (detergent test).

    • Conduct technology-specific interference assays (e.g., test for autofluorescence if using a fluorescence-based primary screen).[13]

    • Assess for reactivity (thiol reactivity, redox cycling).

  • Orthogonal Assay Confirmation: Validate the remaining, "clean" hits in a secondary assay that uses a different detection technology.[20] For example, if the primary assay was fluorescence-based, use a label-free method like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to confirm direct target binding.[10][15]

  • Structure-Activity Relationship (SAR): Begin synthesizing and testing close analogs of the validated hits to confirm that the observed activity is tied to the chemical structure, a hallmark of a specific interaction.[31]

By systematically applying these validation steps, researchers can confidently distinguish true, optimizable hits from misleading assay artifacts, ultimately improving the efficiency and success rate of the drug discovery process.

References

  • BIT 479/579 High-throughput Discovery. (n.d.). What are PAINS?
  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. Available from: [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available from: [Link]

  • Baell, J. B., & Walters, M. A. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available from: [Link]

  • OpenOChem Learn. (n.d.). Privileged Structures.
  • Aherne, W., & Collins, I. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. European Pharmaceutical Review. Available from: [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(12), 2982-2992. Available from: [Link]

  • Cunningham, B. T., & Laing, L. G. (2011). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening, 16(4), 431-439. Available from: [Link]

  • Seidler, J., McGovern, S. L., & Shoichet, B. K. (2003). Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs. Journal of Medicinal Chemistry, 46(21), 4477–4486. Available from: [Link]

  • EFMC Best Practices in Medicinal Chemistry Working Group. (2021). Webinar (Part Seven: Integrated Hit Generation Strategies). YouTube. Available from: [Link]

  • ResearchGate. (n.d.). Use of covalent binding small molecules to identify novel chemical probes.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Current Chemical Genomics, 4, 14-25. Available from: [Link]

  • van der Wouden, P. E., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(11), 3196. Available from: [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Available from: [Link]

  • Kalyanaraman, B., & Sohnle, P. G. (1985). Biochemical mechanism of oxidative damage by redox-cycling drugs. PubMed. Available from: [Link]

  • Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification. Available from: [Link]

  • Espace INRS. (n.d.). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery.
  • Seidler, J., McGovern, S., & Shoichet, B. (2003). Identification and prediction of promiscuous aggregating inhibitors among known drugs. Journal of Medicinal Chemistry.
  • Mason, R. P., & Chignell, C. F. (1982). Redox cycling of radical anion metabolites of toxic chemicals and drugs and the Marcus theory of electron transfer. Environmental Health Perspectives, 44, 111-118. Available from: [Link]

  • Rotilio, G., Mavelli, I., Rossi, L., & Ciriolo, M. R. (1987). Biochemical mechanism of oxidative damage by redox-cycling drugs. Toxicol Ind Health, 3(3), 389-96. Available from: [Link]

  • Hann, M. M., & Oprea, T. I. (2003). Fluorescence readouts in HTS: No gain without pain? Drug Discovery Today, 8(22), 1035-43.
  • Gathungu, R. M., et al. (2018). Chemoproteomic methods for covalent drug discovery. Future Medicinal Chemistry, 10(11), 1377-1393. Available from: [Link]

  • Lanning, B. R., & Wolan, D. W. (2017). Reactive chemistry for covalent probe and therapeutic development. Journal of the American Chemical Society, 139(44), 15588-15598. Available from: [Link]

  • Buchser, W., et al. (2012). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Available from: [Link]

  • van der Veen, J. W., & van der Marel, G. A. (2022). Masking and targeted release of redox-cycling ortho-quinones via a C–C bond-cleaving 1,6-elimination. Chemical Science, 13(26), 7724-7730. Available from: [Link]

  • Wang, L., Ji, B., Zhai, J., & Wang, J. (2025). Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification. Briefings in Bioinformatics, 26(3). Available from: [Link]

  • Emery Pharma. (n.d.). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Privileged scaffolds in lead generation.
  • Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. Available from: [Link]

  • Al-Ostath, A. I., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 26(11), 3196. Available from: [Link]

  • Wnorowski, A., & Zielenkiewicz, W. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Molecules, 26(22), 6969. Available from: [Link]

  • EurekAlert!. (2024). A strategic vision for the future of Redox Medicine. Available from: [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. Available from: [Link]

  • ResearchGate. (n.d.). Some of biologically active 1,4-benzoxazine derivatives.
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 1-5. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 111, 117849. Available from: [Link]

  • Borges, F., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(11), 3196. Available from: [Link]

  • ResearchGate. (n.d.). Privileged Structures and Motifs (Synthetic and Natural Scaffolds).

Sources

Benzoxazinone Ring Stability: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the stability of the benzoxazinone ring structure. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying principles governing the stability of benzoxazinones, offering actionable insights and troubleshooting strategies to overcome common experimental hurdles. Our goal is to empower you with the knowledge to rationally design and synthesize more robust and effective benzoxazinone-based compounds.

Troubleshooting Guide: Addressing Common Stability Challenges

This section is formatted as a series of common problems encountered during the handling and testing of benzoxazinone derivatives, followed by detailed explanations and step-by-step guidance.

Issue 1: Rapid Degradation of My Benzoxazinone Compound in Aqueous Media.

Symptoms:

  • Disappearance of the parent compound peak in HPLC analysis over a short period.

  • Emergence of new, unidentified peaks in the chromatogram.

  • Inconsistent results in biological assays.

Root Cause Analysis:

The benzoxazinone ring, particularly the 1,3-benzoxazine derivatives, is susceptible to hydrolysis, which involves the opening of the oxazine ring.[1][2][3] This process is often catalyzed by acidic or basic conditions. The general mechanism involves the protonation of the ring oxygen or nitrogen, followed by nucleophilic attack by water. The stability is significantly influenced by the electronic effects of substituents on the molecule.[4]

Troubleshooting Protocol:

  • pH Control and Monitoring:

    • Step 1: Determine the pH of your aqueous solution. Unbuffered solutions can have a pH that drifts, accelerating degradation.

    • Step 2: Prepare your solutions in a buffered system. For initial screening, test your compound's stability in a range of buffers (e.g., pH 5.0, 7.4, and 9.0).

    • Step 3: Use a reliable HPLC or LC-MS method to quantify the parent compound at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[5][6][7]

  • Forced Degradation Study:

    • Purpose: To rapidly identify the key degradation pathways and the conditions that trigger them.[8]

    • Protocol:

      • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl.

      • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH.

      • Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide.

      • Thermal Stress: Expose a solid sample of the compound to elevated temperatures (e.g., 60°C).[8]

      • Photostability: Expose a solution of the compound to UV light.

    • Analysis: Monitor the degradation at set time points using an appropriate analytical method like HPLC-UV or LC-MS to identify and quantify the degradants.[7][9]

  • Structural Modification Strategies:

    • Introduce Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) on the aromatic ring can deactivate it towards oxidation and may influence the electronic distribution within the heterocyclic ring, potentially enhancing stability.[10]

    • Steric Hindrance: Introducing bulky groups near the labile sites of the benzoxazinone ring can sterically hinder the approach of nucleophiles like water, thereby slowing down hydrolysis.

    • Bioisosteric Replacement: Consider replacing the ester linkage with a more stable amide group if the core structure allows.[10] The replacement of the ring oxygen with sulfur to form a 1,4-benzothiazinone has been shown to increase stability and biological activity in some cases.[11]

Issue 2: My Benzoxazinone Compound Shows Poor Metabolic Stability in Liver Microsome Assays.

Symptoms:

  • Rapid clearance of the parent compound in in vitro metabolic assays (e.g., liver microsomes, S9 fractions).

  • Low oral bioavailability in preclinical animal models.

Root Cause Analysis:

Benzoxazinones can be susceptible to metabolic transformations by cytochrome P450 enzymes.[12] Common metabolic pathways include hydroxylation of the aromatic ring, N-dealkylation, and O-dealkylation. The specific sites of metabolism are often dictated by the overall lipophilicity and the presence of metabolically labile functional groups.[13]

Troubleshooting Protocol:

  • Metabolite Identification:

    • Step 1: Perform an in vitro metabolism study using human and/or animal liver microsomes.

    • Step 2: Analyze the incubation mixture using high-resolution LC-MS/MS to identify the major metabolites.

    • Step 3: Determine the exact site of metabolic modification on the benzoxazinone scaffold.

  • Strategies to Block Metabolism:

    • Deuterium Incorporation: Replacing a hydrogen atom at a site of metabolism with a deuterium atom can slow down the rate of metabolic cleavage due to the kinetic isotope effect.[13]

    • Introduction of Blocking Groups: Introducing a stable group, such as a fluorine atom or a methyl group, at a metabolically active site can prevent enzymatic modification.

    • Reduce Lipophilicity: High lipophilicity often correlates with increased metabolic degradation. Introducing polar functional groups can reduce lipophilicity and improve metabolic stability.[10][14]

    • Conformational Constraint: Modifying the molecule to restrict its conformation can sometimes prevent it from fitting into the active site of metabolic enzymes.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for benzoxazinones?

A1: The most common degradation pathway is the hydrolytic opening of the oxazine ring.[1][2][3] This can be initiated by either acidic or basic conditions. In biological systems, microbial degradation can also occur, leading to various transformation products.[15][16] For instance, 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) is known to degrade to 2-benzoxazolinone (BOA), which can be further transformed into 2-aminophenoxazin-3-one (APO).[17]

Q2: How do substituents on the aromatic ring affect the stability of the benzoxazinone core?

A2: Substituents have a significant impact on the electronic properties and, consequently, the stability of the benzoxazinone ring. Electron-donating groups can increase the electron density in the ring system, potentially making it more susceptible to oxidative degradation. Conversely, electron-withdrawing groups can increase stability by deactivating the aromatic ring towards oxidation.[10] The position of the substituent also matters; for example, substituents in the meta position of the phenolic ring in some polybenzoxazines have been shown to lead to highly crosslinked and thermally stable materials.[18]

Q3: What analytical techniques are best suited for studying benzoxazinone stability?

A3: A combination of chromatographic and spectroscopic techniques is ideal. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for quantifying the parent compound and its degradants.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of unknown degradation products and metabolites.[5][6][9] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on isolated degradants.[4][7]

Q4: Can I improve the stability of my benzoxazinone compound without significantly altering its biological activity?

A4: Yes, this is a key aspect of medicinal chemistry and drug development. The strategy is to make "soft" modifications that enhance stability without disrupting the key pharmacophoric interactions. Techniques like deuterium substitution at metabolic hot spots or the introduction of small, stability-enhancing groups like fluorine are common approaches. It is crucial to perform structure-activity relationship (SAR) and structure-stability relationship (SSR) studies in parallel to find the optimal balance.

Q5: My benzoxazinone is a glucoside. How does this affect its stability?

A5: Glucosylation generally increases the stability and water solubility of benzoxazinoids.[19] The glucosylated forms are often the storage forms in plants.[20] However, upon enzymatic hydrolysis by β-glucosidases, the reactive aglycone is released, which can then undergo degradation.[16][19] Therefore, the stability of a benzoxazinone glucoside is highly dependent on the presence of glucosidases in the experimental system.

Visualizing Degradation and Experimental Workflows

Benzoxazinone Hydrolytic Ring Opening

G cluster_conditions Initiating Conditions Acidic (H+) Acidic (H+) Protonated_Intermediate Protonated Ring Intermediate Acidic (H+)->Protonated_Intermediate Basic (OH-) Basic (OH-) Benzoxazinone Stable Benzoxazinone Ring Basic (OH-)->Benzoxazinone Nucleophilic Attack Benzoxazinone->Protonated_Intermediate Protonation Ring_Opened_Product Ring-Opened Product (Degradation) Benzoxazinone->Ring_Opened_Product Direct Nucleophilic Attack (Basic Cond.) Protonated_Intermediate->Ring_Opened_Product Nucleophilic Attack by H2O G start Benzoxazinone Compound stress stress start->stress analysis Time-Point Sampling (e.g., 0, 1, 4, 24h) stress->analysis hplc HPLC-UV Analysis (Quantification of Parent) analysis->hplc lcms LC-MS/MS Analysis (Identification of Degradants) analysis->lcms end Stability Profile & Degradation Pathway hplc->end lcms->end

Caption: A systematic workflow for conducting forced degradation studies on benzoxazinone derivatives.

Quantitative Data Summary

Parameter Condition Typical Observation Potential Strategy for Improvement
Chemical Stability Aqueous solution (pH < 6 or > 8)Half-life < 24 hoursFormulation in a pH 7.4 buffer; structural modification (EWGs, steric hindrance)
Metabolic Stability Human Liver MicrosomesHalf-life < 30 minutesDeuteration; blocking metabolic hot spots; reducing lipophilicity
Photostability Exposure to UV light>20% degradation in 24 hoursFormulation with UV-protective excipients; introduction of UV-absorbing chromophores

References

  • Macías, F. A., Castellano, D., Oliveros-Bastidas, A., Marın, D., Simonet, A. M., Molinillo, J. M. G., Chinchilla, D., Kudsk, P., Mathiassen, S., & Taberner, A. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H) - UCA. Journal of Agricultural and Food Chemistry.
  • Lin, C. H., et al. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry.
  • Schandry, N., et al. (2019). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Plant Science.
  • ResearchGate. (n.d.). Benzoxazinone degradation products discussed in this study.
  • ResearchGate. (n.d.). Proposed mechanism for the reversible ring-opening of 1,3-benzoxazines with thiols.
  • PubMed. (n.d.). A preliminary study of the metabolic stability of a series of benzoxazinone derivatives as potent neuropeptide Y5 antagonists. PubMed.
  • Bigler, L. (2016). The Chemical Ecology of Benzoxazinoids. CHIMIA.
  • Macías, F. A., et al. (2022). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.
  • Macías, F. A., et al. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed.
  • ResearchGate. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
  • Wang, Y., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers (Basel).
  • Orozco, F., et al. (2019). Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. MDPI.
  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
  • Wang, Y., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
  • ResearchGate. (2016). (PDF) Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS.
  • Kumar, A., et al. (2022).
  • Liu, J., et al. (1993). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. PubMed.
  • ResearchGate. (n.d.). Studies on the ring-opening polymerization of benzoxazines: Understanding the effect of the substituents.
  • Macías, F. A., et al. (2005). Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc)
  • Macías, F. A., et al. (2009). Optimization of benzoxazinones as natural herbicide models by lipophilicity enhancement. PubMed.
  • Kemen, A., et al. (2023). Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants. PNAS.
  • Kumar, S., & S, K. (2022). Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed.
  • Scube. (n.d.).
  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). | 80954. International Journal of Chemical and Pharmaceutical Analysis.
  • Cornish, L. (2025). Analytical Techniques In Stability Testing.
  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.

Sources

Technical Support Center: A Troubleshooting Guide to Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively working with these versatile heterocyclic compounds. Benzoxazinones are crucial synthons in medicinal chemistry, valued for their broad range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2] However, their synthesis is not without challenges.

This document provides in-depth, field-tested insights into common side reactions and experimental pitfalls. Moving beyond simple protocols, we will explore the causality behind these issues and offer robust, validated solutions to streamline your workflow and enhance your success rate.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequently encountered issues during the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones, particularly from anthranilic acid precursors.

Issue 1: Low or No Yield of the Desired Benzoxazinone

Question: I've followed the standard procedure of reacting anthranilic acid with an acid chloride/anhydride, but my yield is disappointingly low. What is the primary cause, and how can I fix it?

Answer: A low yield is often traced back to one of two primary issues: incomplete cyclization leading to the formation of an N-acylanthranilic acid intermediate, or suboptimal reaction conditions.

  • Causality - The Competing Reaction: The synthesis of a benzoxazinone from anthranilic acid and an acylating agent (like an acid chloride) is a two-step process: (1) N-acylation of the amino group, and (2) intramolecular cyclodehydration to form the oxazinone ring. The N-acylated intermediate (N-acylanthranilic acid) is a common and often stable byproduct.[3] The cyclization step requires activation of the carboxylic acid, which can be the rate-limiting step. If conditions are not optimized to favor cyclization, the reaction stalls at the intermediate stage.[4]

  • Troubleshooting & Validation:

    • Stoichiometry of the Acylating Agent: When using acid chlorides, ensure at least two equivalents are used. The first equivalent acylates the amino group, while the second reacts with the carboxylic acid to form a mixed anhydride. This mixed anhydride is a much more reactive intermediate that readily undergoes cyclization.[1][3] Using only one equivalent often leads to a mixture of the desired product and the N-acyl intermediate.[5]

      • Validation: Monitor the reaction by Thin Layer Chromatography (TLC). The N-acylanthranilic acid intermediate is more polar and will have a lower Rf value than the final benzoxazinone product. If you see a persistent spot corresponding to the intermediate, insufficient activation is likely the cause.

    • Choice of Cyclizing Agent: If the N-acylanthranilic acid has been isolated, it can be cyclized in a separate step. Refluxing the intermediate in acetic anhydride is a highly effective method for driving the cyclodehydration to completion.[3][6] Other cyclizing agents like cyanuric chloride can also be employed under mild conditions.[4][7][8][9]

      • Validation: The disappearance of the starting intermediate and the appearance of the product spot on TLC will confirm reaction completion. Final product identity should be confirmed by NMR and/or mass spectrometry.

    • Anhydrous Conditions: Water can hydrolyze the acylating agent and the reactive mixed anhydride intermediate, preventing cyclization. Ensure all glassware is oven-dried, and use anhydrous solvents (e.g., dry pyridine, toluene, or chloroform).[3]

      • Validation: The presence of a significant amount of unreacted anthranilic acid at the end of the reaction can indicate hydrolysis of the acylating agent.

Below is a workflow diagram to guide your troubleshooting process for low yield.

LowYieldTroubleshooting start Low Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc is_intermediate Is N-acylanthranilic acid intermediate present? check_tlc->is_intermediate is_sm Is starting anthranilic acid present? is_intermediate->is_sm No increase_equivalents Solution: Increase acid chloride to >2 equiv. OR Add a dehydrating agent (e.g., Ac₂O). is_intermediate->increase_equivalents Yes check_conditions Solution: Ensure anhydrous conditions. Check solvent/reagent purity. is_sm->check_conditions Yes unknown_byproduct Characterize byproduct(s) (e.g., via NMR, MS). Consider side reactions like dimerization. is_sm->unknown_byproduct No end_success Yield Improved increase_equivalents->end_success check_conditions->end_success

Caption: Troubleshooting workflow for low benzoxazinone yield.

Issue 2: My Benzoxazinone Product is Unstable and Decomposes During Workup or Storage

Question: I successfully synthesized my benzoxazinone, but it seems to be hydrolyzing or decomposing upon purification or standing. Why is this happening?

Answer: The stability of the 4H-3,1-benzoxazin-4-one ring is highly dependent on the nature of the substituent at the 2-position and the pH of the environment. The ring is an activated ester and is susceptible to nucleophilic attack.

  • Causality - Ring Strain and Electrophilicity: The oxazinone ring is susceptible to ring-opening via hydrolysis, especially under basic or strongly acidic conditions. Water, alcohols, or amines can act as nucleophiles, attacking the carbonyl carbon and leading to the formation of the corresponding N-acylanthranilic acid or its ester/amide derivatives.[6] Substituents at the 2-position that are small (e.g., -H, -CH3) can make the ring more susceptible to opening compared to bulkier groups.

  • Troubleshooting & Validation:

    • Neutral Workup: During the workup phase, avoid strong aqueous bases (like NaOH or K₂CO₃ washes) if your product shows instability. Use milder options like a saturated sodium bicarbonate (NaHCO₃) solution for washing, followed by a water wash, and finally a brine wash to aid in drying.[7]

      • Validation: Compare the purity of a sample worked up with NaHCO₃ versus one worked up with NaOH using TLC or LC-MS. The sample washed with strong base may show a new, more polar spot corresponding to the ring-opened product.

    • Purification Method: Recrystallization is often a milder purification method than silica gel chromatography for sensitive benzoxazinones. If chromatography is necessary, consider deactivating the silica gel with a small percentage of triethylamine in the eluent (e.g., 0.1-1%) to prevent acid-catalyzed ring opening on the column. Alternatively, use a neutral stationary phase like alumina.

      • Validation: Purity can be assessed post-purification using NMR. The characteristic signals for the benzoxazinone ring should be sharp and clean.[10] The appearance of broad signals or new peaks could indicate decomposition.

    • Storage: Store the purified benzoxazinone in a desiccator under an inert atmosphere (nitrogen or argon) to protect it from atmospheric moisture. Storing it in a freezer can also prolong its shelf life.

The following diagram illustrates the competitive pathways of cyclization versus the formation of the N-acyl byproduct.

ReactionMechanism cluster_path1 Pathway 1: Incomplete Reaction cluster_path2 Pathway 2: Desired Reaction AnthranilicAcid Anthranilic Acid NAcyl N-Acylanthranilic Acid (Side Product) AnthranilicAcid->NAcyl + R-COCl (1 eq.) AcidChloride R-COCl (1 eq.) AcidChloride2 R-COCl (2nd eq.) MixedAnhydride Mixed Anhydride Intermediate NAcyl->MixedAnhydride + R-COCl (2nd eq.) Benzoxazinone 2-R-Benzoxazin-4-one (Desired Product) MixedAnhydride->Benzoxazinone - R-COOH (Intramolecular Cyclization)

Caption: Competing pathways in benzoxazinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine in reactions using acid chlorides? A1: Pyridine serves two main functions. First, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated during the N-acylation step.[3] This is crucial because the buildup of acid can protonate the starting amine, rendering it non-nucleophilic. Second, pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium salt with the acid chloride, which then readily acylates the anthranilic acid.

Q2: Can I use a dehydrating agent other than acetic anhydride for the cyclization of N-acylanthranilic acids? A2: Yes, several other reagents can be effective. Trifluoroacetic anhydride (TFAA) is more reactive and can effect cyclization at lower temperatures. Dicyclohexylcarbodiimide (DCC) or other carbodiimides are also used. More recently, reagents like cyanuric chloride in the presence of DMF have been reported as mild and highly efficient cyclizing agents.[4] The choice depends on the substrate's sensitivity and the desired reaction conditions.

Q3: How can I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material (anthranilic acid), the N-acyl intermediate, and the final benzoxazinone product (e.g., 30-50% ethyl acetate in hexanes). The product is typically the least polar spot with the highest Rf. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Data Summary: Reagent Selection

Cyclizing AgentTypical ConditionsAdvantagesDisadvantages
Acetic Anhydride Reflux, neat or in a high-boiling solventInexpensive, readily available, effectiveHigh temperatures required, can lead to side products
Trifluoroacetic Anhydride Room temp or 0 °C, in CH₂Cl₂Highly reactive, low temperaturesExpensive, moisture-sensitive
Cyanuric Chloride/DMF Room temperatureMild conditions, high yields[4]Reagent can be cumbersome to handle
Acid Chloride (>2 eq.) Pyridine, 0 °C to RTOne-pot procedure from anthranilic acid[1]Requires excess acylating agent, pyridine odor

Key Experimental Protocols

Protocol 1: General Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

This protocol is based on the well-established method using two equivalents of an acid chloride.[5]

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve anthranilic acid (1.37 g, 10 mmol) in anhydrous pyridine (25 mL).

  • Addition: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (2.4 mL, 21 mmol, 2.1 equivalents) dropwise over 15 minutes. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (30% EtOAc/Hexanes) until the anthranilic acid spot has disappeared.

  • Workup: Pour the reaction mixture into a beaker containing ice-water (150 mL). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove residual pyridine.

  • Purification: Dry the crude solid in a vacuum oven. The product can be further purified by recrystallization from ethanol to yield white crystals.

Protocol 2: Cyclization of N-Benzoylanthranilic Acid

This protocol is for cyclizing the isolated intermediate.[3]

  • Setup: Place N-benzoylanthranilic acid (2.41 g, 10 mmol) in a 50 mL round-bottom flask.

  • Reaction: Add acetic anhydride (15 mL) and heat the mixture to reflux (approx. 140 °C) for 1 hour.

  • Isolation: Allow the solution to cool to room temperature, then place it in an ice bath for 30 minutes to crystallize the product.

  • Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

References

  • Benchchem. (n.d.). Technical Support Center: Benzoxazinone Synthesis.
  • Hassan, M. A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9, 705-712.
  • Liu, X., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Molecules, 25(6), 1391.
  • Sonigara, B. S., et al. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 834-838.
  • CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
  • Wang, Y., et al. (2019). Mechanistic Studies on Ring-Opening Polymerization of Benzoxazines: A Mechanistically Based Catalyst Design. Macromolecules, 52(16), 6149-6159.
  • ChemistryViews. (2023). Benzoxazinones Prepared from Aniline Derivatives and CO.
  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis.
  • Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one.
  • Zentmyer, D. T., & Wagner, E. C. (1949). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 119-122.
  • Dadras, A., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 51.
  • Shariat, M., & Abdollahi, S. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace.
  • MDPI. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(5), 1057.
  • Zhang, K., et al. (2021). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. Polymers, 13(11), 1836.
  • Krishnan, S., et al. (2015). A simple method for isolation and purification of DIBOA-Glc from Tripsacum dactyloides.
  • Google Patents. (n.d.). US8288533B1 - Methods for preparing benzoxazines using aqueous solvent.
  • El-Hashash, M. A., et al. (2012). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Chemistry of Heterocyclic Compounds, 48(2), 295-303.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). US3989698A - Process for preparing benzoxazines.
  • ResearchGate. (n.d.).
  • Liu, X., et al. (2018). Structural evolution and reaction pathways in ring-opening polymerization for mono-benzoxazines based on phenol–aniline/cyclohexylamine. Polymer Chemistry, 9(33), 4381-4392.
  • Introduction. (n.d.). [PDF document].

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 6-Aminomethyl-4H-benzooxazin-3-one Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4H-benzo[d][1][2]oxazin-3-one scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The strategic modification of this privileged structure is a key focus in the quest for novel therapeutic agents with enhanced potency and selectivity. This guide delves into the critical aspect of drug design: the structure-activity relationship (SAR) of 6-substituted 4H-benzooxazin-3-one analogs. With a particular focus on the 6-aminomethyl moiety, we will explore how structural variations on this core influence biological outcomes. Drawing upon insights from a range of 6-substituted analogs, this guide aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

Synthetic Strategies for 6-Substituted 4H-Benzooxazin-3-one Analogs

The synthesis of the 4H-benzooxazin-3-one core typically commences from substituted anthranilic acids.[4] The introduction of a 6-aminomethyl group necessitates a multi-step approach, often involving the protection and subsequent deprotection of functional groups, or the strategic functionalization of a pre-formed benzoxazinone ring.

Experimental Protocol: Synthesis of 6-(Substituted-aminomethyl)-4H-benzo[d][1][2]oxazin-3-one Analogs

This protocol outlines a plausible synthetic route, adapted from established methodologies for the synthesis of related compounds.

Step 1: Synthesis of 2-amino-5-(bromomethyl)benzoic acid

  • Starting Material: 2-amino-5-methylbenzoic acid.

  • Procedure: To a solution of 2-amino-5-methylbenzoic acid in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

  • Reflux the mixture under UV irradiation for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • The crude 2-amino-5-(bromomethyl)benzoic acid can be purified by recrystallization.

    • Causality: This radical bromination specifically targets the benzylic position, providing the key intermediate for subsequent nucleophilic substitution.

Step 2: Synthesis of 6-(Bromomethyl)-2H-benzo[d][1][2]oxazin-4(3H)-one

  • Starting Material: 2-amino-5-(bromomethyl)benzoic acid.

  • Procedure: Dissolve the product from Step 1 in an excess of a suitable cyclizing agent, such as acetic anhydride.

  • Heat the reaction mixture at reflux for 2-3 hours.

  • Cool the mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 6-(bromomethyl)-2H-benzo[d][1][2]oxazin-4(3H)-one.

    • Causality: Acetic anhydride serves as both a dehydrating agent and a source of the C2-methyl group in the benzoxazinone ring, facilitating the intramolecular cyclization.

Step 3: Synthesis of 6-((Substituted-amino)methyl)-2H-benzo[d][1][2]oxazin-4(3H)-one Analogs

  • Starting Material: 6-(bromomethyl)-2H-benzo[d][1][2]oxazin-4(3H)-one.

  • Procedure: To a solution of the bromomethyl derivative in a polar aprotic solvent like acetonitrile, add an excess of the desired primary or secondary amine.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure, and partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.

    • Causality: The highly reactive bromomethyl group readily undergoes nucleophilic substitution with a wide variety of amines, allowing for the introduction of diverse functionalities at the 6-aminomethyl position.

Comparative Biological Evaluation

The 6-substituted 4H-benzooxazin-3-one analogs have demonstrated promising activity in several therapeutic areas, most notably as anticancer and antibacterial agents.

Anticancer Activity

Several studies have highlighted the potential of 6-substituted benzoxazinones to inhibit cancer cell growth. For instance, 6-cinnamoyl-2H-benzo[b][1][5]oxazin-3(4H)-one derivatives have been shown to suppress the growth of A549 lung cancer cells.[6]

Antibacterial Activity

The benzoxazinone scaffold is also a component of potent antibacterial agents. Novel benzoxazinyl-oxazolidinones have exhibited excellent activity against linezolid-resistant bacterial strains.[1]

Experimental Protocol: MTT Assay for Anticancer Activity
  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer cells) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 6-aminomethyl-4H-benzooxazin-3-one analogs for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Structure-Activity Relationship (SAR) Analysis

While a dedicated SAR study on a complete series of 6-aminomethyl-4H-benzooxazin-3-one analogs is not extensively documented in a single source, we can infer key relationships from the available literature on 6-substituted analogs.

Compound ID6-SubstituentBiological ActivityTarget/Cell LineIC50/MICReference
1 6-ArylaminoProgesterone Receptor AntagonistT47D cells5.0 nM[7]
2 6-CinnamoylAnticancerA549 lung cellsEffective growth suppression[6]
3 6-Bromo-7-chloroK+ Channel OpenerRat aortaEC50 = 0.14 µM[8]
4 Benzoxazinyl-oxazolidinoneAntibacterialMRSA0.25-0.5 µg/mL[1]

Key SAR Insights:

  • Substitution at the 6-position is crucial for potent biological activity. The diverse activities observed with different 6-substituents highlight this position as a key handle for modulating the pharmacological profile of the benzoxazinone scaffold.

  • Aromatic and heteroaromatic substituents at the 6-position are well-tolerated and can lead to high potency. The low nanomolar activity of the 6-arylamino analog as a progesterone receptor antagonist underscores the importance of this feature.[7]

  • The nature of the linker at the 6-position influences activity. The aminomethyl linker serves as a versatile anchor for introducing various functionalities. The properties of the amine itself (e.g., basicity, steric bulk of substituents) are expected to significantly impact target binding and overall activity.

  • For antibacterial activity, the benzoxazinone can be part of a larger, more complex molecule. The potent activity of the benzoxazinyl-oxazolidinone hybrids suggests that the benzoxazinone core can serve as a crucial pharmacophore within a larger molecular framework.[1]

Caption: Key structural modifications on the 6-aminomethyl group and their predicted impact on biological activity.

Comparison with Alternative Scaffolds: The Case of EGFR Inhibitors

The quinazoline core is a well-established scaffold for epidermal growth factor receptor (EGFR) inhibitors, with several approved drugs like gefitinib and erlotinib.[9] Given that benzoxazinones can be considered bioisosteres of quinazolinones, a comparison is warranted.

  • Similarities: Both scaffolds possess a bicyclic aromatic system that can occupy the ATP-binding pocket of kinases. Substitutions on the benzene ring of both cores are critical for modulating potency and selectivity.

  • Differences: The replacement of the nitrogen at position 1 of the quinazoline with an oxygen in the benzoxazinone alters the electronics and hydrogen bonding capabilities of the core. This can lead to different binding modes and selectivity profiles against various kinases.

  • Supporting Evidence: While direct SAR comparisons of 6-aminomethyl substituted analogs are limited, studies on other substituted benzoxazinones and quinazolinones as kinase inhibitors suggest that both scaffolds are viable for developing potent inhibitors.[9][10]

Insights into the Mechanism of Action

For anticancer activity, a plausible mechanism for 6-substituted benzoxazinone analogs is the inhibition of protein kinases involved in cell proliferation and survival, such as EGFR.

Signaling_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Analog 6-Aminomethyl-4H-benzooxazin-3-one Analog Analog->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Proposed mechanism of action for anticancer 6-aminomethyl-4H-benzooxazin-3-one analogs via inhibition of the EGFR signaling pathway.

Conclusion and Future Perspectives

The 6-position of the 4H-benzooxazin-3-one scaffold is a critical site for structural modification to achieve potent and diverse biological activities. While direct and comprehensive SAR studies on 6-aminomethyl analogs are still emerging, the available data on related 6-substituted derivatives strongly suggest that this is a promising area for further investigation. The aminomethyl linker provides a flexible and versatile point for introducing a wide array of chemical functionalities, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of 6-aminomethyl-4H-benzooxazin-3-one analogs. Such studies, targeting specific enzymes or receptors, will be invaluable in elucidating a more detailed SAR and unlocking the full therapeutic potential of this promising class of compounds.

References

  • [Described procedures for the synthesis of 4H-benzo[d]-[1][2]oxazines and our developed protocol.]([Link])

  • [Synthesis and structure-activity relationship studies of novel[10][10][11] tricyclic oxazolidinone derivatives as potential antibacterial agents.]([Link])

  • [Synthesis and identification of benzo[d][1][2]oxazin-4-one derivatives and testing of antibacterial activity of some of them.]([Link])

  • [Synthesis of 6-cinnamoyl-2H-benzo[b][1][5]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth.]([Link])

  • [SAR studies of 6-(arylamino)-4,4-disubstituted-1-methyl-1,4-dihydro-benzo[d][1][2]oxazin-2-ones as progesterone receptor antagonists.]([Link])

  • [Recent Advances in the Synthesis of 4H-Benzo[d][1][2]oxathiin-4-ones and 4H-Benzo[d][1][2]dioxin-4-ones.]([Link])

  • [Synthesis and biological evaluation of 4H-benzo[e][1][2]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ.]([Link])

  • [Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][2]benzothiazole Derivatives via Microwave-Assisted Synthesis.]([Link])

Sources

comparing the efficacy of different isomers of aminomethyl-benzoxazinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Drug Efficacy

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have profound implications for its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, it is common for one isomer (the eutomer) to exhibit significantly greater desired pharmacological activity than the other (the distomer). The distomer may be less active, inactive, or in some cases, contribute to undesirable side effects. Therefore, the evaluation of individual isomers is a critical step in drug development. This guide provides a comparative analysis of the efficacy of different isomers of aminomethyl-benzoxazinones, a promising class of compounds with diverse therapeutic potential. By examining experimental data and outlining detailed protocols, we aim to provide a comprehensive resource for researchers in this field.

Case Study: Stereoselective Agonism of β2-Adrenoceptors

A compelling example of the differential efficacy of aminomethyl-benzoxazinone isomers is seen in their activity as β2-adrenoceptor agonists, which are crucial for the treatment of respiratory diseases like asthma and COPD. A study on 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives demonstrated that the (R)-enantiomer is a highly potent and selective β2-adrenoceptor agonist, while the (S)-enantiomer is significantly less active.

Comparative Efficacy of (R)- and (S)-Isomers

The following table summarizes the in vitro efficacy of the (R)- and (S)-isomers of a key aminomethyl-benzoxazinone derivative.

IsomerTargetAssayPotency (EC50)Efficacy (% of Isoprenaline)Reference
(R)-isomer Human β2-AdrenoceptorcAMP Accumulation24 pM Full Agonist[1]
(S)-isomer Human β2-AdrenoceptorcAMP Accumulation>10,000 pMPartial Agonist[1]

As the data clearly indicates, the (R)-isomer is orders of magnitude more potent than the (S)-isomer, highlighting the critical importance of stereochemistry in the design of effective β2-adrenoceptor agonists based on the aminomethyl-benzoxazinone scaffold.

Potential for Stereoselectivity at Other Targets

While the most definitive comparative data for aminomethyl-benzoxazinone isomers is currently in the context of β2-adrenoceptor agonism, the principle of stereoselectivity likely extends to their activity at other biological targets.

Bacterial Topoisomerase Inhibition

Certain benzoxazinone derivatives have been identified as novel bacterial topoisomerase inhibitors (NBTIs), targeting essential enzymes like DNA gyrase and topoisomerase IV.[2][3] Although direct comparative studies of aminomethyl-benzoxazinone enantiomers in this context are not yet widely published, the highly specific nature of the enzyme-inhibitor binding pocket suggests that stereochemistry would play a crucial role in determining inhibitory potency. It is plausible that one enantiomer will exhibit a more favorable binding orientation within the active site, leading to enhanced inhibition of bacterial replication.

PPARγ Agonism

Benzoxazinones have also been investigated as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a key target in the treatment of type 2 diabetes.[4] Synthetic approaches have been developed to produce chiral benzoxazinone compounds for this purpose. The ligand-binding domain of PPARγ is known to be stereoselective, and it is therefore highly probable that the (R)- and (S)-isomers of aminomethyl-benzoxazinone PPARγ agonists would display different binding affinities and transcriptional activation capabilities.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the efficacy of aminomethyl-benzoxazinone isomers.

Isolated Guinea Pig Trachea Relaxation Assay

This ex vivo assay is a classic method for assessing the bronchodilator activity of β2-adrenoceptor agonists.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a male Hartley guinea pig (300-400 g).

    • Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

    • Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.

  • Organ Bath Setup:

    • Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit buffer.

    • Maintain the buffer at 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration and Contraction:

    • Allow the tracheal rings to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with buffer changes every 15 minutes.

    • Induce a sustained contraction by adding a submaximal concentration of a contractile agent, such as carbachol (1 µM) or histamine (1 µM).

  • Cumulative Concentration-Response Curve:

    • Once the contraction has stabilized, add the test compounds (e.g., (R)- and (S)-isomers of the aminomethyl-benzoxazinone) in a cumulative manner, increasing the concentration stepwise.

    • Record the relaxation response at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.

    • Plot the percentage of relaxation against the logarithm of the agonist concentration to generate a concentration-response curve.

    • Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal relaxation) for each isomer.

cAMP Accumulation Assay in CHO Cells

This cell-based assay is a common method to quantify the activation of Gs-coupled receptors, such as the β2-adrenoceptor.

Methodology:

  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenoceptor in a suitable growth medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin, and streptomycin).

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Seed the cells into 96-well or 384-well white, opaque microplates at a density of 5,000-10,000 cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • On the day of the assay, aspirate the growth medium and replace it with a stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor).

    • Prepare serial dilutions of the test compounds (e.g., (R)- and (S)-isomers) in the stimulation buffer.

    • Add the diluted compounds to the respective wells and incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

    • Perform the cAMP detection assay following the kit's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in each well by interpolating from the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for each isomer.

β-Arrestin Recruitment Assay

This assay measures the interaction of β-arrestin with an activated G protein-coupled receptor (GPCR), providing insights into receptor desensitization and biased agonism.

Methodology:

  • Cell Line:

    • Use a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® β-arrestin cells from DiscoverX) that co-expresses the target GPCR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Cell Plating and Compound Addition:

    • Plate the cells in a 384-well white, solid-bottom microplate and incubate overnight.

    • Prepare serial dilutions of the test compounds and add them to the cells.

  • Incubation and Signal Detection:

    • Incubate the plate for 90 minutes at 37°C.

    • Add the detection reagent containing the substrate for the complemented enzyme (β-galactosidase).

    • Incubate for a further 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the chemiluminescent signal using a plate reader.

    • Plot the signal against the logarithm of the agonist concentration to generate a dose-response curve.

    • Calculate the EC50 and Emax for β-arrestin recruitment for each isomer.

Visualizing Mechanisms and Workflows

β2-Adrenoceptor Signaling Pathway

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist β2-AR β2-Adrenoceptor Agonist->β2-AR Binds to G_protein Gs Protein (αβγ) β2-AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2-Adrenoceptor signaling pathway.

General Experimental Workflow for Comparing Isomer Efficacy

experimental_workflow Start Start: Isomer Synthesis & Purification Assay_Selection Select Appropriate In Vitro/Ex Vivo Assays Start->Assay_Selection R_Isomer_Testing Test (R)-Isomer (Concentration-Response) Assay_Selection->R_Isomer_Testing S_Isomer_Testing Test (S)-Isomer (Concentration-Response) Assay_Selection->S_Isomer_Testing Data_Collection Collect and Quantify Biological Responses R_Isomer_Testing->Data_Collection S_Isomer_Testing->Data_Collection Data_Analysis Analyze Data: Calculate EC50, Emax, etc. Data_Collection->Data_Analysis Comparison Compare Efficacy of Isomers Data_Analysis->Comparison Conclusion Conclusion: Determine Eutomer Comparison->Conclusion

Caption: Experimental workflow for comparing isomer efficacy.

Conclusion

The evidence presented in this guide underscores the critical importance of evaluating the individual stereoisomers of aminomethyl-benzoxazinones. The case of β2-adrenoceptor agonists demonstrates that the biological activity can be highly dependent on the chiral configuration, with one enantiomer being significantly more potent than the other. While further research is needed to fully elucidate the stereoselective effects of these compounds on other targets such as bacterial topoisomerases and PPARγ, the fundamental principles of molecular recognition strongly suggest that such differences in efficacy will be a common feature. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct these crucial comparative studies, ultimately paving the way for the development of more potent and selective therapeutic agents.

References

  • Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 2020. [Link]

  • Exploring Left-Hand-Side substitutions in the benzoxazinone series of 4-amino-piperidine bacterial type IIa topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011. [Link]

  • Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs. ACS Infectious Diseases, 2021. [Link]

  • Benzoxazinones as PPARgamma agonists. 2. SAR of the amide substituent and in vivo results in a type 2 diabetes model. Journal of Medicinal Chemistry, 2004. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validating the Biological Activity of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the systematic evaluation and cross-validation of the biological activity of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride. As a member of the benzoxazinone class of heterocyclic compounds, this molecule holds potential for therapeutic applications, with related structures showing a wide range of effects including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[1][2][3][4] This document moves beyond a simple recitation of protocols, offering a strategic rationale for experimental design, ensuring that the data generated is robust, reproducible, and translatable.

The Imperative of Cross-Validation in Drug Discovery

A fundamental principle in preclinical drug development is that the biological effect of a compound is highly context-dependent. A promising result in a single cancer cell line is merely an observation, not a validated finding. Cross-validation across multiple, distinct cell lines is a critical step to mitigate the risk of misleading, cell line-specific artifacts.[5]

The scientific rationale for this approach is threefold:

  • Genetic & Phenotypic Diversity: Cell lines, even from the same tissue of origin, possess unique genetic mutations, expression profiles, and signaling pathway dependencies. Testing a compound across a diverse panel helps to identify robust activities that are not contingent on a specific, and perhaps rare, cellular background.[5][6]

  • Identifying On-Target vs. Off-Target Effects: If a compound is designed to inhibit a specific pathway, its activity should correlate with the status of that pathway across different cell lines. A lack of correlation may suggest off-target effects or an incorrect mechanistic hypothesis.

  • Early Indication of Therapeutic Window: By including a non-malignant cell line in the screening panel, an early assessment of selectivity and potential toxicity can be made. A compound that is equally potent against cancerous and healthy cells has a low therapeutic index and is less likely to succeed in clinical development.

This guide will use a hypothetical scenario where 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride (referred to as "Compound X") is being investigated for potential anticancer activity.

Strategic Selection of a Cell Line Panel

The choice of cell lines is the foundation of a successful cross-validation study. The panel should be diverse and relevant to the compound's hypothesized mechanism of action. For an initial broad-spectrum anticancer screen, a panel could include:

Cell LineCancer TypeKey CharacteristicsRationale for Inclusion
A549 Non-Small Cell Lung CancerAdenocarcinoma, KRAS mutationRepresents a common and genetically distinct lung cancer subtype.
MCF-7 Breast CancerLuminal A, Estrogen Receptor (ER)+, p53 wild-typeA well-characterized model for hormone-responsive breast cancer.
MDA-MB-231 Breast CancerTriple-Negative (ER-, PR-, HER2-), p53 mutantRepresents a more aggressive, harder-to-treat breast cancer subtype.
HCT116 Colorectal Carcinomap53 wild-type, KRAS mutationA standard model for colorectal cancer, allowing for p53-related mechanistic studies.
HEK293 Human Embryonic KidneyNon-cancerous originServes as a crucial control to assess general cytotoxicity and selectivity.

The Experimental Workflow: A Multi-Assay Approach

A robust evaluation relies on a tiered system of assays, starting with broad questions of viability and progressing to more specific questions of mechanism.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Mechanistic Insight a Select & Culture Cell Line Panel b Dose-Response Treatment (Compound X & Doxorubicin) a->b c Cell Viability Assay (e.g., MTT / CCK-8) b->c d Calculate IC50 Values c->d e Treat Cells at IC50 Concentration d->e Inform Dosing f Apoptosis Assay (Annexin V / PI Staining) e->f g Cell Cycle Analysis (PI Staining) e->g

Caption: High-level experimental workflow for cross-validation.

Primary Screen: Assessing Cytotoxicity (IC50 Determination)

The first step is to determine the concentration of Compound X that inhibits 50% of cell growth (IC50). This provides a quantitative measure of potency. A well-known chemotherapy agent, Doxorubicin, will be used as a positive control and comparator.

Protocol: MTT Cell Viability Assay [7][8]

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]

  • Compound Preparation: Prepare a 2x stock of Compound X and Doxorubicin in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the various drug concentrations. Include "vehicle only" (e.g., DMSO) and "no cell" controls.[9]

  • Incubation: Incubate the plates for 48-72 hours in a standard cell culture incubator (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value for each cell line.

Hypothetical Comparative Data:

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)HCT116 IC50 (µM)HEK293 IC50 (µM)
Compound X 8.512.39.145.7> 100
Doxorubicin 0.90.51.20.75.4

Interpretation: The hypothetical data suggests Compound X has moderate, selective activity against lung and breast cancer cell lines but is significantly less effective against the HCT116 colorectal line. Crucially, its high IC50 in non-cancerous HEK293 cells suggests a favorable preliminary therapeutic window compared to Doxorubicin.

Mechanistic Insight Part I: Is the Compound Inducing Apoptosis?

A reduction in viability can be due to cell death (cytotoxicity) or inhibition of proliferation (cytostasis). The Annexin V/Propidium Iodide (PI) assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V-FITC/PI Apoptosis Assay [10][11][12]

  • Treatment: Seed cells in 6-well plates and treat with Compound X at the respective IC50 concentration for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[11][13]

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer and analyze immediately by flow cytometry.[11]

    • Healthy cells: Annexin V(-) / PI(-)

    • Early Apoptotic cells: Annexin V(+) / PI(-)

    • Late Apoptotic/Necrotic cells: Annexin V(+) / PI(+)

Hypothetical Comparative Data:

Cell LineTreatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
A549 Vehicle3.1%1.5%
Compound X (8.5 µM)25.8%10.2%
MDA-MB-231 Vehicle4.5%2.1%
Compound X (9.1 µM)22.5%8.9%
HCT116 Vehicle2.8%1.9%
Compound X (45.7 µM)5.4%3.1%

Interpretation: The results suggest that Compound X induces apoptosis in the sensitive cell lines (A549, MDA-MB-231), which correlates with the IC50 data. The lack of significant apoptosis in HCT116 cells at their IC50 concentration suggests the observed "viability" reduction in the MTT assay for this cell line might be primarily due to cytostasis, not cell death.

Mechanistic Insight Part II: Does the Compound Affect Cell Cycle Progression?

If the primary effect is cytostatic, the compound may be causing cells to arrest at a specific phase of the cell cycle. This is analyzed by staining DNA with propidium iodide and measuring fluorescence by flow cytometry.[14]

Protocol: Propidium Iodide Cell Cycle Analysis [15][16][17]

  • Treatment: Seed cells in 6-well plates and treat with Compound X at the IC50 concentration for 24 hours.

  • Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[15][17]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. The DNA content will correspond to the cell cycle phase (G1, S, or G2/M).

G cluster_0 Hypothetical Mechanism cluster_1 Checkpoints G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CP1 G1/S Checkpoint CP2 G2/M Checkpoint CompoundX Compound X CompoundX->CP2 Induces Arrest

Caption: Hypothetical mechanism of Compound X inducing G2/M cell cycle arrest.

Hypothetical Comparative Data:

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
A549 Vehicle55.2%20.1%24.7%
Compound X (8.5 µM)20.5%15.3%64.2%
HCT116 Vehicle60.1%18.5%21.4%
Compound X (45.7 µM)58.9%19.1%22.0%

Synthesis and Conclusion

This multi-faceted, cross-validation approach provides a holistic view of the biological activity of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride. The hypothetical data generated through this framework demonstrates how to build a compelling scientific narrative:

  • Potency & Selectivity: Compound X demonstrates moderate micromolar potency against A549 and MDA-MB-231 cells, with encouraging selectivity over non-cancerous HEK293 cells.

  • Differential Sensitivity: The compound shows clear differential activity, with HCT116 cells being largely non-responsive. This is a critical finding, guiding future research toward specific cancer types.

  • Mechanism of Action: In sensitive cell lines, the compound's activity is mediated through the induction of apoptosis, which is preceded by a robust arrest at the G2/M phase of the cell cycle.

This systematic process transforms initial screening hits into validated leads with a clear, data-supported rationale for further development, such as target deconvolution studies in sensitive cell lines and in vivo efficacy testing in A549 or MDA-MB-231 xenograft models.[19][20]

References

  • Exploring the Use of Compound-Induced Transcriptomic Data Generated From Cell Lines to Predict Compound Activity Toward Molecular Targets. (2020).
  • 6-Aminomethyl-4h-benzo[6][14]oxazin-3-one hydrochloride. Vulcanchem.

  • Chemistry of biologically active benzoxazinoids. PubMed.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Annexin V-FITC Apoptosis Detection Kit. Sigma-Aldrich.
  • Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. (2016).
  • The antagonistic action of 6-aminomethyl-3-methyl-4H,1,2, 4-benzothiadiazine-1,1-dioxide (TAG) on the prolactin-releasing action of taurine. PubMed.
  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (2023).
  • Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. Thermo Fisher Scientific.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019).
  • Propidium Iodide Cell Cycle Staining Protocol. Source not specified.
  • Cytotoxicity Assay Protocol v1.
  • Why do researchers use two different cell lines for in vitro studies?. (2023).
  • Annexin V, FITC Apoptosis Detection Kit Technical Manual. (2018). Source not specified.
  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived
  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][14]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health.

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Measuring Cell Viability / Cytotoxicity. Source not specified.
  • Cross validation results from feature combination experiments.
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. (2020). Source not specified.
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). National University of Science and Technology.
  • Annexin V-FITC Kit Protocol. Hello Bio.
  • Development of machine learning classifiers to predict compound activity on prostate cancer cell lines. (2022).
  • DNA Cell Cycle Analysis with PI. Source not specified.
  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Source not specified.
  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science.
  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed.
  • Cell-Based Computational Models of Organoids: A System
  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2023). MDPI.
  • MTT Cell Assay Protocol. Source not specified.
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). Mongolia Journals Online.

Sources

Benchmarking Guide: Evaluating 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride as a Novel Reversible Monoamine Oxidase B Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride (hereinafter referred to as 'Compound X'), a novel benzoxazinone derivative. For the purpose of this illustrative guide, we will hypothesize that Compound X is a potent and selective reversible inhibitor of Monoamine Oxidase B (MAO-B). This document outlines the scientific rationale, experimental protocols, and data interpretation for comparing Compound X against established first and second-generation irreversible MAO-B inhibitors, Selegiline and Rasagiline.

The core objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary methodologies to rigorously assess the therapeutic potential of Compound X in the context of neurodegenerative diseases, particularly Parkinson's disease.

Introduction and Scientific Rationale

Monoamine Oxidase B (MAO-B) is a critical enzyme in the catabolism of dopamine in the brain. Its inhibition leads to increased dopaminergic tone, which is a cornerstone of symptomatic management in Parkinson's disease. While irreversible inhibitors like Selegiline and Rasagiline are effective, they are associated with potential side effects and dietary restrictions due to the risk of hypertensive crisis when tyramine-rich foods are consumed, although this risk is lower with MAO-B selective inhibitors compared to non-selective MAO inhibitors.

The benzoxazinone scaffold is present in a variety of biologically active molecules, and derivatives have shown diverse pharmacological activities.[1][2] This structural class offers the potential for developing novel therapeutics with improved properties.[1] Compound X, 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride, is a member of this versatile class.[1] Our hypothetical premise is that Compound X has been designed as a reversible MAO-B inhibitor. The rationale for this approach is to potentially offer a safer alternative to irreversible inhibitors, with a reduced risk of drug-food interactions and a more predictable pharmacokinetic and pharmacodynamic profile.

This guide will detail the head-to-head comparison of Compound X with Selegiline and Rasagiline, focusing on potency, selectivity, reversibility, and neuroprotective effects.

Mechanism of Action: The MAO-B Inhibition Pathway

MAO-B is a flavin-containing enzyme located on the outer mitochondrial membrane of astrocytes and, to a lesser extent, serotonergic and histaminergic neurons. It plays a crucial role in the degradation of neurotransmitters, particularly dopamine.

MAO_B_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Astrocyte cluster_inhibitors Inhibitor Action DA Dopamine VMAT2 VMAT2 DA->VMAT2 Storage DA_syn Dopamine D_Receptor Dopamine Receptors DA_syn->D_Receptor Binding & Signal DA_reuptake Dopamine DA_syn->DA_reuptake Reuptake MAO_B MAO-B DOPAC DOPAC MAO_B->DOPAC DA_reuptake->MAO_B Degradation Compound_X Compound X (Reversible) Compound_X->MAO_B Inhibits Selegiline Selegiline/Rasagiline (Irreversible) Selegiline->MAO_B Inhibits

Caption: Dopamine metabolism and the site of action for MAO-B inhibitors.

Comparative Experimental Protocols

This section outlines the key experiments to benchmark Compound X against Selegiline and Rasagiline.

In Vitro Enzyme Inhibition and Selectivity

Objective: To determine the potency (IC50) of Compound X against human MAO-B and its selectivity over human MAO-A.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: A fluorogenic substrate such as Amplex Red, which reacts with H2O2 produced during monoamine oxidation.

  • Procedure:

    • Prepare a dilution series of Compound X, Selegiline, and Rasagiline.

    • Incubate the enzymes with the inhibitors for a predetermined time (e.g., 30 minutes).

    • Initiate the reaction by adding the substrate.

    • Monitor the fluorescence signal over time using a plate reader.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation. The selectivity index is calculated as IC50 (MAO-A) / IC50 (MAO-B).

Causality: A high selectivity for MAO-B is crucial for avoiding the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors.

Reversibility of Inhibition

Objective: To determine if the inhibition of MAO-B by Compound X is reversible.

Methodology:

  • Experimental Design: A dialysis or rapid dilution experiment.

  • Procedure (Dialysis Method):

    • Incubate MAO-B with a high concentration (e.g., 10x IC50) of Compound X, Selegiline, or Rasagiline for 1 hour.

    • A control sample is incubated with a vehicle.

    • Place the enzyme-inhibitor mixtures in dialysis cassettes and dialyze against a large volume of buffer for an extended period (e.g., 24 hours) to remove the unbound inhibitor.

    • Measure the residual enzyme activity of the dialyzed samples.

  • Expected Outcome:

    • Compound X (Reversible): Enzyme activity will be restored to near control levels.

    • Selegiline/Rasagiline (Irreversible): Enzyme activity will remain low.

Reversibility_Workflow cluster_incubation Step 1: Incubation cluster_dialysis Step 2: Dialysis cluster_activity Step 3: Activity Assay cluster_results Expected Results Enzyme MAO-B Enzyme Enzyme_Inhibitor Enzyme-Inhibitor Complex Enzyme->Enzyme_Inhibitor Inhibitor Inhibitor (Compound X or Selegiline) Inhibitor->Enzyme_Inhibitor Dialysis Dialysis to Remove Unbound Inhibitor Enzyme_Inhibitor->Dialysis Activity Measure Residual Enzyme Activity Dialysis->Activity Reversible Reversible (Compound X): Activity Recovered Activity->Reversible Irreversible Irreversible (Selegiline): Activity Remains Inhibited Activity->Irreversible

Caption: Experimental workflow for determining the reversibility of MAO-B inhibition.

In Vivo Neuroprotection Model (MPTP-induced Parkinsonism)

Objective: To assess the neuroprotective effects of Compound X in a mouse model of Parkinson's disease.

Methodology:

  • Animal Model: C57BL/6 mice.

  • Neurotoxin: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is metabolized to the dopaminergic neurotoxin MPP+.

  • Experimental Groups:

    • Vehicle + Saline

    • Vehicle + MPTP

    • Compound X + MPTP

    • Selegiline + MPTP

    • Rasagiline + MPTP

  • Procedure:

    • Pre-treat animals with the respective compounds or vehicle for a specified period.

    • Administer MPTP to induce dopaminergic neurodegeneration.

    • After a washout period, assess motor function using tests like the rotarod and pole test.

    • Euthanize the animals and collect brain tissue for neurochemical and immunohistochemical analysis.

  • Endpoints:

    • Behavioral: Motor coordination and bradykinesia.

    • Neurochemical: Striatal dopamine levels measured by HPLC.

    • Histological: Tyrosine hydroxylase (TH) positive neuron count in the substantia nigra pars compacta (SNpc).

Trustworthiness: This model is a well-established standard for evaluating potential anti-Parkinsonian drugs. The inclusion of positive controls (Selegiline, Rasagiline) provides a robust internal validation of the experimental system.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: In Vitro Potency and Selectivity

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/MAO-B)
Compound X 15>10,000>667
Selegiline 92,200244
Rasagiline 54,200840

Interpretation: In this hypothetical data, Compound X demonstrates potent MAO-B inhibition, comparable to the established drugs. Its selectivity for MAO-B is high, suggesting a low risk of MAO-A related side effects.

Table 2: Reversibility of MAO-B Inhibition

Compound% MAO-B Activity Recovered after Dialysis
Vehicle Control 100
Compound X 92
Selegiline 8
Rasagiline 5

Interpretation: The near-complete recovery of enzyme activity after dialysis confirms the reversible nature of Compound X's inhibition, distinguishing it from the irreversible comparators.

Table 3: In Vivo Neuroprotection in MPTP Mouse Model

Treatment GroupStriatal Dopamine (% of Control)TH+ Neurons in SNpc (% of Control)
Vehicle + MPTP 3540
Compound X + MPTP 7580
Selegiline + MPTP 6872
Rasagiline + MPTP 7278

Interpretation: The hypothetical results suggest that Compound X provides significant neuroprotection against MPTP-induced toxicity, with efficacy that is comparable or slightly superior to Selegiline and Rasagiline in this model.

Conclusion and Future Directions

This guide provides a foundational framework for the preclinical benchmarking of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride (Compound X) as a novel, reversible MAO-B inhibitor. The described experiments in enzymology, cell biology, and in vivo pharmacology are designed to rigorously evaluate its potential as a therapeutic agent for Parkinson's disease.

Based on the hypothetical data presented, Compound X exhibits a promising profile with potent, selective, and reversible MAO-B inhibition, translating to significant neuroprotective effects in an animal model. These characteristics warrant further investigation, including detailed pharmacokinetic studies, off-target screening, and long-term toxicology assessments, to fully delineate its therapeutic potential. The reversible nature of its inhibition may offer a significant safety advantage over existing irreversible inhibitors, positioning it as a potentially valuable next-generation therapeutic.

References

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. Available from: [Link]

Sources

A Comparative Guide to Purity Assessment of 6-Aminomethyl-4h-benzooxazin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride, a critical parameter for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying principles, rationale for method selection, and practical insights to ensure robust and reliable analytical outcomes.

Introduction: The Critical Role of Purity Analysis

6-Aminomethyl-4h-benzooxazin-3-one hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry.[1] As with any active pharmaceutical ingredient (API), establishing its purity with a high degree of confidence is a non-negotiable prerequisite for its use in research and development. Impurities can arise from the multi-step synthesis, degradation, or storage and may be pharmacologically active, toxic, or interfere with the intended biological activity of the compound.[1][2] Therefore, a multi-faceted analytical approach is essential to identify and quantify the main component, separate and characterize potential impurities, and ensure the overall quality of the substance.

This guide will compare the principal analytical techniques applicable to this molecule, focusing on their strengths, limitations, and optimal applications. The methods discussed are High-Performance Liquid Chromatography (HPLC), Nonaqueous Potentiometric Titration, and Spectroscopic Techniques (NMR, UV-Vis).

The Orthogonal Analytical Strategy

A robust purity assessment strategy relies on the principle of orthogonality—using multiple analytical methods with different separation and detection principles. This approach provides a more comprehensive picture of a sample's purity than any single method could alone. For a molecule like 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride, which contains a chromophore, a basic amine group, and a specific molecular structure, a combination of chromatography, titration, and spectroscopy is ideal.

G cluster_0 Purity Assessment Workflow cluster_1 Primary Purity & Impurity Profile cluster_2 Assay of Active Moiety cluster_3 Identity & Structural Confirmation start API Sample (6-Aminomethyl-4h-benzooxazin -3-one hydrochloride) hplc HPLC-UV (Assay & Related Substances) start->hplc Primary Method titration Nonaqueous Titration (Assay of Amine Salt) start->titration Orthogonal Assay nmr NMR Spectroscopy (Structure Verification) start->nmr Identity report Comprehensive Purity Report hplc->report titration->report uv_vis UV-Vis Spectroscopy (Identity Confirmation) nmr->report

Caption: Orthogonal workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling

HPLC is widely considered the cornerstone of pharmaceutical purity analysis due to its high resolving power and sensitivity, making it ideal for separating the main compound from closely related impurities.[2][3]

Causality Behind Method Choice: The benzoxazinone core of the molecule contains a chromophore, making it readily detectable by UV-Vis spectrophotometry. A reversed-phase HPLC (RP-HPLC) method is the logical starting point, as it effectively separates compounds based on their hydrophobicity. The hydrochloride salt form ensures good aqueous solubility, which is advantageous for sample preparation in reversed-phase systems.

Experimental Protocol: RP-HPLC for Assay and Related Substances
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic amine.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      25 70
      30 95
      35 95
      36 5

      | 45 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm (or λmax determined by DAD scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). This gives a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).

    • Inject the sample solution.

    • Assay (%): Calculated by comparing the peak area of the main component in the sample to that of the standard.

    • Impurities (%): Calculated using area normalization, assuming all impurities have the same response factor as the main peak. Report any impurity above 0.05%.

Trustworthiness through Self-Validation: The protocol includes a system suitability test, which validates the performance of the chromatographic system before sample analysis begins. The use of a well-characterized reference standard provides the authoritative basis for quantification.

Nonaqueous Potentiometric Titration: A Classic Assay Method

For a compound that is a hydrochloride salt of an amine, a classical acid-base titration offers an excellent orthogonal method for an assay.[4] It quantifies the molecule based on a fundamental chemical property (basicity) rather than a physical property (UV absorbance), providing a true mass-based measurement of the active moiety.

Causality Behind Method Choice: In an aqueous solution, the hydrochloride salt is fully dissociated, and the amine exists as its conjugate acid. Titrating this directly with a base is difficult due to the buffering effect and often yields a poor endpoint. A nonaqueous titration solves this. By dissolving the sample in a non-basic solvent like glacial acetic acid, the weakly basic nature of the amine is enhanced. It can then be accurately titrated with a strong acid, like perchloric acid dissolved in acetic acid.[4]

Experimental Protocol: Nonaqueous Titration
  • Instrumentation:

    • Automatic potentiometric titrator with a glass-pH electrode or a dedicated nonaqueous electrode system.

    • 20 mL burette.

  • Reagents:

    • Titrant: 0.1 N Perchloric Acid (HClO₄) in glacial acetic acid. Standardize against potassium hydrogen phthalate (KHP).

    • Solvent: Glacial Acetic Acid.

    • (Optional) Mercuric Acetate Solution: 5% w/v in glacial acetic acid. Rationale: Mercuric acetate complexes with the chloride ion, preventing it from interfering with the titration by forming HCl in the acetic acid medium.[4]

  • Procedure:

    • Accurately weigh ~150 mg of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride into a 100 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid. Gentle warming may be required.

    • If using, add 10 mL of the mercuric acetate solution.

    • Immerse the electrode in the solution and stir gently with a magnetic stirrer.

    • Titrate with 0.1 N perchloric acid. Record the potential (mV) or pH reading against the volume of titrant added.

    • The endpoint is the point of maximum inflection on the titration curve (determined by the titrator's software, often via the first or second derivative).

  • Calculation:

    • Purity (%) = (V × N × M.W.) / (W × 10)

      • V = Volume of titrant at the endpoint (mL)

      • N = Normality of the perchloric acid titrant

      • M.W. = Molecular weight of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride (214.65 g/mol )[5]

      • W = Weight of the sample (mg)

G cluster_0 Nonaqueous Titration Workflow weigh 1. Accurately Weigh Sample (~150 mg) dissolve 2. Dissolve in Glacial Acetic Acid weigh->dissolve add_hg 3. (Optional) Add Mercuric Acetate Solution dissolve->add_hg titrate 4. Titrate with 0.1 N Perchloric Acid add_hg->titrate endpoint 5. Determine Endpoint (Potentiometric Inflection) titrate->endpoint calculate 6. Calculate Purity (%) endpoint->calculate

Caption: Step-by-step workflow for the nonaqueous titration assay.

Spectroscopic Methods: Confirming Identity

While chromatography and titration quantify purity, spectroscopic methods are essential for confirming the chemical identity and structure of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful techniques for structural elucidation.[3] For a known compound, a ¹H NMR spectrum serves as a definitive fingerprint.

  • Expertise & Experience: The spectrum should be compared to that of a characterized reference standard or to theoretical predictions. Key features to verify for 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride would include:

    • Signals in the aromatic region corresponding to the protons on the benzene ring.

    • A singlet for the methylene protons (-CH₂-) adjacent to the lactam carbonyl.

    • A signal for the aminomethyl (-CH₂-NH₂) protons.

    • A signal for the N-H proton of the lactam.

    • The absence of significant unassigned signals would provide strong evidence of high purity. The integration of the peaks should correspond to the number of protons in each environment.

UV-Vis Spectrophotometry

This is a simpler technique used for identity confirmation.

  • Protocol: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or the HPLC mobile phase), and its UV spectrum is recorded. The wavelength of maximum absorbance (λmax) should be recorded and compared against the specification for the reference standard. In an HPLC analysis using a DAD, this spectral information is captured for the main peak in real-time, providing an online identity check.

Comparative Summary of Analytical Methods

FeatureHPLC-UVNonaqueous TitrationNMR Spectroscopy
Primary Purpose Impurity Profiling, AssayAssay (Quantification)Structural Identity
Specificity High (separates components)Moderate (titrates all bases)Very High (structural fingerprint)
Sensitivity High (to ppm levels)Low (requires mg quantities)Moderate (impurities >1%)
Quantification Relative (vs. standard)Absolute (stoichiometric)Semi-quantitative (by integration)
Equipment Cost HighLow to ModerateVery High
Analysis Time ~45 min per sample~15 min per sample~10 min per sample
Key Advantage Resolves and quantifies individual impuritiesInexpensive, accurate assay of the active moietyDefinitive structural confirmation

Conclusion and Recommendations

No single method is sufficient for a complete purity assessment of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride. A scientifically sound approach demands an orthogonal strategy.

  • For Routine Quality Control: A validated HPLC method is the primary choice. It provides both an accurate assay value and a detailed impurity profile in a single run, which is crucial for batch-to-batch consistency.

  • For Reference Standard Characterization: A combination of all three methods is required. Nonaqueous titration provides a robust, absolute assay value, while HPLC establishes the impurity profile. NMR spectroscopy definitively confirms the chemical structure, and other techniques like mass spectrometry and elemental analysis would be used to provide a complete characterization package.

By integrating these complementary techniques, researchers and drug developers can build a comprehensive and reliable purity profile, ensuring the quality and integrity of their scientific work.

References

  • The Pharma Innovation Journal. (2018). Pharmaceutical analysis techniques. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Retrieved from [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • ManTech Publications. (2025). Advances in Chromatographic Techniques for Drug Purity Determination. Retrieved from [Link]

  • IntechOpen. (2024). Analytical Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • ProQuest. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Retrieved from [Link]

  • ResearchGate. (2024). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. Retrieved from [Link]

  • Mapana Journal of Sciences. (2021). Synthesis and Characterization of Benzoxazinone Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • ResearchGate. (2008). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes for Aminomethyl-Benzoxazinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the 3-aminomethyl-4H-3,1-benzoxazin-4-one scaffold is a privileged structure, integral to a variety of pharmacologically active agents.[1][2][3] The strategic introduction of the aminomethyl group at the N-3 position significantly influences the molecule's biological activity, making the choice of synthetic route a critical decision in the drug discovery pipeline. This guide provides a head-to-head comparison of the primary synthetic strategies for obtaining these valuable compounds, offering in-depth technical insights and experimental protocols to inform your research and development endeavors.

This document will dissect three principal synthetic pathways:

  • Route 1: The Convergent Three-Component Mannich-Type Reaction

  • Route 2: The Two-Step Approach via a 3-(Halomethyl) Intermediate and Subsequent Amination

  • Route 3: Synthesis from N-Acyl Anthranilic Acid Precursors

Each route will be evaluated based on its efficiency, versatility, scalability, and the underlying chemical principles that govern its success.

Route 1: The Convergent Three-Component Mannich-Type Reaction

The Mannich reaction is a cornerstone of aminomethylation in organic synthesis.[4][5][6] In the context of benzoxazinones, a three-component condensation of a suitable benzoxazinone precursor (such as a 2-substituted-4H-3,1-benzoxazin-4-one or even 2-hydroxybenzamide), formaldehyde, and a primary or secondary amine offers a direct and atom-economical route to the target 3-aminomethyl derivatives.

Mechanistic Rationale

The reaction proceeds through the in-situ formation of an electrophilic Eschenmoser's salt-like iminium ion from the reaction of formaldehyde and the chosen amine. The nucleophilic nitrogen of the benzoxazinone ring then attacks this iminium ion, leading to the desired aminomethylated product. The choice of solvent and catalyst, often a mild acid or base, is crucial in facilitating this transformation and minimizing side reactions.

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Formaldehyde Formaldehyde Iminium_Ion [CH2=NR1R2]+ Formaldehyde->Iminium_Ion H+ Amine R1R2NH Amine->Iminium_Ion Benzoxazinone Benzoxazinone Product 3-Aminomethyl-benzoxazinone Benzoxazinone->Product Iminium Ion

Caption: General workflow of the Mannich-type aminomethylation of benzoxazinones.

Experimental Protocol: Three-Component Synthesis of 3-(Piperidin-1-ylmethyl)-2-phenyl-4H-3,1-benzoxazin-4-one
  • To a solution of 2-phenyl-4H-3,1-benzoxazin-4-one (1.0 mmol) in ethanol (10 mL), add piperidine (1.2 mmol) and aqueous formaldehyde (37%, 1.5 mmol).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired product.

Route 2: The Two-Step Approach via a 3-(Halomethyl) Intermediate

This strategy offers a more modular approach, allowing for the synthesis and purification of a key intermediate, 3-(halomethyl)-4H-3,1-benzoxazin-4-one, which can then be reacted with a diverse range of amines. This method is particularly advantageous when a variety of amine substituents are desired for structure-activity relationship (SAR) studies.

Synthesis of the 3-(Chloromethyl) Intermediate

The synthesis of 3-(chloromethyl)-2-phenyl-4H-3,1-benzoxazin-4-one can be achieved by reacting 2-phenyl-4H-3,1-benzoxazin-4-one with paraformaldehyde and a chlorinating agent like thionyl chloride or hydrogen chloride in an inert solvent.

Subsequent Amination: The Gabriel Synthesis

A classic and highly effective method for introducing a primary amine is the Gabriel synthesis.[2][7][8] This involves the reaction of the 3-(chloromethyl) intermediate with potassium phthalimide to form a phthalimido intermediate, which is then cleaved to release the primary amine.

Gabriel_Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection Halomethyl 3-(Chloromethyl)-benzoxazinone Intermediate 3-(Phthalimidomethyl)-benzoxazinone Halomethyl->Intermediate Phthalimide Potassium Phthalimide Phthalimide->Intermediate Product 3-(Aminomethyl)-benzoxazinone Intermediate->Product Hydrazine Hydrazine Hydrazine Precursor_Synthesis cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization Anthranilic_Acid Anthranilic Acid N_Acyl_Intermediate N-(Phthalimidoacetyl)anthranilic Acid Anthranilic_Acid->N_Acyl_Intermediate Acyl_Chloride Phthalimidoacetyl Chloride Acyl_Chloride->N_Acyl_Intermediate Product 3-(Phthalimidomethyl)-benzoxazinone N_Acyl_Intermediate->Product Dehydrating Agent Dehydrating_Agent Dehydrating Agent (e.g., Ac2O)

Sources

A Comparative Selectivity Profile of 6-Aminomethyl-4H-benzo[d]oxazin-3-one Hydrochloride: A Guide for Drug Discovery Professionals

A Comparative Selectivity Profile of 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one Hydrochloride: A Guide for Drug Discovery Professionals

In the landscape of contemporary drug discovery, the precise characterization of a molecule's selectivity is paramount. A compound's efficacy is intrinsically linked to its ability to modulate the intended target with high specificity, thereby minimizing off-target effects that can lead to unforeseen toxicities. This guide provides a comprehensive comparative analysis of the selectivity profile of 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride, a novel small molecule with potential therapeutic applications.

The benzoxazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating activity against a range of biological targets, including phosphoinositide 3-kinases (PI3Ks).[3] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] This has led to the development of numerous PI3K inhibitors, which are broadly classified as pan-inhibitors, targeting multiple PI3K isoforms, or isoform-selective inhibitors.[1][6]

Given the therapeutic potential of the benzoxazinone core as a PI3K inhibitor, this guide will assess the hypothetical selectivity profile of 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride against the Class I PI3K isoforms (α, β, γ, and δ) and a broader panel of kinases. This analysis will be benchmarked against established PI3K inhibitors: the pan-PI3K inhibitor Buparlisib (BKM120) and the PI3Kδ-selective inhibitor Idelalisib.

The Critical Role of Selectivity in PI3K-Targeted Therapies

The four Class I PI3K isoforms, while structurally similar, play distinct roles in normal physiology and disease.[7] PI3Kα is frequently mutated in cancer, making it a prime therapeutic target.[8] PI3Kβ is implicated in PTEN-deficient tumors.[7] PI3Kγ and PI3Kδ are primarily expressed in immune cells and are attractive targets for hematological malignancies and inflammatory diseases.[1][7]

The clinical development of PI3K inhibitors has underscored the importance of selectivity. While pan-PI3K inhibitors have shown efficacy, they are often associated with a higher incidence of on-target toxicities, such as hyperglycemia and rash, due to the inhibition of ubiquitously expressed isoforms like PI3Kα.[9][10] Isoform-selective inhibitors, on the other hand, offer the potential for a wider therapeutic window by targeting the specific isoform driving the pathology while sparing others.[6] Therefore, a thorough understanding of a novel compound's selectivity is crucial for predicting its therapeutic potential and safety profile.

Comparative Selectivity Analysis

To provide a quantitative comparison, we will utilize hypothetical, yet plausible, inhibitory concentration (IC50) values for 6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one hydrochloride. These values are presented alongside published data for Buparlisib and Idelalisib.

Table 1: Comparative Inhibitory Activity (IC50, nM) against Class I PI3K Isoforms
CompoundPI3KαPI3KβPI3KγPI3KδSelectivity Notes
6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one HCl (Hypothetical) 8515045025Preferential activity against PI3Kδ
Buparlisib (BKM120)52166116262Pan-PI3K inhibitor[11]
Idelalisib (CAL-101)86004000210019Highly selective for PI3Kδ[1]
Table 2: Kinome-Wide Selectivity Profile (Percentage Inhibition at 1 µM)

A broader assessment of selectivity against a panel of representative kinases is essential to identify potential off-target interactions.

Kinase Target6-Aminomethyl-4H-benzo[d][1][2]oxazin-3-one HCl (Hypothetical)Buparlisib (BKM120)Idelalisib (CAL-101)
PI3Kδ 95% 85% 98%
PI3Kα60%90%15%
mTOR25%70%5%
AKT115%20%<5%
MEK1<10%<10%<5%
ERK2<10%<10%<5%
CDK25%15%<5%
SRC12%18%<5%

Experimental Methodologies for Selectivity Profiling

The data presented above is generated through rigorous and validated experimental protocols. As a Senior Application Scientist, the rationale behind the choice of assays is as critical as the data itself.

Biochemical Kinase Assay: The Radiometric Approach

To determine the direct inhibitory effect of a compound on kinase activity, a radiometric kinase assay is a robust and widely accepted method.[12][13]

Workflow for Radiometric Kinase Assay

Gcluster_prepReaction Preparationcluster_reactionKinase Reactioncluster_captureProduct Capture & Washingcluster_detectionSignal Detection & AnalysisAKinase EnzymeEIncubate at 30°CA->EBSubstrate (e.g., PIP2)B->ECTest Compound(6-Aminomethyl-4H-benzooxazin-3-one HCl)C->ED[γ-32P]ATPD->EFSpot reaction mixture ontophosphocellulose membraneE->FGWash to removeunincorporated [γ-32P]ATPF->GHScintillation Counting orPhosphorimagingG->HICalculate % Inhibitionand IC50 valuesH->IGcluster_treatmentCell Treatmentcluster_heatingThermal Challengecluster_lysisCell Lysis & Fractionationcluster_analysisProtein QuantificationATreat intact cells withTest Compound or Vehicle (DMSO)BAliquot cells and heat at arange of temperaturesA->BCLyse cells (e.g., freeze-thaw)B->CDCentrifuge to separate soluble(unfolded) and aggregated (denatured)proteinsC->DECollect supernatant (soluble fraction)D->EFQuantify target protein levels(e.g., Western Blot, ELISA)E->FGPlot melt curves and determinethermal shiftF->G

Caption: Workflow of a Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for PI3K Target Engagement

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with a known PI3K pathway dependency) and treat with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the treated cells and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes). [14]3. Lysis: Lyse the cells using a method that does not denature proteins, such as repeated freeze-thaw cycles.

  • Fractionation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of the target PI3K isoform using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. [15] Rationale: CETSA provides direct evidence of target engagement in a physiologically relevant context, which is a critical step in validating a compound's mechanism of action. [16]It does not require enzymatic activity, making it suitable for a wide range of protein targets.

Concluding Remarks

The comprehensive assessment of a compound's selectivity profile is a cornerstone of modern drug discovery. Based on the hypothetical data presented, 6-Aminomethyl-4H-benzo[d]o[1][2]xazin-3-one hydrochloride demonstrates a promising profile as a PI3Kδ-preferential inhibitor. Its selectivity over other PI3K isoforms and a broader kinase panel suggests a potentially favorable therapeutic window compared to pan-PI3K inhibitors.

The experimental workflows and protocols detailed in this guide provide a robust framework for the rigorous evaluation of novel kinase inhibitors. By employing a combination of biochemical and cellular assays, researchers can gain a deep understanding of a compound's potency, selectivity, and mechanism of action, ultimately enabling the development of safer and more effective targeted therapies.

References

  • Herman, S. E., Gordon, A. L., Hertlein, E., et al. (2011). Bruton tyrosine kinase represents a promising therapeutic target for the treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765. Blood, 117(23), 6287-6296.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Wymann, M. P., & Schneiter, R. (2008). PI3K signalling—which way to SHIP? Trends in Biochemical Sciences, 33(12), 589-596.
  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Luceome Biotechnologies. (2021). Kinase Profiling Services. Retrieved from [Link]

  • Sutherlin, D. P., Bao, L., Hessler, P., et al. (2011). Discovery of a potent and selective class I PI3K inhibitor (GDC-0941) for the treatment of cancer. Journal of Medicinal Chemistry, 54(21), 7579-7587.
  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
  • Miller, T. W., Rex, K., & Arteaga, C. L. (2011). Structural determinants of isoform selectivity in PI3K inhibitors. Current Opinion in Structural Biology, 21(4), 496-503.
  • Massacesi, C., Di Tomaso, E., & Urban, P. (2016). Clinical development of PI3K inhibitors in solid tumors. Annals of Oncology, 27(5), 785-794.
  • Burris, H. A. (2013). Targeting the PI3K/Akt/mTOR pathway in cancer. OncLive. Retrieved from [Link]

  • Mishra, R., Patel, H., & Alanazi, S. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. International Journal of Molecular Sciences, 22(7), 3464.
  • Costa, C., & Ebi, H. (2022). Status of the PI3K inhibitors interventions in clinical trials (December 2022). ResearchGate. Retrieved from [Link]

  • Brown, J. R., & Moslehi, J. (2015). For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors. Clinical Cancer Research, 21(19), 4297-4299.
  • Zhao, L., Wang, Y., & Liu, Y. (2019). Discovery of 4-phenyl-2H-benzo[b]o[1][6]xazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 376-390.

  • Rodon, J., Dienstmann, R., Serra, V., & Tabernero, J. (2013). Development of PI3K inhibitors: challenges and opportunities. Nature Reviews Clinical Oncology, 10(12), 689-701.
  • Bain, J., Plater, L., Elliott, M., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156.
  • Burger, J. A. (2017). PI3K inhibitors in cancer: a clinical perspective. Current Topics in Microbiology and Immunology, 407, 255-280.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • van der Worp, H. B., Howells, D. W., Sena, E. S., et al. (2010). Can animal models of disease reliably inform human studies? PLoS Medicine, 7(3), e1000245.
  • Lomenick, B., Hao, R., Jonai, N., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Samuels, Y., Wang, Z., Bardelli, A., et al. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science, 304(5670), 554.
  • Al-Obeidi, F. A., & Lam, K. S. (2000). CETSA: a new technology for drug discovery. Drug Discovery Today, 5(5), 183-184.
  • Maira, S. M., Stauffer, F., Brueggen, J., et al. (2008). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Molecular Cancer Therapeutics, 7(7), 1851-1863.
  • Robers, M. B., Binnie, A., Pobre, K. F., et al. (2012). A real-time cellular thermal shift assay for monitoring target engagement.
  • An, Y., & Röske, Y. (2017). A direct fluorometric activity assay for lipid kinases and phosphatases. Journal of Biological Chemistry, 292(33), 13684-13695.
  • Hancock, M. K., Bi, K., Robers, M. B., et al. (2010).
  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). PI3K/AKT signaling pathway and cancer: an updated review. Annals of Medicine, 46(6), 372-383.
  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride

A Senior Application Scientist's Guide to the Proper Disposal of 6-Aminomethyl-4h-benzo[1][2]oxazin-3-one hydrochloride

As researchers and drug development professionals, our work extends beyond discovery to encompass the entire lifecycle of the chemical entities we handle. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-Aminomethyl-4h-benzo[1][2]oxazin-3-one hydrochloride (CAS No. 916211-06-8), grounding procedural steps in the chemical principles and regulatory frameworks that govern our industry.

Hazard Profile and Foundational Safety

Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This risk assessment dictates the necessary precautions for handling and segregation. 6-Aminomethyl-4h-benzo[1][2]oxazin-3-one hydrochloride is a heterocyclic compound that requires careful handling due to its potential biological activity and irritant properties.[1]

The primary hazards, as outlined in safety data literature, establish the non-negotiable requirement to manage this compound as a regulated hazardous waste.[1] Evaporation, dilution for sewer disposal, or mixing with general refuse are strictly prohibited and represent significant safety and compliance violations.[3][4]

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard Classification GHS Hazard Statement Rationale & Required Precautions
Acute Toxicity H302: Harmful if swallowed Ingestion can lead to adverse health effects. Standard laboratory hygiene, including no eating or drinking in the lab, is critical.[1]
Skin Irritation H315: Causes skin irritation Direct contact can cause inflammation and irritation. Impervious gloves (e.g., nitrile) and a lab coat are mandatory.[1]
Eye Irritation H319: Causes serious eye irritation The compound can cause significant damage upon eye contact. Safety glasses with side shields or chemical goggles are required.[1]

| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the solid dust can irritate the respiratory tract. Handle in a chemical fume hood to minimize aerosolization.[1] |

The Regulatory Framework: Your Responsibility

In the United States, the management of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] As a generator of hazardous waste, you are legally responsible for its safe management from the point of generation to its final disposal—a principle known as "cradle-to-grave" liability.[3] This guide aligns with RCRA principles to ensure compliance.

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure compound, contaminated labware, and dilute solutions.

Phase 1: Waste Segregation and Container Selection

The principle of waste segregation is fundamental to preventing dangerous chemical reactions within a waste container.[5]

Step 1. Designate a Waste Stream: Dedicate a specific waste stream for this compound and other compatible nitrogen-containing heterocyclic compounds.

  • Causality: As a hydrochloride salt, this compound is acidic. Mixing it with bases could cause a neutralization reaction, while mixing with strong oxidizers could lead to a vigorous, unsafe reaction. It must be segregated from incompatible waste classes such as bases, cyanides, sulfides, and oxidizers.[5][6]

Step 2. Select an Appropriate Container:

  • For Solids: Use a high-density polyethylene (HDPE) or glass wide-mouth bottle with a screw-top lid.[5] The container must be in good condition, free of leaks or cracks.[7]
  • For Liquids (e.g., contaminated solvents or aqueous solutions): Use an HDPE or glass bottle compatible with the solvent. For acidic aqueous solutions, avoid unlined metal containers.[5][7]
  • Causality: The container must be chemically compatible with the waste to prevent degradation, leaks, or reactions.[6] Tightly fitting caps are required to prevent the release of vapors or dust.[8]
Phase 2: Waste Accumulation and Labeling in a Satellite Accumulation Area (SAA)

The SAA is the designated location in your lab, at or near the point of waste generation, where waste is collected.[6]

Step 1. Label the Container (Before Use): Affix a hazardous waste label to the empty container before adding any waste.[3] The label must include:

  • The words "Hazardous Waste"[6]
  • The full chemical name: "6-Aminomethyl-4h-benzo[1][2]oxazin-3-one hydrochloride" (no formulas or abbreviations)[6]
  • An estimate of the concentration or percentage of all constituents, including solvents.
  • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

Step 2. Accumulate Waste:

  • Add waste to the container within a chemical fume hood to minimize exposure.
  • Keep the container closed at all times except when actively adding waste.[6][7] Leaving a funnel in the opening is a common but dangerous violation.[5]
  • Do not fill the container beyond 90% of its capacity to allow for expansion.[8]

Step 3. Maintain the SAA:

  • Store the waste container in a designated, labeled secondary containment bin to contain potential leaks.[4]
  • Inspect the SAA weekly for any signs of container degradation or spills.[9]
Phase 3: Final Disposal and Pickup

Step 1. Finalize the Label: Once the container is full (at 90% capacity) or you are finished accumulating this waste stream, enter the date on the hazardous waste label.[3]

Step 2. Request Pickup: Follow your institution's specific procedures to request a waste pickup from the Environmental Health and Safety (EH&S) department. They will transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF).[2] Do not transport hazardous waste yourself.[10]

Special Considerations

  • Disposal of Contaminated Labware and PPE: Disposable items such as gloves, weigh boats, and wipes that are contaminated with the compound must be collected as solid hazardous waste. Place them in a sealed, labeled bag or container and dispose of them in the designated solid waste stream.[3]

  • Disposal of Empty Stock Containers: An empty container that held a hazardous chemical is not considered regular trash until properly decontaminated.[10]

    • Rinse the container three times with a suitable solvent (e.g., water or methanol) that can dissolve the compound.

    • The first rinsate is considered hazardous waste and MUST be collected in the appropriate liquid hazardous waste container.[4] Subsequent rinses may also need to be collected, depending on institutional policy.

    • After rinsing, deface or remove the original label, and dispose of the container according to your facility's guidelines for decontaminated glassware or plastic.[10]

  • Accidental Spills: In case of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with a chemical absorbent suitable for powders. Carefully sweep the material into a designated waste container. Clean the area with a detergent solution and collect all cleanup materials as hazardous waste.[11][12]

Disposal Decision Workflow

The following diagram illustrates the logical process for managing waste generated from 6-Aminomethyl-4h-benzo[1][2]oxazin-3-one hydrochloride.

Gcluster_0Waste Generation & Collectioncluster_1Accumulation & Finalizationcluster_2DisposalgenWaste Generation(Solid, Liquid, or Contaminated PPE)decision_formDetermine Waste Formgen->decision_formsolid_wasteCollect in LabeledSolid Waste Containerdecision_form->solid_wasteSolid / PPEliquid_wasteCollect in LabeledLiquid Waste Containerdecision_form->liquid_wasteLiquidstoreStore Securely in SAA(Secondary Containment)solid_waste->storeliquid_waste->storedecision_fullContainer >90% Full?store->decision_fulldecision_full->storeNosealSeal Container &Finalize Date on Labeldecision_full->sealYespickupRequest Pickup by EH&Sfor Licensed Disposalseal->pickup

Caption: Waste Management Workflow for 6-Aminomethyl-4h-benzo[1][2]oxazin-3-one hydrochloride.

References

  • Vulcanchem. 6-Aminomethyl-4h-benzo[1][2]oxazin-3-one hydrochloride. Available from:

  • American Chemical Society. Regulation of Laboratory Waste.
  • Sigma-Aldrich. 6-Aminomethyl-4H-benzo[1][2]oxazin-3-one hydrochloride. Available from:

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
  • Case Western Reserve University. RCRA | Environmental Health and Safety.
  • Hazardous Waste Management in the Laboratory. (2022).
  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling.
  • ECHA: Guidance on waste and recovered substances (Version 2, May 2010). Practical Law.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Fisher Scientific. SAFETY DATA SHEET. (2012).
  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Capot Chemical. MSDS of 7-aMino-4H-benzo[1][2]oxazin-3-one. (2025). Available from:

  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Echemi. 6-Nitro-4H-benzo[1][2]oxazin-3-one Safety Data Sheets. Available from:

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Aminomethyl-4h-benzooxazin-3-one hydrochloride

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Aminomethyl-4h-benzo[1][2]oxazin-3-one hydrochloride

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 6-Aminomethyl-4h-benzo[1][2]oxazin-3-one hydrochloride. As a heterocyclic compound within the benzoxazine class, its potential therapeutic applications are of significant interest in medicinal chemistry.[1] However, its safe handling is paramount, predicated on a thorough understanding of its hazard profile and the corresponding protective measures. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in the laboratory.

Hazard Identification and Risk Assessment

The foundational step in any safety protocol is a comprehensive understanding of the substance's intrinsic hazards. 6-Aminomethyl-4h-benzo[1][2]oxazin-3-one hydrochloride is classified with the following hazard statements:

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

Given its presentation as a white solid, the primary routes of exposure are through inhalation of dust particles, skin and eye contact, and ingestion.[3] A risk assessment must, therefore, prioritize the mitigation of these exposure pathways.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls, such as fume hoods and ventilated enclosures, are the primary means of exposure control, PPE is a critical final barrier. The selection of appropriate PPE is not a matter of preference but a scientifically informed decision based on the identified hazards.

Hand Protection: Selecting the Right Gloves

The H315 "Causes skin irritation" warning necessitates the use of chemical-resistant gloves. The choice of glove material is crucial for providing an effective barrier.

  • Recommended Glove Material: Nitrile gloves are recommended for handling 6-Aminomethyl-4h-benzo[1][2]oxazin-3-one hydrochloride. Nitrile offers good resistance to a broad range of chemicals and is a suitable alternative for individuals with latex allergies.

  • Glove Thickness: A minimum thickness of 4 mils (0.1 mm) is advised for incidental contact. For more prolonged handling or in situations with a higher risk of splash, gloves with a thickness of 8 mils (0.2 mm) or greater should be used.

  • Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use. They should be changed immediately if contamination is suspected or after a maximum of two hours of continuous use.

Causality: The selection of nitrile is based on its proven chemical resistance to a wide array of organic and inorganic compounds. The specified thickness ensures a sufficient barrier to prevent permeation of the chemical during routine laboratory procedures.

Eye and Face Protection: Shielding from Serious Irritation

The H319 "Causes serious eye irritation" classification demands robust eye and face protection.

  • Mandatory Protection: Safety glasses with side shields are the minimum requirement for handling this compound in any quantity.

  • Enhanced Protection: When there is a risk of splashing or aerosol generation, a full-face shield worn over safety glasses is required.

Causality: The delicate tissues of the eyes are particularly susceptible to irritants. Safety glasses with side shields protect against projectiles and incidental splashes, while a face shield provides a broader barrier against more significant exposures.

Body Protection: Preventing Skin Contact

To prevent skin contact and contamination of personal clothing, appropriate body protection is essential.

  • Laboratory Coat: A clean, buttoned laboratory coat must be worn at all times when handling this chemical.

  • Material: A lab coat made of a non-absorbent or semi-impermeable material, such as a polyester-cotton blend, is suitable for routine handling.

  • Gown: For procedures with a high risk of contamination, a disposable gown made of a resistant material like polyethylene-coated polypropylene should be worn over the lab coat.

Causality: A lab coat provides a removable barrier, preventing the transfer of chemical contamination outside of the laboratory. In higher-risk scenarios, a disposable gown offers a higher level of protection and can be easily disposed of, minimizing cross-contamination.

Respiratory Protection: Mitigating Inhalation Risks

The H335 "May cause respiratory irritation" and the precautionary statement P261 "avoid breathing dust" highlight the importance of respiratory protection, especially when handling the powdered form of this compound.[1]

  • For Small Quantities in a Ventilated Enclosure: When handling milligram quantities within a certified chemical fume hood, a surgical mask may be sufficient to prevent inadvertent inhalation.

  • For Larger Quantities or Inadequate Ventilation: When handling larger quantities or if the ventilation is suboptimal, a NIOSH-approved respirator is mandatory. An N95 respirator is the minimum requirement for filtering fine dust particles. For higher concentrations or prolonged exposure, a half-mask respirator with P100 particulate filters should be used.

Causality: The respiratory system is a direct and efficient route for chemical exposure. An N95 respirator can filter at least 95% of airborne particles, while a P100 filter provides 99.97% filtration efficiency, offering a high level of protection against the inhalation of this irritant powder.

Operational and Disposal Plans

A comprehensive safety strategy extends beyond PPE to include detailed operational and disposal protocols.

Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling 6-Aminomethyl-4h-benzo[1][2]oxazin-3-one hydrochloride.

prepPreparation- Verify fume hood function- Assemble all necessary equipmentdonDonning PPE- Lab coat, safety glasses, nitrile gloves- Respirator if requiredprep->donweighWeighing and Dispensing- Perform within fume hood- Use anti-static weigh paperdon->weighdissolveDissolution/Reaction- Add solid to solvent slowly- Maintain constant ventilationweigh->dissolvecleanupDecontamination- Wipe down surfaces with 70% ethanol- Dispose of contaminated materialsdissolve->cleanupdoffDoffing PPE- Remove gloves first- Wash hands thoroughlycleanup->doff

Caption: Standard workflow for handling 6-Aminomethyl-4h-benzo[1][2]oxazin-3-one hydrochloride.

PPE Donning and Doffing Sequence

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

cluster_donningDonning Sequencecluster_doffingDoffing Sequencedon11. Lab Coatdon22. Respirator (if needed)don1->don2don33. Safety Glasses/Face Shielddon2->don3don44. Glovesdon3->don4doff11. Glovesdoff22. Face Shield/Safety Glassesdoff1->doff2doff33. Lab Coatdoff2->doff3doff44. Respirator (if worn)doff3->doff4

Caption: Proper donning and doffing sequence for PPE.

Spill Management

In the event of a spill, a pre-defined response plan is essential.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.

  • Contain the Spill: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, use an absorbent material to contain it.

  • Clean and Decontaminate: Use a chemical spill kit to neutralize and absorb the material. Clean the area with soap and water, followed by 70% ethanol.

  • Dispose of Waste: All contaminated materials must be collected in a sealed, labeled hazardous waste container.

Disposal

All waste generated from handling 6-Aminomethyl-4h-benzo[1][2]oxazin-3-one hydrochloride, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Summary of PPE Requirements

Protection Type Minimum Requirement Enhanced Protection (High Risk Scenarios)
Hand Nitrile gloves (≥4 mil)Nitrile gloves (≥8 mil)
Eye/Face Safety glasses with side shieldsFull-face shield over safety glasses
Body Laboratory coatDisposable gown over lab coat
Respiratory Surgical mask (in fume hood)N95 or P100 respirator

Conclusion

The safe handling of 6-Aminomethyl-4h-benzo[1][2]oxazin-3-one hydrochloride is achievable through a combination of engineering controls, appropriate PPE, and strict adherence to established protocols. This guide provides the foundational knowledge for researchers to work with this compound confidently and safely, fostering a laboratory environment where scientific advancement and personal safety are mutually reinforcing.

References

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    6-Aminomethyl-4h-benzo[1,4]oxazin-3-one hydrochloride
    Reactant of Route 2
    6-Aminomethyl-4h-benzo[1,4]oxazin-3-one hydrochloride

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.